molecular formula C9H16ClNO B1598076 2-chloro-N-cyclohexyl-N-methylacetamide CAS No. 2567-56-8

2-chloro-N-cyclohexyl-N-methylacetamide

Cat. No.: B1598076
CAS No.: 2567-56-8
M. Wt: 189.68 g/mol
InChI Key: IDPRDGUWSUCLQM-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-methylacetamide is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-cyclohexyl-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexyl-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPRDGUWSUCLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365204
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-56-8
Record name 2-chloro-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-chloro-N-cyclohexyl-N-methylacetamide, a compound of interest in the fields of organic synthesis and agrochemical research. Drawing upon established principles of organic chemistry and data from analogous compounds, this document offers insights into its synthesis, reactivity, and potential applications, while also addressing safety considerations.

Core Chemical Identity

2-chloro-N-cyclohexyl-N-methylacetamide is a tertiary amide characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with a cyclohexyl and a methyl group.

Identifier Value Source
IUPAC Name 2-chloro-N-cyclohexyl-N-methylacetamideN/A
CAS Number 2567-56-8[1]
Molecular Formula C₉H₁₆ClNO[1]
Molecular Weight 189.68 g/mol [1]
Canonical SMILES CN(C(=O)CCl)C1CCCCC1[1]

Physicochemical Properties

Experimentally determined physicochemical data for 2-chloro-N-cyclohexyl-N-methylacetamide is not extensively available in the public domain. However, based on its structure and data from chemical suppliers, the following properties can be summarized:

Property Value Source
Boiling Point 133-134 °C (at 4 Torr)[2]
Purity Typically available at ≥92%[2]

Synthesis and Mechanistic Considerations

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide follows a well-established pathway for the formation of N-substituted chloroacetamides. The primary method involves the nucleophilic acyl substitution of chloroacetyl chloride with N-cyclohexyl-N-methylamine.

Proposed Synthesis Protocol:

This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[3]

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Tertiary amine base (e.g., triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexyl-N-methylamine and a slight excess of triethylamine in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride, dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-chloro-N-cyclohexyl-N-methylacetamide by vacuum distillation or column chromatography.

Causality in Experimental Choices:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, leading to hydrolysis to chloroacetic acid. Therefore, anhydrous solvents and inert atmosphere are crucial to prevent this side reaction and maximize the yield of the desired amide.

  • Low Temperature: The reaction between an amine and an acyl chloride is highly exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride minimizes the formation of side products.

  • Tertiary Amine Base: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Diagram of the Proposed Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine N-cyclohexyl-N-methylamine Flask Reaction Flask Amine->Flask Solvent Anhydrous Solvent Solvent->Flask Base Triethylamine Base->Flask Addition Slow Addition at 0°C AcylChloride Chloroacetyl Chloride AcylChloride->Addition Stirring Stir at Room Temp Addition->Stirring Quench Quench with Water Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation/ Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: Proposed workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which bears a chlorine atom. This makes it susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, facilitating the attack by a wide range of nucleophiles. This reactivity is the cornerstone of the synthetic utility of chloroacetamides.[4]

General Reaction Scheme: Nu⁻ + Cl-CH₂-C(=O)N(CH₃)(C₆H₁₁) → Nu-CH₂-C(=O)N(CH₃)(C₆H₁₁) + Cl⁻

Where Nu⁻ can be a variety of nucleophiles, including:

  • Oxygen nucleophiles: Alcohols, phenols, and carboxylates.

  • Nitrogen nucleophiles: Amines, azides, and heterocyclic compounds.

  • Sulfur nucleophiles: Thiols and thiophenols.

This reactivity allows for the introduction of the N-cyclohexyl-N-methylacetamido moiety into various molecular scaffolds, which can be a key step in the synthesis of more complex molecules with potential biological activity.

Potential Applications in Agrochemicals
Potential Applications in Drug Discovery

The chloroacetamide functional group is a versatile scaffold in medicinal chemistry. It can act as a building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.[4] The lipophilic cyclohexyl group in 2-chloro-N-cyclohexyl-N-methylacetamide may influence the pharmacokinetic properties of its derivatives, potentially enhancing membrane permeability and bioavailability.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-chloro-N-cyclohexyl-N-methylacetamide are not available in the cited literature, its expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy
  • Cyclohexyl Protons: A complex series of multiplets would be expected in the upfield region (approximately 1.0-2.0 ppm).

  • N-Methyl Protons: A singlet would be expected around 2.8-3.2 ppm.

  • Chloromethyl Protons: A singlet would be expected in the downfield region, likely around 4.0-4.5 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom.

¹³C NMR Spectroscopy
  • Cyclohexyl Carbons: Multiple signals would be expected in the aliphatic region (approximately 25-60 ppm).

  • N-Methyl Carbon: A signal would be expected around 35-40 ppm.

  • Chloromethyl Carbon: A signal would be expected around 40-45 ppm.

  • Carbonyl Carbon: The amide carbonyl carbon would give a signal in the downfield region, typically around 165-175 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1630-1680 cm⁻¹.

  • C-N Stretch: An absorption band for the carbon-nitrogen bond would likely appear in the 1200-1350 cm⁻¹ region.

  • C-Cl Stretch: A stretch for the carbon-chlorine bond would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexyl and methyl groups would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189. The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of the chlorine atom, the cyclohexyl group, and other characteristic fragments.

Safety and Handling

General Hazards of Chloroacetamides:

  • Toxicity: Many chloroacetamides are toxic if swallowed, inhaled, or absorbed through the skin.[5]

  • Irritation: They can be irritating to the skin, eyes, and respiratory system.[5]

  • Sensitization: Some chloroacetamides are known to be skin sensitizers.[5]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel agrochemicals and pharmaceuticals. Its reactivity, centered on the electrophilic chloroacetyl group, allows for a wide range of chemical transformations. While there is a need for more extensive experimental data on its physicochemical properties, biological activity, and toxicology, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Adherence to strict safety protocols is paramount when handling this and related chloroacetamides.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1807193, 2-chloro-N-cyclohexyl-N-methylacetamide. Retrieved January 23, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved January 23, 2026 from [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide. Retrieved January 23, 2026 from [Link].

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3069-3103. [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved January 23, 2026, from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

Sources

2-chloro-N-cyclohexyl-N-methylacetamide CAS number 2567-56-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide (CAS 2567-56-8)

A Note to the Researcher

This technical guide provides a comprehensive overview of 2-chloro-N-cyclohexyl-N-methylacetamide, a molecule belonging to the broad class of chloroacetamide compounds. Due to a notable lack of published research specifically on this derivative, this document synthesizes direct information where available with well-established knowledge of structurally related chloroacetamides. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, reactivity, and potential applications, while clearly indicating where data is inferred from analogous compounds.

Introduction

2-chloro-N-cyclohexyl-N-methylacetamide is a disubstituted chloroacetamide. The chloroacetamide chemical class is of significant interest due to its wide range of biological activities. These compounds are extensively used in agriculture as herbicides and have also been explored for their potential as antifungal and pharmacological agents.[1][2] The core structure features a reactive chloroacetyl group, which is key to its chemical and biological activity. The N-substituents, in this case, a cyclohexyl and a methyl group, play a crucial role in modulating the molecule's lipophilicity, steric hindrance, and ultimately, its biological target specificity and efficacy.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-chloro-N-cyclohexyl-N-methylacetamide is provided in the table below. For comparative purposes, data for the related compounds 2-chloro-N-methylacetamide and 2-chloro-N-cyclohexylacetamide are also included.

Property2-chloro-N-cyclohexyl-N-methylacetamide2-chloro-N-methylacetamide2-chloro-N-cyclohexylacetamide
CAS Number 2567-56-896-30-023605-23-4
Molecular Formula C₉H₁₆ClNOC₃H₆ClNOC₈H₁₄ClNO
Molecular Weight 189.68 g/mol 107.54 g/mol 175.66 g/mol
Boiling Point 133-134 °C @ 4 Torr (Predicted)218-220 °CNot available
Density 1.08 g/cm³ (Predicted)~1.18 g/cm³Not available
Appearance Not specifiedWhite to almost white powder or lumpFluffy white crystals

Synthesis and Characterization

The synthesis of N-substituted chloroacetamides is typically achieved through the acylation of a secondary amine with chloroacetyl chloride.[3] This well-established methodology can be readily applied to the preparation of 2-chloro-N-cyclohexyl-N-methylacetamide.

Synthetic Pathway

The reaction involves the nucleophilic attack of the secondary amine, N-cyclohexyl-N-methylamine, on the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or an excess of the starting amine, is typically used to quench the hydrochloric acid byproduct.

synthesis cluster_reactants Reactants cluster_products Products N-cyclohexyl-N-methylamine N-cyclohexyl-N-methylamine Target_Compound 2-chloro-N-cyclohexyl-N-methylacetamide N-cyclohexyl-N-methylamine->Target_Compound + Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Target_Compound Byproduct HCl

Caption: General synthetic scheme for 2-chloro-N-cyclohexyl-N-methylacetamide.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, adapted from general procedures for similar compounds.

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N-cyclohexyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Dissolve chloroacetyl chloride (1.05 eq) in anhydrous diethyl ether and add it to the addition funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized 2-chloro-N-cyclohexyl-N-methylacetamide can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the cyclohexyl, methyl, and chloroacetyl moieties and their connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Elemental Analysis: To determine the elemental composition of the purified product.

Chemical Reactivity

The primary site of reactivity in 2-chloro-N-cyclohexyl-N-methylacetamide is the carbon atom bearing the chlorine. This carbon is electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the chlorine atom, making it susceptible to nucleophilic substitution.

reactivity Chloroacetamide 2-chloro-N-cyclohexyl-N-methylacetamide Substituted_Product Substituted Product Chloroacetamide->Substituted_Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product Chloride_Ion Cl⁻

Caption: General reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide with a nucleophile.

This reactivity makes it a valuable intermediate for the synthesis of more complex molecules. For example, it can react with:

  • Thiols to form thioethers.

  • Amines to form diamines.

  • Alcohols or phenols to form ethers.

  • Carboxylates to form esters.

Potential Applications and Biological Activity

While no specific applications for 2-chloro-N-cyclohexyl-N-methylacetamide have been documented in the scientific literature, the broader class of chloroacetamides exhibits a range of biological activities.

Herbicidal Activity

Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Their mechanism of action involves the inhibition of very-long-chain fatty acid elongases (VLCFAEs), which are essential for plant growth and development.[4] The N-substituents play a critical role in the herbicidal activity and crop selectivity. It is plausible that 2-chloro-N-cyclohexyl-N-methylacetamide could exhibit herbicidal properties.

Antifungal Activity

Several studies have demonstrated the antifungal activity of chloroacetamide derivatives against various fungal pathogens.[2][5][6] The proposed mechanism of action for some of these compounds involves the disruption of the fungal cell membrane. The lipophilicity conferred by the N-substituents can influence the antifungal potency. Therefore, 2-chloro-N-cyclohexyl-N-methylacetamide may possess antifungal activity worthy of investigation.

Pharmacological Potential

Substituted chloroacetamides have also been investigated for their potential as anticancer agents, specifically targeting cancer stem cells.[7] Additionally, some N-cycloalkyl acetamide derivatives have shown antibacterial and other pharmacological activities.[8] The electrophilic nature of the chloroacetyl group allows for covalent modification of biological targets, a strategy employed in the design of some therapeutic agents.

Proposed Analytical Methodologies

For the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide in various matrices, such as environmental samples or biological fluids, chromatographic methods coupled with mass spectrometry would be the most suitable approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its predicted boiling point, GC-MS could be a viable method for the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide. A non-polar or mid-polar capillary column would likely provide good separation. Mass spectrometric detection would offer high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of a wide range of organic molecules, including many herbicides and pharmaceuticals. A reversed-phase HPLC method using a C18 or C8 column with a mobile phase of water and acetonitrile or methanol, and a small amount of formic acid to promote ionization, would be a good starting point for method development. Tandem mass spectrometry (MS/MS) would provide excellent specificity and low detection limits.

Safety and Handling

Specific toxicological data for 2-chloro-N-cyclohexyl-N-methylacetamide is not available. However, based on the known hazards of related chloroacetamides, it should be handled with caution. Chloroacetamide herbicides, as a class, can cause skin and eye irritation, and some are considered toxic if swallowed.[9] Prolonged exposure may pose risks to the endocrine and nervous systems.

Recommended Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a chemical entity with potential for further investigation, particularly in the fields of agrochemicals and medicinal chemistry. Its synthesis is straightforward, and its reactivity is well-understood based on the principles of chloroacetamide chemistry. While specific biological activity and toxicological data are currently lacking, the known properties of related compounds suggest that it may possess herbicidal, antifungal, or other pharmacological activities. This technical guide provides a solid foundation for researchers interested in exploring the properties and potential applications of this molecule.

References

  • Bogdanović, A., Marinković, A., Stanojković, T., Grozdanić, N., Janakiev, T., Cvijetić, I., & Petrović, S. (2025). Synthesis, antimicrobial, anticancer activity, 3D QSAR, ADMET properties, and in silico target fishing of novel N,N-disubstituted chloroacetamides. Journal of Molecular Structure, 1321, 140075.
  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 452-458.
  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365.
  • Lamberth, C. (2016). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 292-302). Wiley-VCH Verlag GmbH & Co. KGaA.
  • de Oliveira, L. F. S., et al. (2019). Chloroacetamide derivatives as a promising topical treatment for fungal skin infections. Mycoses, 62(9), 816-824.
  • Petrović, S. D., et al. (2025). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of Molecular Liquids, 393, 123567.
  • Koval, H., et al. (2011). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1][3]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 46(9), 4157-4167.

  • Sigma-Aldrich. (2024).
  • Google Patents. (1985). Process for the preparation of N-(2-(cyclo-hexen-1-yl)ethyl)-4-methoxybenzeneacetamide. US4496762A.
  • de Oliveira, J. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(1).
  • Katke, S. A., et al. (2011). Synthesis of biologically active 2-chloro-n-alkyl/aryl acetamide derivatives. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Li, X., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Molecular Medicine Reports, 23(6), 421.
  • Cong, N. T., et al. (2020). Synthesis and antioxidant activity of some chalcones containing n-arylacetamide group. Vietnam Journal of Chemistry, 58(1), 1-6.
  • Kaledin, V. A., et al. (2023).
  • Focke, M., & Böger, P. (2001). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 494(1-2), 115-118.
  • Stara, A., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(11), 693.
  • Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. WO2019016828A1.
  • Google Patents. (2018).
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.
  • Google Patents. (1996).
  • Google Patents. (2020). Methods and intermediates for preparing therapeutic compounds. US10696657B2.

Sources

An In-depth Technical Guide to 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-cyclohexyl-N-methylacetamide, a substituted chloroacetamide with potential applications in various fields of chemical research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and potential utility of this molecule.

Introduction: The Chloroacetamide Moiety as a Versatile Chemical Scaffold

Chloroacetamides are a class of organic compounds characterized by a chloroacetyl group attached to a nitrogen atom. The presence of the electrophilic carbon attached to the chlorine atom and the adjacent carbonyl group makes these compounds valuable intermediates in organic synthesis.[1] They readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity has led to their use as building blocks for the synthesis of various biologically active molecules, including herbicides and fungicides.[2][3] The N-substituents on the acetamide nitrogen play a crucial role in modulating the physicochemical properties and biological activity of these compounds. In the case of 2-chloro-N-cyclohexyl-N-methylacetamide, the presence of both a cyclohexyl and a methyl group on the nitrogen atom imparts specific steric and electronic properties that influence its reactivity and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-chloro-N-cyclohexyl-N-methylacetamide is presented in Table 1.

PropertyValueSource
CAS Number 2567-56-8[4]
Molecular Formula C9H16ClNO[4]
Molecular Weight 189.68 g/mol [4]
Boiling Point 133-134 °C (at 4 Torr)[4]
Density (Predicted) 1.08 ± 0.1 g/cm³[4]
Monoisotopic Mass 189.09204 Da[5]
Predicted XlogP 2.2[5]

Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide can be achieved through the chloroacetylation of N-cyclohexyl-N-methylamine. This reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the corresponding amide.

General Reaction Scheme

G N-cyclohexyl-N-methylamine N-cyclohexyl-N-methylamine 2-chloro-N-cyclohexyl-N-methylacetamide 2-chloro-N-cyclohexyl-N-methylacetamide N-cyclohexyl-N-methylamine->2-chloro-N-cyclohexyl-N-methylacetamide   Chloroacetyl chloride, Base   

Caption: General reaction scheme for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, adapted from established procedures for similar chloroacetamides.

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or acetonitrile)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in an anhydrous solvent.

  • Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Due to the limited availability of experimental spectral data for 2-chloro-N-cyclohexyl-N-methylacetamide in the public domain, this section provides predicted data and typical spectral features for analogous chloroacetamides.

Mass Spectrometry

The predicted mass spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 2: Predicted Mass Spectrometry Data [5]

Adductm/z
[M+H]⁺190.09932
[M+Na]⁺212.08126
[M-H]⁻188.08476
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the N-methyl protons, and the chloromethyl protons. The cyclohexyl protons would likely appear as a complex multiplet in the upfield region. The N-methyl protons would appear as a singlet, and the chloromethyl protons as another singlet, typically downfield from the N-methyl signal.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the cyclohexyl carbons, the N-methyl carbon, the chloromethyl carbon, and the carbonyl carbon. The carbonyl carbon would be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide is expected to exhibit a strong absorption band for the C=O (amide) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the alkyl groups and a C-Cl stretching vibration.

Potential Applications and Biological Activity

Agrochemicals

Many N-substituted chloroacetamides are known to possess herbicidal activity.[2] The mode of action often involves the alkylation of essential biomolecules in the target weeds.[2] The specific substituents on the nitrogen atom can significantly influence the herbicidal efficacy and selectivity.

Antimicrobial Agents

Chloroacetamide derivatives have also been explored as antifungal and antibacterial agents.[3][6] Their mechanism of action is often attributed to their ability to alkylate cellular nucleophiles, disrupting essential biological processes.[2]

G cluster_0 2-chloro-N-cyclohexyl-N-methylacetamide Potential Applications Potential Applications Herbicidal Activity Herbicidal Activity Potential Applications->Herbicidal Activity  Alkylation of plant biomolecules   Antifungal Activity Antifungal Activity Potential Applications->Antifungal Activity  Disruption of fungal cell processes   Synthetic Intermediate Synthetic Intermediate Potential Applications->Synthetic Intermediate  Nucleophilic substitution at C-Cl bond  

Caption: Potential applications of 2-chloro-N-cyclohexyl-N-methylacetamide.

Safety and Handling

Specific safety data for 2-chloro-N-cyclohexyl-N-methylacetamide is not widely available. However, based on the known hazards of related chloroacetamides, it should be handled with caution.[7][8]

General Precautions:

  • Toxicity: Chloroacetamides can be toxic if swallowed, inhaled, or absorbed through the skin.[7]

  • Irritation: They are often irritating to the skin, eyes, and respiratory system.[7]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a versatile chemical intermediate with potential for use in the development of new agrochemicals and antimicrobial agents. Its synthesis is straightforward, and its reactivity allows for a wide range of chemical transformations. Further research into the specific biological activities and applications of this compound is warranted. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their exploration of this and related molecules.

References

  • PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link].

  • PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link].

  • NIST. 2-Chloro-N-methylacetamide. National Institute of Standards and Technology. [Link].

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. [Link].

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link].

  • National Center for Biotechnology Information. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link].

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link].

  • PubChemLite. 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO). [Link].

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. [Link].

  • ResearchGate. Alkylating reactivity and herbicidal activity of chloroacetamides. [Link].

  • SciELO. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link].

  • PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link].

  • ResearchGate. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link].

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922. [Link].

  • National Center for Biotechnology Information. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. PubMed. [Link].

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link].

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link].

  • SciELO. Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. [Link].

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2-chloro-N-cyclohexyl-N-methylacetamide safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 2-chloro-N-cyclohexyl-N-methylacetamide

Disclaimer: A specific Safety Data Sheet (SDS) for 2-chloro-N-cyclohexyl-N-methylacetamide (CAS No. Not Found) is not publicly available in the searched databases. This guide has been meticulously compiled by a Senior Application Scientist to provide a robust safety profile based on expert analysis of closely related structural analogs. The insights and protocols herein are derived from the known hazards of the α-chloroacetamide functional group and data from analogous compounds. Researchers must exercise professional judgment and consider this information as a foundational guide, not a direct substitute for a manufacturer-provided SDS.

Introduction: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, novel compounds are the currency of innovation. However, with novelty comes uncertainty, particularly regarding safety and handling. 2-chloro-N-cyclohexyl-N-methylacetamide is a compound for which specific safety data is not readily accessible. This guide is structured to empower researchers, scientists, and drug development professionals with the critical thinking tools and extrapolated data necessary to handle this and similar α-chloroacetamides with the highest degree of safety. Our approach is built on the principle of chemical analogy, a cornerstone of toxicological risk assessment. The reactivity of the α-chloroacetyl group is the primary driver of the toxicological properties of this chemical family, allowing for informed predictions about the safety profile of the target molecule.

Chemical Identification and Structural Analogs

The subject of this guide is 2-chloro-N-cyclohexyl-N-methylacetamide. Its structure features a central acetamide group with a chlorine atom on the alpha carbon, and the amide nitrogen is disubstituted with a cyclohexyl and a methyl group. The primary determinant of its reactivity and biological activity is the C-Cl bond, which makes the compound an alkylating agent.

To build a reliable safety profile, we will draw data from the following structurally similar compounds for which SDS information is available:

  • Analog A: 2-Chloro-N-cyclohexylacetamide: Shares the α-chloroacetamide and N-cyclohexyl groups.

  • Analog B: 2-Chloro-N-methylacetamide: Shares the α-chloroacetamide and N-methyl groups.

  • Analog C: 2-Chloroacetamide: The parent α-chloroacetamide structure.

G cluster_target Target Compound cluster_analogs Structural Analogs (Data Sources) Target 2-chloro-N-cyclohexyl-N-methylacetamide (Structure: Cl-CH2-CO-N(CH3)(C6H11)) AnalogA Analog A: 2-Chloro-N-cyclohexylacetamide (Lacks N-methyl group) Target->AnalogA High Similarity AnalogB Analog B: 2-Chloro-N-methylacetamide (Lacks N-cyclohexyl group) Target->AnalogB High Similarity AnalogC Analog C: 2-Chloroacetamide (Lacks both N-substituents) Target->AnalogC Functional Group Similarity

Caption: Structural relationship between the target compound and its analogs.

Hazard Identification: A Synthesis of Analog Data

Based on the GHS classifications of its closest analogs, 2-chloro-N-cyclohexyl-N-methylacetamide should be presumed to be a hazardous substance. The following table summarizes the known hazards. The principle of causality suggests that the presence of the α-chloroacetamide moiety is responsible for the acute toxicity and irritation/sensitization potential.

Hazard StatementAnalog A (N-cyclohexyl)[1]Analog B (N-methyl)[2][3]Analog C (Unsubstituted)[4][5]Predicted Classification for Target Compound
H301/H302: Toxic/Harmful if swallowed H302 (Harmful)H301 (Toxic)H301 (Toxic)Danger: Toxic if swallowed
H315: Causes skin irritation YesYesNoWarning: Causes skin irritation
H317: May cause an allergic skin reaction No DataYesYesWarning: May cause an allergic skin reaction
H318/H319: Causes serious eye damage/irritation Yes (Damage/Irritation)Yes (Irritation)NoDanger: Causes serious eye damage
H335: May cause respiratory irritation YesYesNo DataWarning: May cause respiratory irritation
H361: Suspected of damaging fertility/unborn child No DataNo DataYesWarning: Suspected of damaging fertility
H402: Harmful to aquatic life No DataNo DataYesWarning: Harmful to aquatic life

Expert Analysis: The N-substituents (cyclohexyl, methyl) appear to increase the irritancy of the molecule compared to the parent 2-chloroacetamide. The high acute oral toxicity is a consistent feature across this chemical class. Therefore, the target compound must be handled with the presumption that it is toxic if swallowed, causes skin and serious eye damage, and may cause respiratory irritation and skin sensitization. The potential for reproductive toxicity, inherited from the parent compound, cannot be dismissed.

First-Aid Measures: Rapid and Informed Response

Immediate action is critical in the event of exposure. All protocols must be practiced before beginning work with the compound.

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation or a rash occurs, seek medical attention.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention, preferably from an ophthalmologist.

  • If Swallowed: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or doctor for treatment advice.[2][4][5]

Risk Assessment and Control: A Self-Validating Workflow

A robust safety protocol is a self-validating system. This means that the controls implemented are based on a thorough understanding of the risks and are designed to prevent exposure at every step.

G cluster_prep Preparation & Planning cluster_exec Execution cluster_post Post-Experiment A 1. Review Analog SDS Data (Presume 'Worst-Case' Hazards) B 2. Identify All Required Controls (Engineering, Admin, PPE) A->B C 3. Prepare & Label Designated Area B->C D 4. Work Within Chemical Fume Hood C->D E 5. Utilize Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F 6. Handle as a Solid (Avoid Dust Generation) E->F G 7. Decontaminate Surfaces & Glassware F->G H 8. Segregate & Label Waste G->H I 9. Store Securely in a Ventilated Area H->I G action_node action_node Start Spill or Exposure Occurs IsPersonalExposure Personal Exposure? Start->IsPersonalExposure SpillSize Spill Contained in Fume Hood? IsPersonalExposure->SpillSize No action_node_exposure Activate Emergency Shower/Eyewash Follow First-Aid Protocol Seek Immediate Medical Attention IsPersonalExposure->action_node_exposure Yes CanClean Can You Clean It Safely? SpillSize->CanClean Yes action_node_evacuate Alert Others & Evacuate Area Contact Emergency Response Team Restrict Access SpillSize->action_node_evacuate No CanClean->action_node_evacuate No action_node_cleanup Don PPE Cover with Absorbent Material Collect in Sealed Container Decontaminate Area CanClean->action_node_cleanup Yes

Caption: Decision workflow for responding to spills or personnel exposure.

Spill Cleanup Protocol
  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation (fume hood). [6]2. Contain: Prevent the material from entering drains or waterways. [4][6]3. Absorb & Collect: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. [6]Place into a suitable, sealed, and labeled container for disposal.

  • Decontaminate: Clean the affected area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials and contaminated clothing should be treated as hazardous waste and disposed of according to institutional and local regulations. [2]

Stability, Storage, and Disposal

  • Stability: The compound is expected to be stable under normal laboratory conditions. [2]* Conditions to Avoid: Avoid strong heating, and keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [2][4][7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][4]The storage area should be locked or accessible only to authorized personnel. [4]* Disposal: Waste material must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations. [2]Do not mix with other waste. [4]

Toxicological and Ecological Profile (Inferred)

  • Acute Toxicity: The oral LD50 is likely low, making it toxic if ingested. The parent compound, 2-chloroacetamide, has an oral LD50 (rat) of 138 mg/kg. [4]* Carcinogenicity & Mutagenicity: No data exists for the target compound. 2-Chloroacetamide was negative in hamster lung and mouse mutagenicity tests. [4]However, given its alkylating nature, caution is warranted.

  • Reproductive Toxicity: 2-Chloroacetamide is suspected of being a human reproductive toxicant. [4][5]This hazard should be assumed for the target compound.

  • Ecotoxicity: 2-Chloroacetamide is harmful to aquatic life. [4]The target compound should not be allowed to enter drains or the environment.

Conclusion: A Framework for Responsible Innovation

While a specific SDS for 2-chloro-N-cyclohexyl-N-methylacetamide remains elusive, a comprehensive safety framework can be constructed through the rigorous application of chemical analogy and risk assessment principles. The α-chloroacetamide functional group dictates a profile of high acute toxicity, irritation, and potential long-term health effects. By adopting the "worst-case" hazards identified from its closest analogs and implementing the multi-layered engineering, administrative, and PPE controls detailed in this guide, researchers can confidently and safely advance their work. This proactive, science-driven approach to safety is not merely a procedural requirement but a fundamental component of responsible scientific innovation.

References

  • Safety Data Sheet for 2-Chloroacetamide. Chemos GmbH & Co. KG. [Link]

  • PubChem Compound Summary for 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

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handling and storage of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Storage of 2-chloro-N-cyclohexyl-N-methylacetamide

Introduction

2-chloro-N-cyclohexyl-N-methylacetamide is a substituted chloroacetamide derivative. While specific literature on this exact compound is sparse, its structural class—chloroacetamides—is widely utilized in organic synthesis as intermediates for pharmaceuticals and other complex molecules.[1][2] The reactivity of the α-chloro group makes these compounds valuable building blocks, but it is also the primary source of their potential toxicity and handling challenges.

This guide provides a comprehensive framework for the safe . In the absence of extensive direct data, this document synthesizes information from safety data sheets (SDS) and toxicological profiles of closely related structural analogs, such as 2-chloro-N-methylacetamide and 2-chloroacetamide. This approach is predicated on the understanding that the chloroacetamide functional group is the principal determinant of the compound's hazardous properties. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to establish a robust culture of safety when working with this and similar reactive chemical entities.

Hazard Identification and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of a reliable risk assessment. The primary hazards associated with substituted chloroacetamides are acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[3][4][5] Some compounds in this class are also suspected of causing reproductive harm.[6]

Table 1: Physicochemical Properties of 2-chloro-N-cyclohexyl-N-methylacetamide and Related Analogs

Property2-chloro-N-cyclohexyl-N-methylacetamide (Predicted/Analog Data)2-chloro-N-methylacetamide2-chloroacetamide
Molecular Formula C₉H₁₆ClNOC₃H₆ClNO[7]C₂H₄ClNO[6]
Molecular Weight 189.68 g/mol (Calculated)107.54 g/mol [4]93.51 g/mol
Appearance Likely a white to off-white or yellow solid[1][6]White Solid[3]Colorless-to-yellow crystals[6][8]
Melting Point Data not available45 - 47 °C[3]120 °C[6]
Solubility Likely soluble in organic solvents; sparingly soluble in water[1]Soluble in water and organic solvents like ethanol and acetone.[1]Readily soluble in water.[6]

Table 2: Summary of GHS Hazard Classifications from Structural Analogs

Hazard ClassGHS CategoryHazard StatementSource Analogs
Acute Toxicity, OralCategory 3 / 4Toxic or Harmful if swallowed[3][5]2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide, 2-chloroacetamide
Skin Corrosion/IrritationCategory 2Causes skin irritation[3][4][5]2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation[3][4][5]2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[3][4][5]2-chloro-N-methylacetamide, 2-chloro-N-cyclohexylacetamide
Skin SensitizationCategory 1May cause an allergic skin reaction[9]2-chloroacetamide
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child[6][9]2-chloroacetamide

The logical workflow for assessing and mitigating these risks is crucial. It begins with understanding the inherent hazards and implementing a multi-layered safety strategy.

cluster_risk_assessment Risk Assessment & Mitigation Workflow A Identify Hazards (Toxicity, Irritation, Sensitization) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B informs C Implement Control Measures (Hierarchy of Controls) B->C dictates D Prepare Emergency Response (Spill Kits, First Aid) C->D requires E Review and Refine (Post-Experiment Debrief) D->E provides feedback for

Caption: Risk assessment and mitigation workflow.

Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)

A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This is a self-validating system where each level of control builds upon the others.

cluster_hierarchy Hierarchy of Controls for Chemical Safety E Elimination (Most Effective) S Substitution Eng Engineering Controls (e.g., Fume Hood) Adm Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Least Effective)

Caption: The hierarchy of controls prioritizes safety measures.

Engineering Controls

The primary engineering control for handling 2-chloro-N-cyclohexyl-N-methylacetamide is a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure.[10]

  • Causality: The potential for this compound to be a respiratory irritant and the risk of generating fine dust during handling necessitate its containment.[3][11] A fume hood directly addresses this by maintaining negative pressure and exhausting contaminants away from the user.

  • Validation: The effectiveness of the fume hood is validated by its routine certification, which confirms its face velocity is within the required safety parameters (typically 80-120 feet per minute).

  • Ancillary Systems: An eyewash station and a safety shower must be located in close proximity to the workstation.[10]

Administrative Controls

Standard Operating Procedures (SOPs) must be developed and strictly followed. All personnel must be trained on the specific hazards and handling procedures for this compound before work begins. Key administrative controls include:

  • Restricting access to authorized personnel only.

  • Prohibiting eating, drinking, or smoking in the laboratory.[3]

  • Maintaining a clean and organized workspace to prevent accidental spills.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[12] The selection of PPE is dictated by the hazards identified in Section 1.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale and Validation
Hands Nitrile gloves (or other chemically resistant gloves).Protects against dermal contact, a significant exposure risk due to the compound's classification as a skin irritant.[3][11] Gloves must be inspected before use and removed properly to avoid contaminating the skin.
Eyes/Face Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation or damage.[10][13] Standard safety glasses are insufficient.
Body A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Not typically required when using a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large spills), a NIOSH-approved respirator with a particle filter may be necessary.[10][11][12]

Standard Operating Protocol: Handling and Weighing

This protocol is designed to minimize exposure during routine laboratory operations.

  • Preparation:

    • Confirm the chemical fume hood is operational and certified.

    • Don all required PPE as specified in Table 3.

    • Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood.

  • Handling the Solid:

    • Retrieve the stock container from its designated storage location.

    • Carefully open the container inside the fume hood to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to minimize dust generation.[10]

    • Once the desired mass is obtained, securely close the primary stock container.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol), treating the cloth as hazardous waste.

    • Wipe down the exterior of the stock container before returning it to storage.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weigh boat) in a designated hazardous waste container.[3]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[10]

Storage Requirements

Proper storage is critical to maintaining the chemical's integrity and preventing accidental exposure or reaction.

  • Location: Store in a cool, dry, and well-ventilated area.[10][14]

  • Security: Due to its acute toxicity, the compound should be stored in a locked cabinet or an area with restricted access, clearly labeled with its identity and primary hazards.[3]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[13]

  • Segregation: Store separately from incompatible materials.[8]

    • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8][13] The rationale is that these substances can promote decomposition or violent reactions, potentially releasing toxic fumes like hydrogen chloride and nitrogen oxides.[8]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Spill Management (Small Scale)

This procedure applies to small spills (<1 gram) within a chemical fume hood.

  • Alert: Notify personnel in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered to the lowest practical height.

  • Contain: Gently cover the spill with an absorbent material or a commercial spill kit absorbent. Moisten slightly to prevent dust from becoming airborne.[8]

  • Clean: Carefully sweep or wipe the absorbed material into a designated hazardous waste container.[8] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate. All cleaning materials must be disposed of as hazardous waste.

First Aid Measures

Table 4: First Aid Measures

Exposure RouteActionRationale
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]Removes the individual from the source of exposure and supports respiration.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10]Dilution and rinsing are critical to minimizing skin irritation and potential absorption.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]Rapid and thorough irrigation is essential to prevent serious eye damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water to drink. Seek immediate medical attention.[9][10]Inducing vomiting can cause further damage. Dilution and prompt medical care are the priorities.

Waste Disposal

2-chloro-N-cyclohexyl-N-methylacetamide and any materials contaminated with it must be treated as hazardous waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[9]

  • Containers: Use clearly labeled, sealed, and appropriate containers for solid and liquid hazardous waste. Never mix incompatible waste streams.

  • Environmental Protection: Do not allow the chemical or its containers to enter drains or the environment.[8][11][15] Chloroacetamides can be harmful to aquatic life.[8]

  • Decontamination of Emptied Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[16]

Conclusion

While 2-chloro-N-cyclohexyl-N-methylacetamide is a valuable synthetic intermediate, its potential hazards demand a meticulous and informed approach to safety. The core principles of safe handling—containment, vigilance, and preparedness—are paramount. By implementing robust engineering controls, adhering to strict handling protocols, using appropriate PPE, and preparing for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide provides the technical foundation for that process, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.

References

  • Title: Material Safety Data Sheet - 2-Chloroacetamide, 98% Source: Cole-Parmer URL: [Link]

  • Title: Acetamide, N-methyl-: Human health tier II assessment Source: Australian Government Department of Health URL: [Link]

  • Title: Safety Data Sheet: 2-chloroacetamide Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: ICSC 0640 - 2-CHLOROACETAMIDE Source: International Labour Organization URL: [Link]

  • Title: Chloroacetamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Chloro-N-cyclohexylacetamide | C8H14ClNO | CID 222365 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: 2-Chloro-N-methylacetamide - NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

  • Title: Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts Source: University of California, Riverside - NIFA Reporting Portal URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency URL: [Link]

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A-Z of N-Substituted Chloroacetamides: A Deep Dive into Reactivity, Modulation, and Application in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted chloroacetamides are a pivotal class of electrophilic compounds, widely recognized for their utility as "warheads" in the design of targeted covalent inhibitors (TCIs). Their reactivity, primarily governed by a facile SN2 reaction with nucleophilic amino acid residues like cysteine, makes them potent tools in chemical biology and drug development. However, this inherent reactivity presents a double-edged sword, offering high potency while posing risks of off-target effects and toxicity. This guide provides an in-depth exploration of the core principles governing the reactivity of N-substituted chloroacetamides. We will dissect the electronic and steric factors that allow for the fine-tuning of their electrophilicity, discuss robust methodologies for quantifying their reactivity, and examine their strategic application in the development of next-generation covalent therapeutics.

Introduction: The Rise of the Chloroacetamide Warhead

The paradigm of drug design has progressively embraced the concept of covalent inhibition, where a therapeutic agent forms a stable, irreversible bond with its biological target. This strategy can lead to enhanced potency, prolonged duration of action, and improved selectivity.[1] Within the arsenal of electrophilic functionalities, or "warheads," used to achieve this, chloroacetamides have emerged as a prominent and versatile class.[2]

Historically, chloroacetamides were sometimes viewed as too reactive for in vivo applications, with concerns about potential off-target reactions.[1][3] However, contemporary research has demonstrated that their reactivity can be meticulously controlled, enabling the development of highly selective and safe covalent drugs.[4] The core of their utility lies in the 2-chloroacetyl group, which provides an electrophilic carbon atom primed for attack by biological nucleophiles, most notably the thiol group of cysteine residues within protein active sites.[5][6] This targeted interaction has been successfully leveraged to inhibit enzymes implicated in a range of diseases, from cancer to inflammatory disorders.[7][8]

This guide will serve as a technical resource for scientists seeking to understand and harness the unique chemical properties of N-substituted chloroacetamides in their research and development endeavors.

Fundamentals of Reactivity: An SN2-Driven Mechanism

The chemical reactivity of N-substituted chloroacetamides is fundamentally defined by the nucleophilic substitution reaction at the α-carbon (the carbon atom adjacent to the carbonyl group).[9][10]

The Electrophilic α-Carbon

The chloroacetamide moiety features a carbon-chlorine bond that is highly polarized. The electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom render the α-carbon electron-deficient and thus highly electrophilic. This makes it an excellent target for nucleophilic attack.

Reaction with Biological Nucleophiles: The SN2 Pathway

The predominant mechanism for the reaction of chloroacetamides with biological nucleophiles, such as the thiolate anion of a cysteine residue, is a concerted bimolecular nucleophilic substitution (SN2) reaction.[6][11]

Key steps of the SN2 reaction:

  • Nucleophilic Attack: The deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic α-carbon.

  • Transition State: A high-energy transition state is formed where a partial bond exists between the incoming nucleophile and the α-carbon, while the carbon-chlorine bond is simultaneously breaking. This process occurs with an inversion of stereochemical configuration at the α-carbon.[12]

  • Leaving Group Departure: The chloride ion is displaced as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein.

Kinetic studies have confirmed that this reaction proceeds via a concerted SN2 mechanism with an early transition state, meaning the bond to the incoming nucleophile is only partially formed when the leaving group begins to depart.[11] Chloroacetamides are generally more reactive than other common warheads like acrylamides and react efficiently with cysteine residues under physiological conditions.[1][3][13][14] While cysteine is the most common target, reactions with other nucleophilic residues like histidine have also been reported, although they are typically much slower.[13][15]

Diagram: SN2 Reaction with Cysteine

Caption: General SN2 reaction of an N-substituted chloroacetamide with a cysteine thiolate.

Modulating Reactivity: The Scientist's Tuning Knob

A key advantage of the chloroacetamide warhead is that its reactivity can be rationally tuned.[1][3] This allows for the optimization of a compound's profile to achieve a balance between on-target potency and off-target safety.[1][16] The primary factors influencing this reactivity are the electronic and steric properties of the N-substituents.

Electronic Effects of N-Substituents

The nature of the groups attached to the amide nitrogen plays a critical role in modulating the electrophilicity of the α-carbon.

  • Electron-Withdrawing Groups (EWGs): When R' and/or R'' are EWGs (e.g., aryl groups with electron-withdrawing substituents), they pull electron density away from the amide nitrogen. This, in turn, enhances the electron-withdrawing effect of the entire amide group on the α-carbon, increasing its electrophilicity and accelerating the rate of nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., alkyl groups) donate electron density to the amide nitrogen. This reduces the overall electron-withdrawing character of the amide, making the α-carbon less electrophilic and slowing the reaction rate. For instance, N,N-dimethyl chloroacetamide is more reactive than N-methyl chloroacetamide, a counterintuitive finding explained by quantum mechanics calculations showing the dimethyl substitution leads to a lower energy LUMO (Lowest Unoccupied Molecular Orbital) and a more accessible α-carbon.[17]

Steric Hindrance

The size and conformation of the N-substituents can sterically hinder the approach of the nucleophile to the α-carbon.[16][17] Bulky substituents can shield the reaction center, slowing down the SN2 reaction. This principle is a crucial tool for attenuating reactivity. For example, replacing a small alkyl group with a bulkier one can significantly decrease the rate of covalent bond formation, which can be beneficial in reducing off-target reactions.

The Role of the Molecular Scaffold

The broader molecular structure to which the chloroacetamide is attached also influences reactivity. The scaffold can dictate the orientation of the warhead within the target's binding pocket, affecting the geometry of approach for the nucleophilic cysteine.[16] An optimal alignment between the warhead and the nucleophile is critical for efficient covalent bond formation.[16]

Experimental and Computational Characterization of Reactivity

To rationally design and optimize chloroacetamide-based inhibitors, it is essential to quantitatively assess their reactivity. This is typically achieved through a combination of kinetic assays and computational modeling.

Kinetic Assays with Model Nucleophiles

A standard method to determine the intrinsic reactivity of an electrophile is to measure its reaction rate with a model thiol, such as glutathione (GSH), under pseudo-first-order conditions.[18]

Workflow: Kinetic Analysis of Chloroacetamide Reactivity

Caption: Experimental workflow for determining the second-order rate constant of a chloroacetamide.

Protocol: Determining Second-Order Rate Constants

  • Reagent Preparation:

    • Prepare a stock solution of the N-substituted chloroacetamide test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of glutathione (GSH) in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Setup (Pseudo-First-Order Conditions):

    • In a reaction vessel, combine the buffer and the GSH solution. A significant excess of GSH (e.g., at least 10-fold) over the chloroacetamide is crucial.

    • Initiate the reaction by adding a small volume of the chloroacetamide stock solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid affecting the reaction kinetics.

  • Monitoring the Reaction:

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction immediately (e.g., by adding a strong acid).

    • Analyze the samples using a suitable analytical technique, such as LC-MS, to quantify the disappearance of the chloroacetamide or the appearance of the GSH adduct.

  • Data Analysis:

    • Plot the natural logarithm of the remaining chloroacetamide concentration versus time. For a pseudo-first-order reaction, this should yield a straight line.

    • The negative of the slope of this line is the observed rate constant (k_obs).

    • Repeat the experiment using several different concentrations of GSH.

    • Plot k_obs versus the concentration of GSH. The slope of this second plot gives the second-order rate constant (k_app), which is a measure of the intrinsic reactivity of the chloroacetamide.

Table 1: Example Reactivity Data

CompoundN-SubstituentsSecond-Order Rate Constant (k_app) [M⁻¹s⁻¹]Relative Reactivity
1 N-phenylValue from literature/assayHigh
2 N-benzylValue from literature/assayMedium
3 N,N-dibenzylValue from literature/assayLow
4 N-(4-fluorophenyl)Value from literature/assayVery High

Note: Values are illustrative and would be populated with experimental data.

Computational Modeling

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding reactivity.[17] By calculating properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) on the α-carbon, one can estimate its electrophilicity.[17] Lower LUMO energy generally correlates with higher reactivity.[17] These models can also calculate the energy barriers of the reaction, providing insight into the reaction kinetics and the structure of the transition state.[11][17]

Applications in Drug Design: A Balancing Act

The ultimate goal of understanding and tuning chloroacetamide reactivity is to design safer and more effective covalent drugs.

Case Studies: Chloroacetamides in Action

Numerous covalent inhibitors utilizing the chloroacetamide warhead have been developed. These compounds have been instrumental in probing biological systems and have shown therapeutic potential.[2][8] For example, chloroacetamide-based fragments have been used in screening campaigns to identify novel binders for challenging targets like the TEAD transcription factor.[7] Another notable example is the development of selective inhibitors for peptidyl-prolyl isomerase (Pin1), where the chloroacetamide moiety targets a key cysteine in the active site.[6]

The Optimization Challenge: Potency vs. Selectivity

The central challenge in designing covalent inhibitors is achieving high on-target reactivity while minimizing off-target reactions, which can lead to toxicity.[1][16] A warhead that is too reactive will indiscriminately alkylate various proteins, whereas one with too little reactivity will not efficiently modify its intended target.

The principles discussed in Section 3 provide a roadmap for this optimization:

  • To decrease reactivity: Introduce bulkier N-substituents or groups that are more electron-donating.

  • To increase reactivity: Use smaller N-substituents or incorporate electron-withdrawing groups.

By systematically modifying the N-substituents and measuring the resulting change in reactivity (using the methods in Section 4), researchers can fine-tune the electrophilicity of the warhead to hit the "sweet spot" for a given target.

Diagram: Reactivity Tuning Decision Tree

Tuning_Strategy Start Initial Hit Compound Assess Sufficient On-Target Potency? Start->Assess AssessOffTarget Acceptable Off-Target Profile? Assess->AssessOffTarget Yes IncreaseReactivity Increase Reactivity: - Add EWGs - Reduce Steric Bulk Assess->IncreaseReactivity No DecreaseReactivity Decrease Reactivity: - Add EDGs - Increase Steric Bulk AssessOffTarget->DecreaseReactivity No Optimal Optimal Compound AssessOffTarget->Optimal Yes IncreaseReactivity->Assess DecreaseReactivity->Assess Redesign Re-evaluate Scaffold DecreaseReactivity->Redesign

Caption: Decision-making framework for optimizing chloroacetamide reactivity in drug design.

Conclusion

N-substituted chloroacetamides are a powerful and highly tunable class of electrophiles for the development of targeted covalent inhibitors. Their reactivity is governed by a well-understood SN2 mechanism and can be rationally modulated through steric and electronic modifications of the N-substituents. By combining robust kinetic characterization and computational analysis, scientists can precisely engineer the reactivity of these warheads, striking the critical balance between therapeutic potency and safety. As our understanding of covalent drug design continues to deepen, the strategic application of N-substituted chloroacetamides will undoubtedly continue to yield innovative and impactful medicines.

References

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A Comprehensive Technical Guide on the Electrophilicity of Alpha-Chloro Amides

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide delves into the fundamental principles governing the electrophilic nature of alpha-chloro amides, their synthetic applications, and practical methodologies for their use. By understanding the nuanced reactivity of these compounds, researchers can better leverage them as versatile building blocks in complex molecule synthesis.

The Duality of the Alpha-Carbon: Unpacking the Electrophilicity of α-Chloro Amides

The reactivity of an alpha-chloro amide is centered on the electrophilicity of the carbon atom bonded to the chlorine (the α-carbon). This electrophilicity is the result of a delicate balance between two opposing electronic effects: induction and resonance.

  • Inductive Effect (-I): The chlorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect. This effect polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the α-carbon and making it susceptible to attack by nucleophiles.

  • Resonance Effect (+R): The lone pair of electrons on the amide nitrogen participates in resonance with the adjacent carbonyl group. This delocalization increases electron density across the O=C-N system, which can slightly decrease the overall electron deficiency of the α-carbon, thus tempering its electrophilicity.

The interplay of these forces means that α-chloro amides are moderately reactive electrophiles, a property that is synthetically advantageous. Their reactivity is generally sufficient for efficient reactions with a range of nucleophiles but is not so high as to be uncontrollable or prone to undesired side reactions. This tunable reactivity makes them valuable intermediates in organic synthesis.[1]

electronic_effects cluster_amide α-Chloro Amide Structure C_alpha α-Carbon (δ+) Carbonyl Carbonyl (C=O) C_alpha->Carbonyl Cl Chlorine (Cl) Cl->C_alpha -I Effect (Inductive Withdrawal) Nitrogen Nitrogen (N) Carbonyl->Nitrogen Nitrogen->Carbonyl +R Effect (Resonance Donation)

Figure 1: A diagram illustrating the competing inductive and resonance effects that determine the electrophilicity of the α-carbon in alpha-chloro amides.

Synthetic Applications: Harnessing the Electrophilic Nature

The most common and powerful application of α-chloro amides is in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. This pathway allows for the direct formation of new carbon-heteroatom or carbon-carbon bonds at the α-position with a predictable inversion of stereochemistry if the carbon is a chiral center.[2]

Formation of α-Amino Amides

The reaction of α-chloro amides with primary or secondary amines is a robust and widely used method for synthesizing α-amino amides. These products are crucial substructures in numerous biologically active molecules and pharmaceutical agents.[3][4] The reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base to neutralize the HCl generated.[1]

General Reactivity with Nucleophiles

Alpha-chloro amides are versatile electrophiles that react with a broad spectrum of nucleophiles. Their utility as "linchpins" allows for significant molecular diversification from a common intermediate.[2][5][6]

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
AminesR₂NHα-Amino Amide
AzideSodium Azide (NaN₃)α-Azido Amide
ThiolatesSodium Thiophenoxide (NaSPh)α-Thioether Amide
CarboxylatesSodium Acetate (NaOAc)α-Acyloxy Amide
CyanideSodium Cyanide (NaCN)α-Cyano Amide

These transformations highlight the role of α-chloro amides as key building blocks in medicinal chemistry and materials science.

sn2_workflow start α-Chloro Amide (Electrophile) ts SN2 Transition State start->ts nucleophile Nucleophile (e.g., R-NH₂, NaN₃) nucleophile->ts Backside Attack product α-Substituted Amide (Product) ts->product Inversion of Stereocenter

Figure 2: A generalized workflow for the SN2 reaction of an alpha-chloro amide with a nucleophile, proceeding through a backside attack.

Field-Proven Experimental Protocol: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

This protocol details the synthesis of an α-amino amide, a core reaction showcasing the electrophilicity of α-chloro amides. The methodology is designed to be self-validating through careful control of reagents and conditions.

Objective: To synthesize an α-amino amide via nucleophilic substitution of an α-chloro amide with a secondary amine.

Materials & Reagents
ReagentFormulaMW ( g/mol )Purpose
2-chloro-N-(2,6-dimethylphenyl)acetamideC₁₀H₁₂ClNO197.66Electrophile
DiethylamineC₄H₁₁N73.14Nucleophile
Triethylamine (Et₃N)C₆H₁₅N101.19Non-nucleophilic base
Acetonitrile (MeCN)C₂H₃N41.05Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Saturated aq. NaHCO₃--Aqueous Wash
Brine--Aqueous Wash
Anhydrous MgSO₄--Drying Agent
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-N-(2,6-dimethylphenyl)acetamide (5.0 g, 25.3 mmol, 1.0 eq).

  • Addition of Solvent and Reagents: Add anhydrous acetonitrile (50 mL). To the resulting solution, add triethylamine (5.3 mL, 38.0 mmol, 1.5 eq).

    • Causality: Triethylamine is a non-nucleophilic base. Its role is to scavenge the hydrochloric acid (HCl) produced during the reaction. This prevents the protonation and deactivation of the diethylamine nucleophile.[7] Anhydrous solvent is used to prevent hydrolysis of the electrophile.

  • Nucleophile Addition: Add diethylamine (3.9 mL, 38.0 mmol, 1.5 eq) to the stirring mixture.

    • Causality: A slight excess of the nucleophile and base ensures the reaction proceeds to completion by driving the equilibrium forward according to Le Châtelier's principle.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C (reflux) and stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes), visualizing with UV light.

    • Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate confirms the reaction is proceeding as expected.

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture via rotary evaporation to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Causality: The NaHCO₃ wash removes any remaining acidic species, including triethylammonium hydrochloride. The brine wash helps to remove residual water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by column chromatography on silica gel if necessary to afford the pure 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide.

Role in Drug Development and Medicinal Chemistry

The α-chloro amide moiety is a valuable synthon in the pharmaceutical industry. The ability to easily displace the chloride with various nitrogen, oxygen, and sulfur nucleophiles allows for the rapid generation of compound libraries for screening purposes.[9] The resulting α-substituted amide scaffolds are found in a wide range of therapeutics, including local anesthetics (e.g., Lidocaine), antiarrhythmics, and enzyme inhibitors, underscoring the importance of mastering their synthesis.[1][3]

References

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  • Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society. Available at: [Link]

  • α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. Available at: [Link]

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  • Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, a valuable intermediate in pharmaceutical and agrochemical research. The procedure details the N-acylation of N-methylcyclohexylamine with chloroacetyl chloride in an aprotic solvent, utilizing triethylamine as an acid scavenger. Beyond a simple recitation of steps, this guide elucidates the critical rationale behind procedural choices, outlines rigorous safety measures, and presents a clear mechanistic overview to ensure reproducible, high-yield synthesis. This protocol is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing this versatile chemical building block.

Introduction and Significance

2-chloro-N-cyclohexyl-N-methylacetamide is a substituted chloroacetamide derivative of significant interest in synthetic organic chemistry. Its utility stems from the presence of a reactive C-Cl bond, which serves as a key handle for introducing diverse functionalities through nucleophilic substitution reactions.[1] This reactivity profile makes it an important precursor for the synthesis of more complex molecules, including pharmacologically active compounds and herbicides.[2][3]

The synthesis described herein follows a classic and robust nucleophilic acyl substitution pathway. The secondary amine, N-methylcyclohexylamine, acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] The reaction is facilitated by a non-nucleophilic organic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This guide provides a detailed, step-by-step methodology optimized for safety, efficiency, and purity of the final product.

Materials and Reagents

Successful and safe execution of this protocol requires high-purity reagents and appropriate equipment. The following table summarizes the necessary materials.

Reagent/MaterialFormulaMW ( g/mol )CAS No.Key Properties & Hazards
N-MethylcyclohexylamineC₇H₁₅N113.20100-60-7Flammable, Corrosive, Toxic.[4]
Chloroacetyl ChlorideC₂H₂Cl₂O112.9479-04-9Reacts violently with water. Highly toxic, Corrosive.[5][6][7]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, Corrosive. Acts as an HCl scavenger.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Probable carcinogen.[8][9]
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Deionized WaterH₂O18.027732-18-5For aqueous workup.

Health and Safety Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and a face shield are mandatory. Double-gloving with nitrile or neoprene gloves is required, as dichloromethane can penetrate standard nitrile gloves quickly.[8]

  • Chloroacetyl Chloride: This substance is extremely corrosive, toxic if inhaled, swallowed, or in contact with skin, and reacts violently with water, liberating toxic gas.[5][7][10] It must be handled with extreme care under anhydrous conditions. Always add chloroacetyl chloride slowly and dropwise from an addition funnel.

  • N-Methylcyclohexylamine: This amine is flammable, corrosive, and can cause severe skin and eye damage.[4][11] Avoid inhalation of vapors.[12]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen.[8] Exposure can cause damage to the central nervous system.[9] Ensure the fume hood has adequate airflow.

  • Waste Disposal: All chemical waste, including organic and aqueous layers from the workup, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from reaction setup to product isolation.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Product Isolation prep_amine Dissolve N-Methylcyclohexylamine & Triethylamine in DCM cool_solution Cool Solution to 0°C (Ice Bath) prep_amine->cool_solution add_acyl Slow, Dropwise Addition of Chloroacetyl Chloride Solution cool_solution->add_acyl prep_acyl Prepare Chloroacetyl Chloride in DCM (Addition Funnel) stir_reaction Stir at 0°C, then Warm to Room Temperature add_acyl->stir_reaction quench Quench with Water stir_reaction->quench extract Separate Layers & Extract Aqueous Phase with DCM quench->extract wash Wash Combined Organic Phases with NaHCO₃(aq) extract->wash dry Dry with MgSO₄ wash->dry filter_evap Filter & Evaporate Solvent (Rotary Evaporator) dry->filter_evap product Isolate Crude Product (2-chloro-N-cyclohexyl-N-methylacetamide) filter_evap->product

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Detailed Synthesis Protocol

5.1. Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum.

  • Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • In the flask, dissolve N-methylcyclohexylamine (5.66 g, 50.0 mmol, 1.0 equiv) and triethylamine (7.6 mL, 5.57 g, 55.0 mmol, 1.1 equiv) in 100 mL of anhydrous dichloromethane (DCM).

    • Rationale: Triethylamine is a non-nucleophilic base used to neutralize the HCl generated during the reaction.[13] A slight excess ensures complete neutralization and drives the equilibrium towards the product. Anhydrous DCM is used as the solvent because it is aprotic and will not react with the highly reactive chloroacetyl chloride.[14]

  • Cool the stirred solution to 0°C using an ice-water bath.

5.2. Acylation Reaction

  • In a separate dry dropping funnel, prepare a solution of chloroacetyl chloride (4.2 mL, 5.98 g, 53.0 mmol, 1.06 equiv) in 20 mL of anhydrous DCM.

  • Add the chloroacetyl chloride solution to the amine solution dropwise over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate (triethylammonium chloride) will form.

    • Rationale: Chloroacetyl chloride is highly reactive, and a slow, controlled addition at low temperature is crucial to manage the exothermic reaction and prevent the formation of unwanted byproducts.[15]

  • After the addition is complete, continue stirring the mixture at 0°C for an additional hour.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for another 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

5.3. Aqueous Workup and Product Isolation

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water to quench the reaction.

  • Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and then 50 mL of brine.

    • Rationale: The water wash removes the bulk of the triethylammonium chloride salt. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, 2-chloro-N-cyclohexyl-N-methylacetamide, can be further purified by recrystallization or column chromatography if necessary.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. This is a fundamental reaction in organic chemistry for the formation of amide bonds.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine (a secondary amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: The resulting protonated amide is highly acidic. Triethylamine, acting as a Brønsted-Lowry base, deprotonates the nitrogen atom. This step is irreversible as it forms the stable triethylammonium chloride salt and the final neutral amide product. The removal of HCl from the equilibrium drives the reaction to completion.

The high reactivity of chloroacetyl chloride is attributed to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the two chlorine atoms (one on the acyl group, one on the alpha-carbon), which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. By following the outlined steps and adhering to the stringent safety precautions, researchers can consistently obtain this valuable chemical intermediate in high yield and purity. The discussion of the underlying chemical principles and procedural rationale is intended to empower scientists to not only replicate this synthesis but also to intelligently adapt it for related transformations in their research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Reddit r/OrganicChemistry (2024). Acid chloride reaction with amine. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222365, 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • GOV.UK (2025). Dichloromethane: general information. Retrieved from [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved from [Link]

  • Ataman Kimya (n.d.). TRIETHYLAMINE. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services (2025). DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Retrieved from [Link]

  • Google Patents (n.d.). WO2017005570A1 - Process for preparing chloroacetyl chloride.
  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3401. Retrieved from [Link]

  • Loba Chemie (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • VelocityEHS (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) (n.d.). CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • Reddit r/chemistry (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)? Retrieved from [Link]

  • Wikipedia (n.d.). Dichloromethane. Retrieved from [Link]

  • Thermo Fisher Scientific (2009). Safety Data Sheet: N-Methylcyclohexylamine. Retrieved from [Link]

  • Semantic Scholar (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Photochemistry of Triethylamine-Acid Chloride Charge-transfer Complexes. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Indian Journal of Chemistry (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • ResearchGate (n.d.). Reaction conditions: i: Acyl chloride + triethylamine in 5 °C / stirring. Retrieved from [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - N-Methylcyclohexylamine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

Sources

laboratory scale synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, a valuable intermediate in organic and medicinal chemistry. The core of this process is the N-acylation of N-cyclohexyl-N-methylamine with chloroacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, an exploration of the underlying chemical principles, critical safety procedures, and methods for product characterization. By explaining the causality behind experimental choices, this document aims to provide a robust, self-validating system for the reliable synthesis of the target compound.

Introduction and Scientific Context

N-substituted chloroacetamides are a significant class of compounds in synthetic chemistry, primarily due to their utility as versatile building blocks.[1][2] The presence of a reactive C-Cl bond allows for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[3] The target molecule, 2-chloro-N-cyclohexyl-N-methylacetamide, serves as a key intermediate in the development of various biologically active molecules, including potential herbicides and pharmaceutical agents.[2][4] Substituted chloroacetamides have been investigated for a range of bioactivities, including as potential inhibitors of cancer stem cells.[5]

This guide details a reliable and scalable laboratory procedure for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide via the nucleophilic acyl substitution reaction between N-cyclohexyl-N-methylamine and chloroacetyl chloride. The protocol emphasizes safety, efficiency, and high purity of the final product.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.[3] The nitrogen atom of the secondary amine, N-cyclohexyl-N-methylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This addition is followed by the elimination of a chloride ion, forming a protonated amide intermediate. A base, typically a tertiary amine like triethylamine or an excess of the starting amine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Supplier/Purity
N-Cyclohexyl-N-methylamine7560-83-0C₇H₁₅N113.20≥98%
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94≥99%
Triethylamine121-44-8C₆H₁₅N101.19≥99.5%, dried
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution
Brine (NaCl solution)7647-14-5NaCl58.44Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying
Laboratory Equipment
  • Three-neck round-bottom flask with magnetic stirrer bar

  • Magnetic stirrer with cooling bath (ice-water or cryo-cooler)

  • Dropping funnel (addition funnel)

  • Thermometer

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing tank

  • Fume hood

Critical Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood.

  • Chloroacetyl Chloride: Highly corrosive, toxic if inhaled or swallowed, and a severe lachrymator.[6][7][8] Reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[6] Always handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[6][7]

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine and N-Cyclohexyl-N-methylamine: Corrosive and flammable with pungent odors. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye burns.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 20 minutes and seek medical attention.[9] An eyewash station and safety shower must be readily accessible.[7]

Detailed Experimental Protocol

This protocol is designed for a synthesis yielding approximately 15-18 grams of the product.

Experimental Workflow Diagram:

G start Setup step1 Dissolve N-cyclohexyl-N-methylamine and triethylamine in anhydrous DCM. start->step1 step2 Cool the mixture to 0°C in an ice-water bath. step1->step2 step3 Add chloroacetyl chloride dropwise via addition funnel. step2->step3 step4 Stir at 0°C for 30 min, then at room temp for 2-3 hours. step3->step4 monitor Monitor reaction by TLC step4->monitor monitor->step4 Incomplete step5 Quench with water and transfer to separatory funnel. monitor->step5 Reaction Complete step6 Wash with 1 M HCl (aq). step5->step6 step7 Wash with sat. NaHCO₃ (aq). step6->step7 step8 Wash with brine. step7->step8 step9 Dry organic layer over MgSO₄, filter, and concentrate. step8->step9 end Crude Product step9->end

Caption: Step-by-step workflow for the synthesis.

Reaction Setup
  • Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer bar, a thermometer, a pressure-equalizing dropping funnel, and a condenser fitted with a nitrogen inlet and a drying tube.

  • Place the entire apparatus under a gentle stream of dry nitrogen or argon.

  • In the flask, dissolve N-cyclohexyl-N-methylamine (11.32 g, 100 mmol) and triethylamine (12.14 g, 16.7 mL, 120 mmol) in 200 mL of anhydrous dichloromethane (DCM).

Acylation Reaction
  • Cool the stirred amine solution to 0°C using an ice-water bath.

  • Dissolve chloroacetyl chloride (12.42 g, 8.8 mL, 110 mmol) in 50 mL of anhydrous DCM and transfer this solution to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled, stirred amine solution over a period of 45-60 minutes. Crucial: Maintain the internal reaction temperature below 5°C during the addition to control the exothermic reaction and prevent side product formation. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

Reaction Monitoring
  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Eluent System: A mixture of hexane and ethyl acetate (e.g., 3:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) and/or potassium permanganate stain. The reaction is complete when the spot corresponding to the starting amine has disappeared.

Work-up and Isolation
  • Once the reaction is complete, cool the flask in an ice bath and slowly add 100 mL of deionized water to quench the reaction.

  • Transfer the mixture to a 1 L separatory funnel.

  • Wash the organic layer sequentially with:

    • 100 mL of 1 M HCl (aq) to remove unreacted amines.

    • 100 mL of saturated NaHCO₃ (aq) to neutralize any remaining acid.

    • 100 mL of brine to remove residual water.

  • Drain the organic layer (DCM is the bottom layer) into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Remove the solvent (DCM) using a rotary evaporator. The resulting crude product should be a pale yellow oil or a low-melting solid.

Purification

For most applications, the crude product obtained after work-up is of sufficient purity. If higher purity is required:

  • Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system like hexane/ethyl acetate.

  • Column Chromatography: For oils or highly impure solids, purification can be achieved via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Characterization of 2-chloro-N-cyclohexyl-N-methylacetamide

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • Physical Appearance: Expected to be a colorless to pale yellow oil or a white to off-white solid.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the cyclohexyl protons, the N-methyl group (singlet, ~2.9-3.1 ppm), and the chloromethyl group (singlet, ~4.0-4.2 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165-170 ppm), the chloromethyl carbon (~40-45 ppm), the N-methyl carbon, and the carbons of the cyclohexyl ring.

  • Mass Spectrometry (ESI-MS): The calculated monoisotopic mass is 189.09 Da.[10] Expect to see a protonated molecular ion [M+H]⁺ at m/z 190.10 and a sodium adduct [M+Na]⁺ at m/z 212.08.[10] The characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observable.

  • IR Spectroscopy (ATR): Look for a strong carbonyl (C=O) stretching band for the amide at ~1650 cm⁻¹.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive chloroacetyl chloride (hydrolyzed).- Insufficient base.- Reaction temperature too high.- Use fresh, high-purity chloroacetyl chloride.- Ensure at least 1.1-1.2 equivalents of base are used.- Maintain strict temperature control during addition.
Product Contaminated with Starting Amine - Incomplete reaction.- Insufficient chloroacetyl chloride.- Ineffective acidic wash.- Allow the reaction to run longer or warm slightly.- Use a slight excess (1.05-1.1 eq) of the acyl chloride.- Ensure the 1 M HCl wash is performed thoroughly.
Oily Product That Should Be Solid - Presence of residual solvent.- Impurities depressing the melting point.- Dry the product under high vacuum.- Purify via column chromatography or recrystallization.
Formation of Multiple Side Products - Reaction temperature was too high.- Water present in the reaction mixture.- Strictly maintain the temperature below 5°C during addition.- Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Retrieved from [Link]

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Okubo, H., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • Arhiv za higijenu rada i toksikologiju. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved from [Link]

  • Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-chloro-N-cyclohexyl-N-methylacetamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of 2-chloro-N-cyclohexyl-N-methylacetamide. This versatile intermediate serves as a crucial building block in organic synthesis, primarily due to its bifunctional nature, incorporating both an electrophilic chloroacetyl group and a sterically influential N-cyclohexyl-N-methylamide moiety.

Our focus is to move beyond mere procedural lists, offering insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Concepts & Strategic Importance

2-chloro-N-cyclohexyl-N-methylacetamide, hereafter referred to as CCMA , is a tertiary amide distinguished by a reactive α-chloro substituent. This structural feature makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2), allowing for the facile introduction of the N-cyclohexyl-N-methylglycinamide scaffold into a wide array of molecules.

The N-cyclohexyl and N-methyl groups provide steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical properties of target compounds, such as solubility, metabolic stability, and receptor binding affinity. While structurally related to the N-aryl chloroacetamides used in the synthesis of major herbicides like metolachlor and acetochlor, CCMA offers a gateway to compounds with distinct aliphatic characteristics.[1][2]

Key Physicochemical Properties

A summary of the essential properties of CCMA provides a ready reference for experimental planning.

PropertyValueCAS Number
Molecular Formula C₉H₁₆ClNO2567-56-8[3][4]
Molecular Weight 189.68 g/mol
Appearance Typically a solid or oil
SMILES CN(C(=O)CCl)C1CCCCC1
Solubility Soluble in common organic solvents (DCM, THF, Acetone, Acetonitrile).

Synthesis Protocol: 2-chloro-N-cyclohexyl-N-methylacetamide (CCMA)

The most direct and widely adopted method for synthesizing CCMA is the chloroacetylation of N-methylcyclohexylamine. This is a classic nucleophilic acyl substitution reaction.

Principle of Synthesis

The nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

cluster_reactants Inputs Amine N-Methylcyclohexylamine ReactionMix Reaction Mixture (Solvent, 0°C) Amine->ReactionMix Combine AcylChloride Chloroacetyl Chloride AcylChloride->ReactionMix Combine Base Base (e.g., Et3N) Base->ReactionMix Combine Product 2-chloro-N-cyclohexyl-N-methylacetamide (CCMA) ReactionMix->Product Reaction & Workup Byproduct Base·HCl Salt ReactionMix->Byproduct cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Products CCMA 2-chloro-N-cyclohexyl-N-methylacetamide (CCMA) Glycinamide Glycinamide Derivative CCMA->Glycinamide + R₂NH (Sₙ2) Thioether Thioether Derivative CCMA->Thioether + RSH / Base (Sₙ2) Ether Ether Derivative CCMA->Ether + ROH / Base (Sₙ2) Amine Amine (R₂NH) Thiol Thiol (RSH) Alkoxide Alkoxide (RO⁻)

Sources

Application Notes & Protocols: The Synthetic Utility of 2-Chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and potential applications of 2-chloro-N-cyclohexyl-N-methylacetamide. While direct literature on this specific molecule is sparse, its structural motifs—an α-chloro amide—are well-characterized. This guide leverages established principles from close structural analogs to provide a robust framework for its use as a versatile intermediate in organic synthesis. We will explore its logical synthetic pathway, core reactivity, and projected applications in agrochemical and pharmaceutical development, supported by detailed, field-proven protocols.

Introduction: A Versatile but Under-Explored Building Block

2-Chloro-N-cyclohexyl-N-methylacetamide is a bifunctional organic compound featuring a reactive C-Cl bond alpha to an amide carbonyl group. This arrangement makes it a potent electrophile, ideal for alkylating a wide range of nucleophiles. The presence of both a lipophilic cyclohexyl group and a methyl group on the amide nitrogen allows for fine-tuning of steric and electronic properties in target molecules.

The broader class of α-chloroacetamides has found extensive use as intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals.[1][2] They are prized for their reliability in forming C-N, C-O, and C-S bonds. This guide will therefore extrapolate from the well-documented chemistry of related compounds to present a predictive but scientifically grounded overview of the synthesis and application of 2-chloro-N-cyclohexyl-N-methylacetamide.

Proposed Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

The most direct and industrially scalable route to N-substituted α-chloroacetamides is the acylation of a secondary amine with chloroacetyl chloride.[1] This reaction is typically rapid and high-yielding. For the title compound, the logical precursors are N-cyclohexyl-N-methylamine and chloroacetyl chloride.

Causality of Experimental Design: The reaction is performed at a low temperature (0-15 °C) to control the exothermicity of the acylation. A base, such as triethylamine or even an excess of the starting amine, is often used to quench the HCl byproduct generated during the reaction, preventing potential side reactions or protonation of the amine starting material.[3] Acetonitrile is an excellent solvent choice due to its polarity and general inertness under these conditions.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification SM1 N-Cyclohexyl-N-methylamine Reaction Acylation Reaction (0-15 °C, 1-2h) SM1->Reaction SM2 Chloroacetyl Chloride SM2->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Dilute Dilute with Ethyl Acetate Reaction->Dilute Quench Wash1 Wash with aq. HCl Dilute->Wash1 Wash2 Wash with aq. Na₂CO₃ Wash1->Wash2 Dry Dry (e.g., MgSO₄) Wash2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Product: 2-Chloro-N-cyclohexyl-N-methylacetamide Concentrate->Product

Caption: Proposed workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Protocol 2.1: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • 1.2 M Hydrochloric acid (aq.)

  • 1 M Sodium carbonate (aq.)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve N-cyclohexyl-N-methylamine (1.0 equiv) in anhydrous acetonitrile (approx. 2 mL per mmol of amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add chloroacetyl chloride (1.05 equiv) dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 15 °C. Note: An excess of the amine (2.1 equiv) can be used to act as the base, negating the need for a separate base like triethylamine.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (2 mL per mmol of starting amine).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1.2 M aq. HCl, water, and 1 M aq. Na₂CO₃.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via flash chromatography or recrystallization as needed.

Physicochemical Properties and Safety Profile

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / InformationSource / Basis
Molecular FormulaC₉H₁₆ClNO-
Molecular Weight189.68 g/mol -
AppearancePredicted to be a white to off-white solidAnalogy to similar amides
SolubilitySoluble in organic solvents (DCM, EtOAc, MeCN)General amide properties
ReactivityElectrophilic at the α-carbon[1]

Table 2: Summary of Safety & Hazard Information (Based on Class Effects)

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) α-Chloroacetamides are often classified as toxic if swallowed.[4][5]Do not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[6]
Skin Irritation/Sensitization May cause skin irritation and allergic skin reactions.[4]Wear protective gloves, lab coat, and eye protection. Avoid contact with skin.[7]
Eye Irritation Causes serious eye irritation.[4]Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[6]
Handling Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[7]

Note: Always consult a substance-specific Safety Data Sheet (SDS) if available. The information above is based on analogs like 2-chloro-N-methylacetamide and 2-chloroacetamide and should be used as a guideline for safe handling.[4][7]

Core Reactivity: The α-Chloro Amide Moiety

The primary mode of reactivity for 2-chloro-N-cyclohexyl-N-methylacetamide is nucleophilic substitution at the carbon atom bearing the chlorine. The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making it an excellent electrophile for Sₙ2 reactions.

Key Mechanistic Features:

  • Electrophilic Center: The α-carbon is highly susceptible to attack by nucleophiles.

  • Leaving Group: The chloride ion is a good leaving group.

  • Versatility: This reactivity allows for the formation of new bonds with a wide variety of O-, N-, and S-based nucleophiles.[1]

Caption: General Sₙ2 mechanism for nucleophilic substitution on the title compound.

Applications in Organic Synthesis

Application 5.1: Agrochemical Synthesis

The chloroacetamide functional group is the cornerstone of a major class of herbicides, including commercial products like alachlor and metolachlor.[8] These compounds act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants, a mechanism crucial for cell membrane integrity and plant growth.[9][10]

2-chloro-N-cyclohexyl-N-methylacetamide serves as a direct structural analog to these herbicides. Its synthesis and subsequent modification provide a clear pathway for the discovery of new herbicidal agents. Researchers can use it as a scaffold, reacting it with various anilines or other nucleophiles to create libraries of candidate compounds for screening.

Application 5.2: Pharmaceutical and Heterocyclic Synthesis

The ability to easily alkylate nucleophiles makes 2-chloro-N-cyclohexyl-N-methylacetamide a valuable tool in medicinal chemistry and for the construction of complex heterocyclic systems.[1]

  • Drug Scaffolds: The N-cyclohexyl-N-methylacetamido moiety can be appended to various pharmacophores to modulate properties like lipophilicity, metabolic stability, and receptor binding. Molecules containing acetamide linkages are prevalent in medicine, exhibiting anti-inflammatory, antimicrobial, and anticancer activities.[2]

  • Heterocycle Formation: Reaction with bifunctional nucleophiles can lead to cyclization. For example, reacting with a thiourea derivative can yield thiazolidinone rings, or reaction with an amino alcohol can lead to morpholinone structures.[1]

Exemplary Protocols for Application

The following protocols are generalized procedures that can be adapted for specific substrates. They represent the most common transformations involving α-chloro amides.

Protocol 6.1: O-Alkylation of Phenols

This protocol describes the synthesis of N-cyclohexyl-N-methyl-2-(aryloxy)acetamides, a common motif in bioactive molecules.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 equiv)

  • Substituted phenol (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium iodide (KI, 0.1 equiv, optional catalyst)

Procedure:

  • To a solution of the phenol in DMF, add potassium carbonate and catalytic potassium iodide.

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide salt.

  • Add a solution of 2-chloro-N-cyclohexyl-N-methylacetamide in a minimal amount of DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting aryloxyacetamide derivative by column chromatography.

Protocol 6.2: S-Alkylation of Thiols

This protocol details the reaction with a thiol to form a thioether linkage, a key step in the synthesis of various biologically active compounds.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv) or a milder base like triethylamine.

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred solution of the thiol in anhydrous THF under a nitrogen atmosphere at 0 °C, carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of 2-chloro-N-cyclohexyl-N-methylacetamide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates the consumption of starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over magnesium sulfate.

  • Concentrate the solvent and purify the product by flash chromatography.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide represents a highly versatile, albeit underutilized, synthetic intermediate. By understanding its logical synthesis from N-cyclohexyl-N-methylamine and its fundamental reactivity as an electrophile, researchers can confidently employ it in a variety of contexts. Its potential as a building block for novel herbicides, pharmaceutical agents, and complex heterocyclic systems is significant. The protocols and principles outlined in this guide provide a solid foundation for its integration into discovery and development workflows, empowering scientists to explore new chemical space with a reliable and adaptable tool.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... Figure. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS Omega. Available at: [Link]

  • ChemScence. (2024). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Available at: [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Available at: [Link]

  • ACS Publications. (n.d.). Analysis of the mode of action of herbicidal α-chloroacetamides. Available at: [Link]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

  • SIELC Technologies. (2018). Acetamide, N-cyclohexyl-. Available at: [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available at: [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. Available at: [Link]

  • CHRIST (Deemed to be University) Journals. (n.d.). A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone. Available at: [Link]

  • Semantic Scholar. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Available at: [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinox-Mohareb-Abdallah/902a76202422031c94d0c1024340d89278912e9b]([Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-cyclohexyl-. Available at: [Link]

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Application Notes and Protocols for the Derivatization of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of α-Chloroacetamides in Synthetic Chemistry

2-chloro-N-cyclohexyl-N-methylacetamide is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a diverse array of chemical entities. Its utility stems from the presence of a reactive α-chloro group, which is susceptible to nucleophilic substitution, and a sterically hindered tertiary amide functionality. The chloroacetamide moiety is a well-established pharmacophore and a key building block in the synthesis of various biologically active compounds, including herbicides and fungicides.[1][2] For instance, the related compound Metazachlor is a widely used herbicide.[3][4] The derivatization of 2-chloro-N-cyclohexyl-N-methylacetamide, primarily through the displacement of the chloride ion, allows for the introduction of various functional groups, leading to the creation of novel molecules with potentially unique biological or material properties.[5]

This application note provides a comprehensive guide to the synthesis and derivatization of 2-chloro-N-cyclohexyl-N-methylacetamide. We will explore the fundamental principles of its reactivity and present detailed, field-proven protocols for its derivatization with a range of common nucleophiles.

Synthesis of the Starting Material: 2-chloro-N-cyclohexyl-N-methylacetamide

The synthesis of N-substituted 2-chloroacetamides is typically achieved through the acylation of a secondary amine with chloroacetyl chloride.[2][6] This reaction is generally rapid and proceeds in high yield. The following protocol outlines the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide from N-methylcyclohexylamine and chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Rationale: The reaction of an amine with an acid chloride is a classic method for amide bond formation.[7] A base, such as triethylamine or an excess of the starting amine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.[6] Dichloromethane is a common solvent for this transformation due to its inertness and ability to dissolve both reactants.

Materials:

  • N-methylcyclohexylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of N-methylcyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-chloro-N-cyclohexyl-N-methylacetamide as a solid.

Expected Outcome: This procedure is expected to yield the desired product in good to excellent yields (typically >80%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide cluster_reactants Reactants cluster_product Product Amine N-methylcyclohexylamine Reaction + Amine->Reaction AcidChloride Chloroacetyl chloride AcidChloride->Reaction Base Triethylamine Base->Reaction DCM, 0 °C to RT Product 2-chloro-N-cyclohexyl-N-methylacetamide Reaction->Product

Caption: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Derivatization via Nucleophilic Substitution

The primary mode of derivatization for 2-chloro-N-cyclohexyl-N-methylacetamide is the nucleophilic substitution of the chloride atom.[1] The carbon atom alpha to the carbonyl group is electrophilic due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom, making it susceptible to attack by a variety of nucleophiles.[5]

Application 1: Synthesis of N-Substituted Glycinamides (Amination)

The reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with primary or secondary amines yields the corresponding N-substituted glycinamide derivatives. These compounds are of interest in medicinal chemistry as potential scaffolds for drug discovery.

Rationale: This reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile.[8] A base is required to neutralize the HCl formed, and a polar aprotic solvent like acetonitrile or DMF facilitates the reaction. The addition of a catalytic amount of sodium iodide can accelerate the reaction through the in situ formation of the more reactive iodo-acetamide intermediate (Finkelstein reaction).

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI), catalytic amount

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 eq) in anhydrous acetonitrile, add the primary amine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of sodium iodide.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to obtain the desired N-substituted glycinamide.

Amination Reaction cluster_reactants Reactants cluster_product Product Chloroacetamide 2-chloro-N-cyclohexyl- N-methylacetamide Reaction + Chloroacetamide->Reaction Nucleophile Primary/Secondary Amine Nucleophile->Reaction Base (e.g., K₂CO₃) Solvent (e.g., CH₃CN) Product N-substituted Glycinamide Reaction->Product

Caption: General scheme for the amination of the title compound.

Application 2: Synthesis of Thioether Derivatives (Thiolation)

Reaction with thiols provides access to thioether derivatives. Thioether linkages are important in various biologically active molecules and can also serve as handles for further functionalization.

Rationale: Thiols are excellent nucleophiles, and in the presence of a mild base, they readily displace the chloride from α-chloroacetamides.[9] The base deprotonates the thiol to form the more nucleophilic thiolate anion.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Thiol (e.g., thiophenol)

  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Ethanol or Dimethylformamide (DMF)

  • Dilute aqueous HCl

Procedure:

  • To a solution of the thiol (1.1 eq) in ethanol, add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 eq) in ethanol.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and, if necessary, acidify with dilute HCl to neutralize any excess base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude thioether derivative, which can be purified by column chromatography.

Thiolation Reaction cluster_reactants Reactants cluster_product Product Chloroacetamide 2-chloro-N-cyclohexyl- N-methylacetamide Reaction + Chloroacetamide->Reaction Nucleophile Thiol (R-SH) Nucleophile->Reaction Base (e.g., NaOH) Solvent (e.g., Ethanol) Product Thioether Derivative Reaction->Product

Caption: General scheme for the thiolation of the title compound.

Application 3: Synthesis of Aryl Ether Derivatives (O-Alkylation)

Phenols can also act as nucleophiles to displace the chloride, leading to the formation of aryl ether derivatives. This reaction, a variation of the Williamson ether synthesis, typically requires a base to deprotonate the phenol.

Rationale: The nucleophilicity of the hydroxyl group in a phenol is enhanced by deprotonation with a base to form a phenoxide ion.[1] A polar aprotic solvent like DMF is ideal for this SN2 reaction.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) and the phenol (1.2 eq) in anhydrous DMF, add 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 eq).

  • Heat the mixture to 70-90 °C and maintain stirring until the reaction is complete as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to isolate the pure aryl ether derivative.

Derivatization ReactionNucleophileBaseTypical SolventExpected Product
Amination Primary/Secondary AmineK₂CO₃AcetonitrileN-substituted Glycinamide
Thiolation ThiolNaOHEthanolThioether
O-Alkylation PhenolK₂CO₃DMFAryl Ether

Characterization of Derivatives

The successful synthesis of the derivatives should be confirmed using a combination of spectroscopic and spectrometric techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product. The disappearance of the signal corresponding to the -CH₂Cl group (typically around 4.0-4.2 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the synthesized derivative.

  • Infrared (IR) Spectroscopy: The presence of the amide carbonyl stretch (typically around 1640-1680 cm⁻¹) will be retained in the product. New characteristic bands may appear depending on the nature of the nucleophile introduced.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide is a versatile synthetic intermediate that readily undergoes nucleophilic substitution at the α-chloro position. The protocols detailed in this application note provide robust methods for the derivatization of this compound with amine, thiol, and phenol nucleophiles, opening avenues for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science. The choice of nucleophile, base, and solvent are critical parameters that can be tuned to optimize reaction conditions and yields.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3273. [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104926727B - The preparation method of metazachlor.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Metazachlor. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Slow release formulation of herbicide metazachlor based on high molecular weight poly(lactic acid) submicro and microparticles. Retrieved from [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Bioconjugate Chemistry. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. [Link]

  • PubMed. (n.d.). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Metazachlor (Ref: BAS 47900H). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Molecules. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. [Link]

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Synthesis of Novel Bioactive Compounds from 2-chloro-N-cyclohexyl-N-methylacetamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of novel bioactive compounds derived from the versatile starting material, 2-chloro-N-cyclohexyl-N-methylacetamide. By leveraging the reactivity of the chloroacetamide moiety, a diverse library of heterocyclic compounds with potential antimicrobial and herbicidal activities can be generated. This document emphasizes the rationale behind the experimental design and provides detailed, field-proven protocols to ensure reproducibility and success.

Introduction: The Potential of 2-chloro-N-cyclohexyl-N-methylacetamide in Drug Discovery

2-chloro-N-cyclohexyl-N-methylacetamide is a valuable bifunctional molecule for the synthesis of novel bioactive compounds. The presence of the reactive α-chloro group allows for facile nucleophilic substitution, serving as a linchpin for the construction of more complex molecular architectures. The N,N-disubstituted amide functionality, featuring both a cyclohexyl and a methyl group, offers a unique lipophilic and steric profile that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

The primary synthetic strategy outlined in this guide focuses on the reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with various nucleophiles to construct five-membered heterocyclic rings, specifically thiazoles and pyrazoles. These scaffolds are prevalent in a wide range of biologically active natural products and synthetic drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and herbicidal properties.

Strategic Overview: Synthetic and Analytical Workflow

The successful synthesis and evaluation of novel bioactive compounds from 2-chloro-N-cyclohexyl-N-methylacetamide involves a multi-step workflow. This guide will detail the protocols for each stage of this process, from initial synthesis to final biological screening.

Synthetic and Analytical Workflow A Starting Material 2-chloro-N-cyclohexyl-N-methylacetamide B Synthesis of Bioactive Heterocycles (e.g., Thiazoles, Pyrazoles) A->B Nucleophilic Substitution C Purification (Column Chromatography) B->C Crude Product D Characterization (NMR, Mass Spectrometry) C->D Purified Compound E Bioactivity Screening (Antimicrobial, Herbicidal) D->E Confirmed Structure

Caption: A generalized workflow for the synthesis and evaluation of bioactive compounds.

PART 1: Synthesis of Bioactive Heterocycles

The electrophilic carbon of the chloromethyl group in 2-chloro-N-cyclohexyl-N-methylacetamide is susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone for building novel heterocyclic systems.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-halo ketone (in this case, our chloroacetamide) with a thioamide.[1] The resulting thiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial properties.[2]

Reaction Scheme:

Protocol 1: Synthesis of 2-Amino-4-(N-cyclohexyl-N-methylcarbamoyl)thiazole

This protocol details the synthesis of a representative thiazole derivative using thiourea as the nucleophile.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloro-N-cyclohexyl-N-methylacetamide (10 mmol) and thiourea (10 mmol) in 100 mL of absolute ethanol.

  • Add sodium bicarbonate (12 mmol) to the mixture. The addition of a mild base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product should be purified by column chromatography.

Synthesis of Pyrazole Derivatives

Pyrazoles are another class of five-membered heterocyclic compounds with significant biological activities, including herbicidal and medicinal applications.[3][4] They can be synthesized by the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this protocol, we will adapt this by first reacting our chloroacetamide with a suitable carbanion to form a 1,3-dicarbonyl equivalent, which can then be cyclized with hydrazine.

Reaction Scheme (Two-Step):

  • [2-chloro-N-cyclohexyl-N-methylacetamide] + [Enolate of a ketone] --(Base, Solvent)--> [1,3-dicarbonyl intermediate]

  • [1,3-dicarbonyl intermediate] + [Hydrazine hydrate] --(Acid catalyst, Solvent)--> [N-cyclohexyl-N-methyl-pyrazole-carboxamide derivative]

Protocol 2: Synthesis of a Substituted N-Cyclohexyl-N-methyl-pyrazole-4-carboxamide

This protocol outlines a general procedure for the synthesis of a pyrazole derivative.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • A ketone (e.g., acetone, acetophenone)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (absolute)

  • Hydrazine hydrate

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the 1,3-dicarbonyl intermediate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the ketone (10 mmol) in 50 mL of absolute ethanol.

  • Add sodium ethoxide (11 mmol) to the solution and stir until it dissolves.

  • Slowly add 2-chloro-N-cyclohexyl-N-methylacetamide (10 mmol) to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure. The resulting crude intermediate can be used in the next step without further purification, or it can be purified by column chromatography.

Step 2: Cyclization to form the pyrazole ring

  • Dissolve the crude 1,3-dicarbonyl intermediate (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (12 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude pyrazole derivative.

  • Purify the crude product by column chromatography.

PART 2: Purification and Characterization

The purification and unambiguous characterization of the synthesized compounds are critical for ensuring the reliability of subsequent biological assays.

Purification by Column Chromatography

Column chromatography is a standard and effective method for purifying small organic molecules from reaction mixtures.[5]

Protocol 3: General Column Chromatography Purification

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of low polarity).

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the appropriate solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent system of gradually increasing polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Characterization by Spectroscopic Methods

The structure of the purified compounds should be confirmed using modern spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[6]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For N-cyclohexyl-N-methyl acetamide derivatives, characteristic signals for the cyclohexyl and methyl protons are expected.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.

2.2.2 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For acetamide derivatives, a common fragmentation pattern observed in Electron Ionization (EI-MS) is the cleavage of the N-CO bond.[7]

Data Presentation: Expected Spectroscopic Data for a Hypothetical Thiazole Derivative

Technique Expected Observations
¹H NMR Signals for cyclohexyl protons (multiplets in the 1.0-2.0 ppm and 3.5-4.5 ppm regions), N-methyl protons (singlet around 3.0 ppm), thiazole ring protons, and any substituent protons.
¹³C NMR Signals for the carbonyl carbon (around 170 ppm), carbons of the cyclohexyl ring, the N-methyl carbon, and carbons of the thiazole ring and any substituents.
EI-MS A molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the N-cyclohexyl-N-methylamine group or other fragments.

PART 3: Biological Evaluation

Based on the known bioactivities of thiazole and pyrazole derivatives, the newly synthesized compounds can be screened for antimicrobial and herbicidal activities.

Antimicrobial Activity Screening

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][9]

Protocol 4: Broth Microdilution Assay for MIC Determination

Materials:

  • Purified test compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculate each well (except for the negative control) with the microbial suspension.

  • Include positive controls (microorganism without compound) and negative controls (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density at 600 nm.[10]

Mechanism of Action Insight: Thiazole-Based Antimicrobials

Thiazole-containing compounds can exhibit antimicrobial activity through various mechanisms, including the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.[11] The amphiphilic nature of some thiazole derivatives allows them to disrupt microbial cell membranes, leading to cell lysis.[12]

Herbicidal Activity Screening

The herbicidal potential of the synthesized compounds can be evaluated through pre-emergence and post-emergence assays.[13][14]

Protocol 5: Pre- and Post-Emergence Herbicidal Assay

Materials:

  • Purified test compounds

  • Seeds of a model weed species (e.g., cress, ryegrass) and a crop species (e.g., corn, soybean)

  • Pots with a suitable soil mixture

  • Growth chamber with controlled light and temperature

  • Spraying equipment

Procedure:

Pre-emergence Assay:

  • Sow the seeds of the test plants in pots.

  • Immediately after sowing, apply a solution of the test compound at various concentrations to the soil surface.

  • Place the pots in a growth chamber and water as needed.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as germination rate, shoot length, and biomass compared to untreated controls.

Post-emergence Assay:

  • Sow the seeds of the test plants in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Apply a solution of the test compound at various concentrations as a foliar spray.

  • Return the pots to the growth chamber.

  • After a set period (e.g., 7-14 days), evaluate the herbicidal injury using a rating scale or by measuring the reduction in plant growth and biomass.[15]

Mechanism of Action Insight: Pyrazole-Containing Herbicides

Many pyrazole-based herbicides act by inhibiting key enzymes in plant metabolic pathways. A notable target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[16][17] Inhibition of HPPD leads to the bleaching of new growth and ultimately plant death.

Conclusion and Future Directions

This guide provides a robust starting point for the synthesis and evaluation of novel bioactive compounds derived from 2-chloro-N-cyclohexyl-N-methylacetamide. The modular nature of the synthetic protocols allows for the creation of a diverse library of thiazole and pyrazole derivatives. Further exploration can involve the use of different thioamides and hydrazine derivatives to expand the chemical space and investigate structure-activity relationships (SAR). Promising lead compounds identified through the initial screening can be subjected to more detailed mechanistic studies and in vivo testing.

Discovery and Development Pipeline A Library Synthesis (Thiazoles, Pyrazoles) B Primary Screening (Antimicrobial, Herbicidal) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In-depth Mechanistic Studies D->E F Preclinical Development E->F

Caption: A typical pipeline for the discovery and development of new bioactive compounds.

References

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  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. Retrieved January 24, 2026, from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19133-19141. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • Peter, K. (2021). What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design?. Pest Management Science, 77(10), 4346-4355. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, October 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023, November 5). PubMed. Retrieved January 24, 2026, from [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, October 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 24, 2026, from [Link]

  • (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Process for the purification of N,N-dimethylacetamide. (n.d.). Google Patents.
  • (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. (2024, May 16). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. (2024, May 24). MDPI. Retrieved January 24, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 24, 2026, from [Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (n.d.). NIH. Retrieved January 24, 2026, from [Link]

  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

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  • PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS The basis of chemical weed control is to. (n.d.). CTAHR. Retrieved January 24, 2026, from [Link]

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development of antimicrobial agents from N-substituted chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Antimicrobial Agents from N-Substituted Chloroacetamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis, antimicrobial evaluation, and preliminary mechanistic studies of N-substituted chloroacetamides as potential antimicrobial agents. It is designed to equip researchers with the necessary information to explore this promising class of compounds in the ongoing search for novel therapeutics to combat antimicrobial resistance.

Introduction: The Promise of N-Substituted Chloroacetamides

The escalating crisis of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. N-substituted chloroacetamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, bactericidal, and fungicidal properties.[1] Their chemical structure allows for facile modification, making them ideal candidates for structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity. The core of their antimicrobial potential often lies in the reactive chloroacetyl group, which can engage in nucleophilic substitution reactions with biological targets.[2] This guide will walk through the essential stages of developing these compounds, from initial synthesis to biological characterization.

Section 1: Synthesis and Characterization of N-Substituted Chloroacetamides

The foundational step in exploring this class of compounds is their chemical synthesis. The most common and straightforward method is the chloroacetylation of a primary or secondary amine.[2] This reaction involves the formation of an amide bond between the amine and chloroacetyl chloride.

Principle of Synthesis

The synthesis is typically a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the substituted aniline (or other amine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A subsequent loss of a proton and the chloride leaving group yields the N-substituted chloroacetamide. A base, such as triethylamine, is often added to neutralize the HCl byproduct.[3]

General Protocol for the Synthesis of N-(substituted-phenyl)-2-chloroacetamide

This protocol describes a general method for synthesizing N-substituted chloroacetamides from various substituted anilines.

Materials:

  • Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.2 eq)[3]

  • Dry benzene or dichloromethane (DCM) as solvent[3][4]

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)[3]

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dry benzene.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture in an ice bath with stirring.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled solution. The addition should be done carefully to control the exothermic reaction.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to reflux for 2-3 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (triethylamine hydrochloride) can be filtered off.

  • Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-substituted chloroacetamide.[3]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1670 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, including the aromatic protons, the N-H proton, and the methylene protons of the chloroacetyl group.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up and Purification A Dissolve substituted aniline and triethylamine in dry solvent B Cool mixture in ice bath A->B C Add chloroacetyl chloride dropwise B->C D Reflux for 2-3 hours C->D E Cool and filter precipitate D->E F Wash organic layer with water E->F G Dry and evaporate solvent F->G H Recrystallize from ethanol G->H I Characterization (FT-IR, NMR) H->I G cluster_mic MIC Determination A Prepare bacterial inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar plate A->B F Perform serial dilutions of compound in 96-well plate A->F C Place compound-impregnated disks on agar B->C D Incubate at 37°C for 18-24h C->D E Measure Zone of Inhibition (mm) D->E Result Antimicrobial Activity Profile E->Result G Add bacterial inoculum to wells F->G H Incubate at 37°C for 18-24h G->H I Determine lowest concentration with no visible growth (MIC) H->I I->Result

Caption: Workflow for in vitro antimicrobial screening.

Section 3: Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is crucial for its development. For some chloroacetamides, a proposed mechanism involves the inhibition of Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition can lead to cell lysis. [5]

Proposed Mechanism of Action

The electrophilic carbon of the chloroacetyl group can be attacked by nucleophilic residues (like cysteine) in the active site of bacterial enzymes, such as PBPs. This covalent modification inactivates the enzyme, disrupting cell wall maintenance and leading to bacterial cell death. [5]

G cluster_compound N-Substituted Chloroacetamide cluster_target Bacterial Target cluster_result Antimicrobial Effect Compound Chloroacetamide (Electrophilic Center) PBP Penicillin-Binding Protein (PBP) (Nucleophilic Active Site) Compound->PBP Covalent Bonding Inhibition Covalent Inhibition of PBP Lysis Disruption of Cell Wall Synthesis Inhibition->Lysis Death Cell Lysis & Bacterial Death Lysis->Death

Caption: Proposed mechanism of action for N-substituted chloroacetamides.

Protocol 3.1: Cell Lysis Assay (Nucleic Acid Release)

This assay indirectly measures cell membrane damage by quantifying the release of cytoplasmic contents, such as DNA and RNA, which absorb light at 260 nm. [5] Materials:

  • Bacterial culture in mid-log phase

  • Test compound (at MIC and 2x MIC concentrations) [5]* Phosphate-buffered saline (PBS)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them twice with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

  • Add the test compound at its MIC and 2x MIC to the bacterial suspension. Use an untreated suspension as a negative control.

  • Incubate the samples at 37°C with shaking.

  • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots from each sample.

  • Centrifuge the aliquots to pellet the bacterial cells.

  • Measure the absorbance of the supernatant at 260 nm (A₂₆₀).

  • An increase in A₂₆₀ over time in the treated samples compared to the control indicates the release of nucleic acids and thus, cell lysis. [5]

Section 4: Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing the antimicrobial activity of a lead compound. For N-substituted chloroacetamides, the nature and position of substituents on the phenyl ring significantly influence their biological activity. [6][7] Key Findings from SAR Studies:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced antimicrobial activity. This is because more lipophilic compounds can more easily traverse the phospholipid bilayer of bacterial cell membranes. [1][6][7]* Halogenation: The presence of halogens (e.g., -Cl, -F, -Br) on the phenyl ring, particularly at the para- (4-) or meta- (3-) position, generally increases antimicrobial potency. [1][6][7]This is attributed to both their electron-withdrawing effects and their contribution to lipophilicity.

  • Gram-Positive vs. Gram-Negative Activity: Many chloroacetamides show greater efficacy against Gram-positive bacteria (like S. aureus) than Gram-negative bacteria (like E. coli). [6][7]The complex outer membrane of Gram-negative bacteria can act as a barrier to compound entry.

Substitution on Phenyl RingGeneral Effect on Antimicrobial ActivityRationaleReference
4-Chloro (-Cl) Increased activity, especially against Gram-positive bacteriaHigh lipophilicity, enhances membrane penetration[1][6]
4-Fluoro (-F) Increased activityHigh lipophilicity[1][6]
3-Bromo (-Br) Increased activityHigh lipophilicity[1][6]
Unsubstituted Moderate activityBaseline compound for comparison[6]
Electron-donating groups Often lower activityMay decrease the reactivity of the chloroacetyl groupN/A

Section 5: Preliminary In Vitro Toxicity Assessment

A crucial aspect of drug development is ensuring that the compound is selective for microbial cells over host cells. A simple, early-stage toxicity screen is the hemolysis assay.

Protocol 5.1: Hemolysis Assay

This assay assesses the ability of a compound to lyse red blood cells (erythrocytes), which serves as a model for its effect on mammalian cell membranes.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Test compound at various concentrations

  • Positive control (e.g., Triton X-100 for 100% hemolysis)

  • Negative control (PBS for 0% hemolysis)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Wash freshly collected RBCs three times with PBS by repeated centrifugation and resuspension.

  • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • In microcentrifuge tubes, add the RBC suspension and different concentrations of the test compound.

  • Include positive and negative controls.

  • Incubate the tubes at 37°C for 1 hour.

  • Centrifuge the tubes to pellet intact RBCs.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm (for hemoglobin release).

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

  • Low hemolysis percentages (e.g., <10%) at concentrations effective against bacteria are desirable. [5]

Conclusion

N-substituted chloroacetamides represent a fertile ground for the development of new antimicrobial agents. Their straightforward synthesis, coupled with the tunability of their structure, allows for systematic optimization of their biological activity. By following the protocols outlined in this guide for synthesis, antimicrobial screening, and preliminary mechanistic and toxicity studies, researchers can effectively explore this chemical space and contribute to the discovery of novel drug candidates to address the urgent threat of antimicrobial resistance.

References

  • Bhaskar M. Rawal, et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Kardum, M., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • Kardum, M., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. ResearchGate. [Link]

  • dos Santos, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules. [Link]

  • Al-Sultani, K. H., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules. [Link]

  • Wikipedia contributors. (2023). Benzydamine. Wikipedia. [Link]

  • Kardum, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

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Application Note: A Strategic Approach to Synthesizing Novel Anticancer Agents from 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chloroacetamide functional group is a validated "warhead" in medicinal chemistry, capable of forming covalent bonds with biological targets, a mechanism leveraged by several successful therapeutic agents.[1][2][3] This document presents a strategic guide for researchers and drug development professionals on utilizing 2-chloro-N-cyclohexyl-N-methylacetamide as a versatile starting material for the synthesis of novel compounds with potential anticancer activity. While direct anticancer applications of this specific molecule are not extensively documented, its inherent chemical reactivity, combined with the physicochemical properties imparted by the N-cyclohexyl-N-methyl moiety, makes it a compelling scaffold for library synthesis and subsequent biological screening.[4] This guide provides a scientifically grounded rationale, a detailed, adaptable synthetic protocol, and a proposed workflow for biological evaluation, enabling researchers to explore this promising area of drug discovery.

Scientific Rationale: The "Why"

The core of this strategy lies in the judicious combination of a reactive electrophile with a tunable lipophilic tail.

1.1 The Chloroacetamide "Warhead": A Covalent Modifier

The 2-chloroacetamide moiety is a potent electrophile. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, with the chlorine atom acting as an effective leaving group. This reactivity is the cornerstone of its potential as an anticancer agent.[5]

  • Mechanism of Action: The primary proposed mechanism is covalent inhibition.[3][4] Many enzymes and proteins crucial for cancer cell survival and proliferation, such as kinases and transcription factors, possess nucleophilic amino acid residues (e.g., cysteine, histidine) in their active or allosteric sites.[2][4] A molecule based on the 2-chloro-N-cyclohexyl-N-methylacetamide scaffold can be designed to first bind non-covalently to a target protein and then form a permanent, irreversible covalent bond through alkylation of a nearby nucleophile.[3] This leads to sustained and potent inhibition of the target's function.[2][3]

  • Advantages of Covalent Inhibition:

    • Increased Potency & Duration of Action: Irreversible binding can lead to a more profound and lasting biological effect compared to reversible inhibitors.[2]

    • Overcoming Resistance: Covalent inhibitors can be effective against drug-resistant mutations that often arise from weakened non-covalent interactions.

    • High Ligand Efficiency: Strong target engagement can be achieved even with smaller, more "fragment-like" molecules.

1.2 The N-Cyclohexyl-N-methyl Group: A Physicochemical Modulator

The N-cyclohexyl-N-methyl group is not merely an inert backbone. It plays a critical role in determining the drug-like properties of the final compounds:

  • Lipophilicity and Permeability: The bulky, non-polar cyclohexyl group significantly increases the lipophilicity of the molecule. This property is crucial for cell membrane permeability, allowing the compound to reach intracellular targets.

  • Steric Influence: The size and shape of this group can influence how the molecule fits into a protein's binding pocket, potentially enhancing selectivity for the intended target over off-targets.

  • Metabolic Stability: The N-methyl group can prevent N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life in vivo.

Experimental Design & Workflow

The proposed strategy involves a library synthesis approach, where the core scaffold, 2-chloro-N-cyclohexyl-N-methylacetamide, is reacted with a diverse set of nucleophiles to generate a library of novel chemical entities for screening.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization A Starting Material 2-chloro-N-cyclohexyl-N-methylacetamide C Nucleophilic Substitution Reaction A->C B Nucleophile Library (e.g., N, S, O-based heterocycles) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) D->E F Hit Identification & Validation E->F G Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) F->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Optimization H->I I->C Iterative Synthesis

Caption: High-level workflow for discovery of anticancer compounds.

General Synthetic Protocol: Nucleophilic Substitution

This protocol describes a general method for the Sₙ2 reaction between 2-chloro-N-cyclohexyl-N-methylacetamide and a representative nucleophile. This protocol should be optimized for each specific nucleophile.

3.1 Materials & Reagents

  • 2-chloro-N-cyclohexyl-N-methylacetamide (Starting Material)

  • Selected Nucleophile (e.g., imidazole, 4-mercaptophenol, benzotriazole)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

3.2 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the selected nucleophile (1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).

  • Base Addition: Add a base (1.5 equivalents, e.g., K₂CO₃) to the solution. If using a stronger base like NaH, cool the reaction to 0 °C before addition. Stir the mixture for 30 minutes at room temperature (or 0 °C for NaH) to facilitate the deprotonation of the nucleophile.

  • Addition of Electrophile: Dissolve 2-chloro-N-cyclohexyl-N-methylacetamide (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours). Gentle heating (e.g., 50-60 °C) may be required for less reactive nucleophiles.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure desired compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Caption: General scheme for nucleophilic substitution reaction.

3.3 Example Nucleophiles for Library Synthesis

Class of NucleophileExample CompoundPotential Rationale / Target Class
Nitrogen Heterocycles ImidazoleKinase Inhibitors, Histone Deacetylase (HDAC) Inhibitors
BenzotriazoleGeneral bioactive scaffold
Purine Analogs (e.g., 6-mercaptopurine)Antimetabolites, Kinase Inhibitors
Sulfur Nucleophiles 4-MercaptophenolTyrosine Kinase/Phosphatase Inhibitors
2-MercaptobenzothiazoleDiverse biological activities
Oxygen Nucleophiles 4-HydroxycoumarinWarfarin-like scaffolds, potential kinase inhibition
Substituted PhenolsMimics of tyrosine, potential for kinase inhibition

Proposed Biological Evaluation

Once a library of compounds has been synthesized and characterized, a tiered screening approach is recommended to identify promising candidates.

  • Primary Screening (Cytotoxicity): The initial screen should assess the general anticancer activity of the synthesized compounds.[1][6]

    • Assay: MTT or SRB cell viability assays are standard, cost-effective methods.[1][6][7]

    • Cell Lines: A panel of diverse human cancer cell lines should be used, for instance:

      • MCF-7: Estrogen receptor-positive breast cancer

      • MDA-MB-231: Triple-negative breast cancer[6]

      • A549: Non-small cell lung cancer

      • HCT116: Colorectal cancer

      • Jurkat: T-cell leukemia[6]

  • Secondary Screening (Hit Validation & Selectivity): Compounds showing significant activity (e.g., IC₅₀ < 10 µM) in the primary screen should be further investigated.

    • Dose-Response Curves: Confirm the potency of the hit compounds by generating detailed dose-response curves.

    • Normal Cell Cytotoxicity: Test active compounds against a non-cancerous cell line (e.g., human fibroblasts) to assess for cancer-specific toxicity. Promising compounds should exhibit a significant therapeutic window.[1]

  • Tertiary Screening (Mechanism of Action): For validated, selective hits, initial studies should be conducted to elucidate the mechanism of action.

    • Target Engagement Assays: If a specific protein target was hypothesized, use techniques like cellular thermal shift assays (CETSA) or Western blotting to confirm target binding and inhibition of downstream signaling pathways.[8]

    • Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a particular phase (G1, S, G2/M).

    • Apoptosis Assays: Use methods like Annexin V staining to determine if the observed cytotoxicity is due to the induction of programmed cell death.

Conclusion

2-chloro-N-cyclohexyl-N-methylacetamide represents a starting point for the development of novel, potentially potent anticancer agents. Its structure provides a reactive electrophilic center for covalent modification of biological targets and a lipophilic moiety to ensure favorable drug-like properties. The synthetic protocols and screening workflows detailed in this guide offer a robust framework for researchers to systematically synthesize, evaluate, and optimize new chemical entities based on this versatile scaffold. This strategic approach, grounded in the principles of covalent inhibition and library-based discovery, opens a promising avenue for identifying next-generation cancer therapeutics.

References

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356–365. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & Petronini, P. G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9, 179. Available at: [Link]

  • Fumarola, C., Bozza, N., Castelli, R., Ferlenghi, F., Marseglia, G., Lodola, A., ... & Petronini, P. G. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology, 9. Available at: [Link]

  • Advanced approaches of developing targeted covalent drugs. (2021). Signal Transduction and Targeted Therapy. Available at: [Link]

  • 2-Chloro-N-cyclohexylacetamide. (n.d.). PubChem. Available at: [Link]

  • Recent Advances in Covalent Drug Discovery. (2022). Molecules. Available at: [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2024). DSpace Repository. Available at: [Link]

  • The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. (2020). Journal of Taibah University Medical Sciences. Available at: [Link]

Sources

Application Notes and Protocols: The Versatility of 2-Chloro-N-cyclohexyl-N-methylacetamide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and drug development, the α-haloamide scaffold stands out as a versatile and highly reactive building block. Among these, 2-chloro-N-cyclohexyl-N-methylacetamide is a particularly valuable reagent, offering a gateway to a diverse array of molecular architectures. The presence of an electrophilic sp³-hybridized carbon atom adjacent to the electron-withdrawing amide functionality renders it highly susceptible to nucleophilic attack. This reactivity profile allows for the facile and efficient introduction of various functional groups, making it an indispensable tool for medicinal chemists and process development scientists.

This comprehensive guide delves into the reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide with a range of common nucleophiles, including amines, thiols, and alkoxides. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for these transformations, and present data to guide researchers in harnessing the full synthetic potential of this important intermediate. The methodologies described herein are designed to be robust and scalable, facilitating their application from early-stage discovery to process optimization.

Core Principles: The SN2 Reaction Pathway

The reactions of 2-chloro-N-cyclohexyl-N-methylacetamide with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted process, the nucleophile attacks the electrophilic carbon atom from the backside, relative to the departing chloride leaving group.[1] This backside attack leads to an inversion of stereochemistry at the carbon center, should it be chiral. The transition state involves the simultaneous formation of the new nucleophile-carbon bond and the breaking of the carbon-chlorine bond.

Several factors influence the rate and efficiency of these SN2 reactions:

  • Nucleophilicity: Stronger nucleophiles, such as thiols and secondary amines, will react more rapidly than weaker ones.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate, in accordance with the Arrhenius equation.

  • Base: For nucleophiles that are weak acids (e.g., thiols, some amines), the presence of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N).

Application 1: Synthesis of N-Substituted Glycine Amides via Reaction with Amines

The reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with primary and secondary amines is a robust method for the synthesis of N-substituted glycine N-cyclohexyl-N-methylamides. These products are structurally related to peptoids, a class of peptidomimetics with significant applications in drug discovery due to their enhanced proteolytic stability. A notable industrial application of this reaction type is the synthesis of Lidocaine, a widely used local anesthetic, from a similar α-chloroamide and diethylamine.[2]

Reaction Scheme:

Caption: General reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with an amine.

Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-N-cyclohexyl-N-methylacetamide

This protocol provides a specific example of the reaction with a secondary amine, piperidine.

Materials:

  • 2-Chloro-N-cyclohexyl-N-methylacetamide (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetonitrile (MeCN)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-chloro-N-cyclohexyl-N-methylacetamide, potassium carbonate, and acetonitrile.

  • Addition of Nucleophile: Add piperidine to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure 2-(piperidin-1-yl)-N-cyclohexyl-N-methylacetamide.

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

ParameterRecommended ConditionNotes
Solvent Acetonitrile, DMF, ToluenePolar aprotic solvents are generally effective.
Base K₂CO₃, Na₂CO₃, Et₃NAn inorganic base is often sufficient.
Temperature 50 - 100 °CHigher temperatures may be required for less reactive amines.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.

Application 2: Synthesis of Thioethers

The reaction with thiolates, generated in situ from thiols and a base, provides a straightforward route to thioethers. This transformation is a variation of the Williamson ether synthesis applied to sulfur nucleophiles. Thioethers are important functional groups in many biologically active molecules and are valuable intermediates in organic synthesis.

Reaction Scheme:

Caption: General reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with a thiol.

Detailed Protocol: Synthesis of 2-(Phenylthio)-N-cyclohexyl-N-methylacetamide

This protocol outlines the reaction with thiophenol as a representative thiol.

Materials:

  • 2-Chloro-N-cyclohexyl-N-methylacetamide (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Deprotonation of Thiol: Cool the DMF to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solvent. Then, add thiophenol dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.

  • Addition of Electrophile: Add a solution of 2-chloro-N-cyclohexyl-N-methylacetamide in a small amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-(phenylthio)-N-cyclohexyl-N-methylacetamide.

Self-Validation: The formation of the thioether can be confirmed by the disappearance of the S-H proton signal in the ¹H NMR spectrum of the product compared to the starting thiol. Mass spectrometry will show the expected molecular ion peak for the product.

ParameterRecommended ConditionNotes
Solvent DMF, THF, AcetonitrileAnhydrous conditions are recommended when using strong bases like NaH.
Base NaH, K₂CO₃, NaOHThe choice of base depends on the pKa of the thiol.
Temperature 0 °C to room temperatureThe reaction is often exothermic and may require initial cooling.
Reaction Time 2 - 10 hoursMonitor by TLC or LC-MS for completion.

Application 3: Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, involving the reaction of an alkyl halide with an alkoxide.[1] This methodology can be effectively applied to 2-chloro-N-cyclohexyl-N-methylacetamide to generate the corresponding α-alkoxy acetamide derivatives.

Reaction Scheme:

Caption: General reaction of 2-chloro-N-cyclohexyl-N-methylacetamide with an alkoxide.

Detailed Protocol: Synthesis of 2-Ethoxy-N-cyclohexyl-N-methylacetamide

This protocol details the reaction with sodium ethoxide.

Materials:

  • 2-Chloro-N-cyclohexyl-N-methylacetamide (1.0 eq)

  • Sodium ethoxide (NaOEt, 1.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-cyclohexyl-N-methylacetamide in anhydrous ethanol.

  • Addition of Alkoxide: Add sodium ethoxide to the solution. The reaction may be mildly exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess base by carefully adding a dilute aqueous acid solution (e.g., 1 M HCl) until the pH is approximately 7.

    • Remove the ethanol under reduced pressure.

    • Extract the resulting aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 2-ethoxy-N-cyclohexyl-N-methylacetamide.

Self-Validation: The successful formation of the ether can be confirmed by ¹H NMR spectroscopy, which will show the characteristic signals of the ethoxy group (a quartet and a triplet). The disappearance of the starting material can be monitored by TLC.

ParameterRecommended ConditionNotes
Solvent The corresponding alcohol (e.g., EtOH for NaOEt)Using the alcohol corresponding to the alkoxide prevents transetherification.
Base Sodium or potassium alkoxidePre-formed alkoxides or those generated in situ can be used.
Temperature Room temperature to refluxHeating is often required to achieve a reasonable reaction rate.
Reaction Time 1 - 8 hoursMonitor by TLC or LC-MS for completion.

Conclusion

2-Chloro-N-cyclohexyl-N-methylacetamide is a powerful and versatile electrophile for the construction of a wide range of molecular scaffolds. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthetic utility of this reagent. The straightforward nature of these SN2 reactions, coupled with the ready availability of a vast array of nucleophiles, opens up numerous avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. As with any chemical transformation, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3125-3154. [Link]

  • IS MUNI. 2. Lidocaine. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

  • University of San Diego. The Synthesis of Lidocaine. [Link]

  • Zhang, C., et al. (2021). Asymmetric Nucleophilic Allylation of α-Chloro Glycinate via Squaramide Anion-Abstraction Catalysis: SN1 or SN2 Mechanism, or Both?. The Journal of Organic Chemistry, 86(13), 8945–8954. [Link]

  • H. R. S. S. V. Varma, et al. (2012). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 134(24), 9836-9839. [Link]

  • Glover, S. A., et al. (2001). SN2 reactions at amide nitrogen - Theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. ARKIVOC, 2001(12), 143-160. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). [Link]

Sources

Application Notes and Protocols for Alkylation Reactions with 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Alkylating Agent for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic introduction of diverse functional groups is paramount. 2-chloro-N-cyclohexyl-N-methylacetamide stands out as a valuable and versatile electrophilic building block. Its utility lies in the reactive α-chloroacetamide moiety, which allows for the efficient alkylation of a wide range of nucleophiles. The presence of the N-cyclohexyl and N-methyl substituents provides steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical properties of target molecules, such as solubility, metabolic stability, and receptor binding affinity.

This technical guide provides a comprehensive overview of the alkylation reactions involving 2-chloro-N-cyclohexyl-N-methylacetamide, offering detailed protocols for N-, O-, and S-alkylation. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for the incorporation of the N-cyclohexyl-N-methylacetamido moiety into complex molecular architectures.

Core Principles: The SN2 Reaction Mechanism

The alkylating prowess of 2-chloro-N-cyclohexyl-N-methylacetamide is rooted in the bimolecular nucleophilic substitution (SN2) reaction mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, from the backside relative to the carbon-chlorine bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as a leaving group. This single-step mechanism results in an inversion of stereochemistry at the electrophilic carbon, should it be a chiral center.

The efficiency of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the choice of solvent, and the reaction temperature. Polar aprotic solvents, such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF), are generally preferred as they can solvate the cation of the nucleophile's salt while leaving the anionic nucleophile relatively free to attack the electrophile. The use of a suitable base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Caption: SN2 mechanism of alkylation.

Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

The starting material, 2-chloro-N-cyclohexyl-N-methylacetamide, can be readily synthesized from commercially available precursors. A general and reliable method involves the acylation of N-cyclohexyl-N-methylamine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Protocol 1: Synthesis of the Alkylating Agent

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-methylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Application Protocols for Alkylation Reactions

The following protocols provide detailed methodologies for the N-, O-, and S-alkylation of various nucleophiles using 2-chloro-N-cyclohexyl-N-methylacetamide. The conditions outlined are general and may require optimization for specific substrates.

Protocol 2: N-Alkylation of Heterocyclic Amines

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common transformation in the synthesis of pharmacologically active compounds.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Heterocyclic amine (e.g., pyrazole, imidazole, or a substituted aniline)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard workup and purification reagents

Procedure:

  • To a stirred suspension of the heterocyclic amine (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 2-chloro-N-cyclohexyl-N-methylacetamide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: O-Alkylation of Phenols

This protocol provides a general method for the O-alkylation of phenols to synthesize the corresponding aryl ethers.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Phenol derivative

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or Acetone

  • Standard workup and purification reagents

Procedure:

  • To a solution of the phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-chloro-N-cyclohexyl-N-methylacetamide (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with 1 M NaOH to remove unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Protocol 4: S-Alkylation of Thiols

This protocol outlines a general procedure for the synthesis of thioethers via the S-alkylation of thiols.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • Thiol derivative (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • In a flask under an inert atmosphere, dissolve the thiol (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add 2-chloro-N-cyclohexyl-N-methylacetamide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of General Reaction Conditions

ParameterN-AlkylationO-AlkylationS-Alkylation
Nucleophile Amines, HeterocyclesPhenolsThiols
Base K₂CO₃, Cs₂CO₃, TEAK₂CO₃, Cs₂CO₃K₂CO₃, NaH, NaOMe
Solvent DMF, MeCNMeCN, Acetone, DMFDMF, THF, MeCN
Temperature 25 - 80 °C50 - 82 °C (reflux)0 - 25 °C
Reaction Time 12 - 24 hours8 - 16 hours4 - 8 hours

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add nucleophile, base, and solvent to flask. - Inert atmosphere if needed. start->setup add_reagent Add 2-chloro-N-cyclohexyl-N-methylacetamide setup->add_reagent reaction Reaction: - Stir at specified temperature. - Monitor by TLC/LC-MS. add_reagent->reaction workup Aqueous Workup: - Quench reaction. - Extract with organic solvent. reaction->workup dry_concentrate Dry and Concentrate: - Dry organic layer (e.g., MgSO₄). - Remove solvent via rotary evaporation. workup->dry_concentrate purification Purification: - Column chromatography - Recrystallization or distillation dry_concentrate->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Sources

N-Acylation with Chloroacetyl Chloride: A Comprehensive Guide to Experimental Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Chloroacetylation in Synthesis

N-acylation stands as a fundamental transformation in organic chemistry, pivotal for the construction of the ubiquitous amide bond that forms the backbone of peptides, pharmaceuticals, and advanced polymers.[1] Among the diverse array of acylating agents, chloroacetyl chloride (CAC) distinguishes itself as a highly reactive, cost-effective, and strategically valuable reagent.[1][2] Its bifunctional nature, possessing both a reactive acyl chloride and a versatile α-chloro group, makes it an invaluable tool for synthetic chemists. The resulting N-chloroacetylated products are not merely stable amides but also key intermediates, armed with a reactive handle for subsequent nucleophilic substitutions, enabling the facile construction of more complex molecular architectures.[1]

This guide provides an in-depth exploration of the experimental procedures for N-acylation using chloroacetyl chloride, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and provide detailed, field-proven protocols to ensure reliable and reproducible outcomes.

Mechanistic Insights: The "How" and "Why" of N-Acylation

The N-acylation of an amine with chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming a protonated amide. A base is typically required to neutralize the liberated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]

The high reactivity of chloroacetyl chloride is attributed to the strong electron-withdrawing inductive effect of both the carbonyl oxygen and the two chlorine atoms (one on the acyl group and one on the α-carbon). This renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[2]

Core Experimental Parameters: A Guide to Rational Reaction Design

The success of an N-acylation reaction with chloroacetyl chloride hinges on the judicious selection of several key parameters. Understanding the interplay of these factors is crucial for optimizing yield, purity, and reaction time.

The Critical Role of the Base

The choice of base is arguably the most critical decision in designing an N-acylation experiment. Its primary function is to scavenge the HCl generated during the reaction.[3] An inappropriate base can lead to side reactions, incomplete conversion, or difficult purification.

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are often used in biphasic systems (e.g., Schotten-Baumann conditions) or for amines that are robust and not prone to base-catalyzed degradation.[4][5] They are inexpensive and easily removed during aqueous work-up.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are commonly employed in anhydrous organic solvents. DIPEA is a sterically hindered, non-nucleophilic base, which can be advantageous in preventing unwanted side reactions.

  • Aprotic, Non-Nucleophilic Bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)): DBU is a strong, non-nucleophilic base suitable for acylating less reactive amines, such as those with electron-withdrawing groups.[1][6]

  • Aqueous Buffers (e.g., Phosphate Buffer): Recent advancements have highlighted the use of aqueous phosphate buffer (pH ~7.4) as a green and highly efficient medium for N-chloroacetylation.[1][7][8] This approach is particularly effective for the chemoselective N-acylation of amino alcohols, avoiding O-acylation.[7][8]

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but also influences reaction rates and, in some cases, selectivity.

  • Aprotic Organic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)): These are the traditional choice for N-acylation reactions, particularly when using organic bases.[1] They are suitable for a wide range of substrates.

  • Aqueous Media: As mentioned, water, particularly in the form of a phosphate buffer, has emerged as an environmentally benign and highly effective solvent system.[8][9][10] Reactions in aqueous media are often rapid and can simplify work-up procedures.[9]

Temperature Control: A Balancing Act

Due to the high reactivity of chloroacetyl chloride, N-acylation reactions are often exothermic.

  • Low Temperatures (0 °C to room temperature): Most N-acylation reactions with chloroacetyl chloride are conducted at low temperatures (typically starting at 0 °C) to control the reaction rate, minimize side reactions, and ensure safety.[2][11] The reaction is then often allowed to warm to room temperature.

Visualizing the Workflow: From Reactants to Product

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Amine Substrate + Solvent Setup Combine Amine and Base in Reaction Vessel Reactants->Setup Base Base (e.g., TEA, K2CO3, or Buffer) Base->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slow, Dropwise Addition of Chloroacetyl Chloride Cooling->Addition Stirring Stir at Room Temperature (Monitor by TLC) Addition->Stirring Quench Aqueous Quench Stirring->Quench Extract Extraction with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentration in vacuo Dry->Concentrate Purify Purification (Recrystallization/Chromatography) Concentrate->Purify Product N-Chloroacetylated Product Purify->Product

Caption: A generalized workflow for a typical N-acylation reaction with chloroacetyl chloride.

Detailed Experimental Protocols

The following protocols are provided as robust starting points and may require optimization based on the specific substrate.

Protocol 1: General N-Acylation of an Aromatic Amine in an Organic Solvent

This protocol is a classic example of N-acylation and is suitable for a wide range of aniline derivatives.

Materials:

  • Substituted aniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Green, Chemoselective N-Acylation of an Amino Alcohol in Aqueous Buffer

This protocol is highly effective for the selective N-acylation of compounds containing both amine and hydroxyl functional groups, such as amino alcohols, and avoids the use of hazardous organic solvents.[1][7][8]

Materials:

  • Amino alcohol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the amino alcohol (1.0 eq) in the phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask with vigorous stirring at room temperature.

  • Add chloroacetyl chloride (1.1 eq) dropwise directly to the stirring solution.

  • Continue to stir the reaction mixture vigorously at room temperature for approximately 20-30 minutes.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

  • If the product is soluble in the aqueous medium, extract the mixture with an organic solvent such as ethyl acetate.

  • The combined organic extracts can then be washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The resulting product is often of high purity, but can be recrystallized if necessary.

Data Presentation: Reaction Conditions and Expected Outcomes

The following table summarizes typical reaction conditions and yields for the N-acylation of various amines with chloroacetyl chloride under different protocols.

EntryAmine SubstrateProtocolBase/SolventTime (min)Yield (%)Reference
1Aniline2Phosphate Buffer1592[1]
24-Methylaniline2Phosphate Buffer1594[1]
34-Methoxyaniline2Phosphate Buffer1595[1]
4Benzylamine2Phosphate Buffer1593[1]
54-Aminobenzyl alcohol2Phosphate Buffer2090[1]
62-Aminoethanol2Phosphate Buffer2088[1]
7Substituted Aryl Amine1DBU/THF180-36075-95[6][11]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Hydrolysis of chloroacetyl chloride- Protonation of starting amine- Increase reaction time or temperature slightly.- Ensure anhydrous conditions for organic protocols.- Use a more effective or slightly larger excess of base.
Formation of Side Products - O-acylation of amino alcohols- Di-acylation of primary amines- Reaction with a nucleophilic base- Use the aqueous buffer protocol (Protocol 2) for chemoselectivity.- Use a controlled stoichiometry of chloroacetyl chloride.- Employ a non-nucleophilic base like DIPEA or DBU.
Difficult Purification - Excess base or base hydrochloride salts remaining- Perform a thorough aqueous work-up.- For tertiary amine bases, wash with dilute acid (e.g., 1M HCl) to remove the base and its salt.

Safety and Handling of Chloroacetyl Chloride

Chloroacetyl chloride is a corrosive, toxic, and lachrymatory substance that reacts violently with water.[12][13][14] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15]

  • Handling: Use a syringe or cannula for transfers under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

  • Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully with a suitable reagent, such as a solution of sodium bicarbonate or by slow addition to a stirred, cold alcohol (e.g., isopropanol) to form the less reactive ester.

  • Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material.

Conclusion: A Versatile Tool for Modern Synthesis

The N-acylation of amines with chloroacetyl chloride is a powerful and versatile transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively leverage this reaction to construct complex molecules. The evolution of greener, aqueous protocols further enhances the appeal of this methodology, offering high efficiency and selectivity while minimizing environmental impact. This guide provides the foundational knowledge and practical protocols to confidently and successfully implement N-chloroacetylation in a variety of synthetic applications.

References

  • Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. [Link]

  • ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • Wikipedia. Chloroacetyl chloride. [Link]

  • PubChem. Chloroacetyl chloride. [Link]

  • National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Arkivoc. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2 - Arkivoc. [Link]

  • NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. [Link]

  • Arkat USA. N-Acylation in combinatorial chemistry. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of.... [Link]

  • ResearchGate. Synthetic route of synthesized chloroacetamide derivatives (1–22). [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Oriental Journal of Chemistry. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]

  • ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • ResearchGate. A facile amidation of chloroacetyl chloride using DBU. [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Organic Syntheses Procedure. chloroacetamide. [Link]

  • Google Patents.
  • ResearchGate. Microscopic steps associated with the N-acylation of Stage 1. (A).... [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Taylor & Francis Online. PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. [Link]

  • BYJU'S. Schotten Baumann Reaction. [Link]

  • PubMed. Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. This valuable synthetic intermediate requires careful control over reaction conditions to achieve high yield and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural guidance.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide is most efficiently achieved via the nucleophilic acyl substitution of N-methylcyclohexylamine with chloroacetyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is highly reliable but sensitive to several key parameters, including temperature, stoichiometry, and the presence of moisture.[1][2]

Overall Reaction Scheme

The fundamental transformation involves the formation of an amide bond between the secondary amine and the acyl chloride, with the concomitant release of hydrochloric acid (HCl), which must be neutralized by a base.

Reaction_Scheme cluster_conditions Base (e.g., TEA, NaOH) Aprotic Solvent (e.g., DCM) 0 °C to RT N_methylcyclohexylamine N-methylcyclohexylamine dummy plus1 + chloroacetyl_chloride Chloroacetyl Chloride target_molecule 2-chloro-N-cyclohexyl-N-methylacetamide plus2 + HCl HCl dummy->target_molecule

Caption: Overall synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of N-methylcyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the final amide product.[3]

Mechanism start Step 1: Nucleophilic Attack Amine nitrogen attacks the carbonyl carbon. intermediate Step 2: Tetrahedral Intermediate Formation A transient, unstable intermediate is formed. start->intermediate Addition collapse Step 3: Elimination of Leaving Group The carbonyl double bond reforms, expelling a chloride ion. intermediate->collapse Collapse deprotonation Step 4: Deprotonation Base removes the proton from the nitrogen to yield the neutral product. collapse->deprotonation HCl formed product Final Product: 2-chloro-N-cyclohexyl-N-methylacetamide deprotonation->product Neutralization

Caption: Mechanism of nucleophilic acyl substitution.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?

A: Low yield is a multifaceted problem often stemming from one of four areas:

  • Reagent Purity & Handling: Chloroacetyl chloride is extremely sensitive to moisture. Hydrolysis converts it to chloroacetic acid, which will not participate in the acylation.

    • Solution: Always use a freshly opened bottle or a recently distilled batch of chloroacetyl chloride. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions can occur, leading to product degradation and the formation of complex mixtures.

    • Solution: Perform the reaction in an ice bath (0-5 °C). Add the chloroacetyl chloride dropwise to the solution of the amine using an addition funnel to maintain a low internal temperature.

  • Base Stoichiometry and Strength: The HCl byproduct must be neutralized. If the base is too weak or insufficient, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.[2]

    • Solution: Use at least 1.1 equivalents of a suitable base like triethylamine (TEA). If using a biphasic Schotten-Baumann setup, ensure the aqueous base (e.g., 2M NaOH) is sufficient to maintain an alkaline pH.[4]

  • Inefficient Work-up: Product can be lost during the extraction and washing steps if the phases are not separated cleanly or if emulsions form.

    • Solution: After quenching, allow sufficient time for layers to separate. To break emulsions, add a small amount of brine. Ensure you are extracting the correct layer (typically the organic layer) by testing the miscibility of a small sample with water.

Q2: I'm observing a significant amount of unreacted N-methylcyclohexylamine in my crude product. How can I drive the reaction to completion and remove the excess?

A: This indicates an incomplete reaction.

  • Driving the Reaction: The most common cause is using an insufficient amount of the acylating agent. While a 1:1 stoichiometry is theoretical, slight hydrolysis of the acyl chloride is common.

    • Solution: Use a slight excess (1.05-1.10 equivalents) of chloroacetyl chloride to ensure all the amine is consumed. Monitor the reaction by Thin-Layer Chromatography (TLC) until the amine spot has disappeared.[5]

  • Removing Excess Amine: N-methylcyclohexylamine is basic and can be easily removed during the work-up procedure.

    • Solution: During the aqueous work-up, perform a wash with a dilute acidic solution (e.g., 1M HCl or 5% citric acid solution). This will protonate the basic amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[6]

Q3: My final product is difficult to purify and contains a persistent, polar impurity. What could this be?

A: This is a classic symptom of a specific side reaction. The product, 2-chloro-N-cyclohexyl-N-methylacetamide, is itself an alkylating agent due to the reactive C-Cl bond. It can react with the starting N-methylcyclohexylamine to form a quaternary ammonium salt.

  • Causality: This side reaction is favored by higher temperatures and prolonged reaction times, where a significant concentration of both starting amine and product coexist.

  • Minimization Strategy:

    • Maintain strict low-temperature control (0 °C).

    • Add the chloroacetyl chloride slowly to the amine solution. This ensures the acyl chloride reacts preferentially, keeping the instantaneous concentration of the starting amine low once the product begins to form.

    • Do not let the reaction run for an unnecessarily long time after completion (as monitored by TLC).

  • Purification: The quaternary salt is highly polar and non-volatile. It can be effectively removed by silica gel column chromatography. The less polar product will elute first with a non-polar solvent system (e.g., hexane/ethyl acetate), while the salt will remain strongly adsorbed to the silica.

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield unreacted_amine Unreacted Amine start->unreacted_amine polar_impurity Polar Impurity start->polar_impurity check_reagents Verify Reagent Purity (Dryness of Acyl Chloride) low_yield->check_reagents check_temp Improve Temperature Control (0-5 °C) low_yield->check_temp check_stoich Adjust Stoichiometry (1.05 eq. Acyl Chloride) unreacted_amine->check_stoich acid_wash Implement Acidic Wash (1M HCl) unreacted_amine->acid_wash minimize_side_rxn Minimize Side Reaction (Slow addition, shorter time) polar_impurity->minimize_side_rxn purify_column Purify via Column Chromatography polar_impurity->purify_column solution Optimized Synthesis check_reagents->solution check_temp->solution check_stoich->solution acid_wash->solution minimize_side_rxn->solution purify_column->solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this synthesis?

A: The ideal choice depends on the scale of the reaction and available equipment. Both aprotic organic systems and biphasic aqueous systems are effective.

System TypeSolventBaseProsCons
Homogeneous Organic Dichloromethane (DCM), AcetonitrileTriethylamine (TEA), PyridineExcellent for small to medium scale; easy to monitor by TLC; simple work-up.Requires strictly anhydrous conditions; TEA can be difficult to remove completely.
Biphasic (Schotten-Baumann) DCM or Diethyl Ether / WaterSodium Hydroxide (NaOH), Potassium Carbonate (K2CO3)Excellent for larger scale; base and byproducts remain in the aqueous phase; less sensitive to moisture in starting amine.[4][7]Vigorous stirring is essential for phase mixing; risk of acyl chloride hydrolysis if mixing is poor.

Recommendation: For lab-scale synthesis (<10g), the DCM/TEA system offers the best control and ease of monitoring.

Q2: How should I properly handle and store chloroacetyl chloride?

A: Chloroacetyl chloride is corrosive and a lachrymator. It reacts violently with water.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Storage: Store in a cool, dry place away from moisture. The bottle should be tightly sealed, preferably with a cap that has a PTFE liner. Storing under an inert atmosphere (e.g., in a desiccator with nitrogen) is recommended for long-term stability.

Q3: What analytical techniques should I use to confirm the structure and purity of 2-chloro-N-cyclohexyl-N-methylacetamide?

A: A combination of spectroscopic methods is required for unambiguous characterization.

  • ¹H NMR (Proton NMR): Will confirm the presence of all proton environments: cyclohexyl ring protons, N-methyl protons, and the alpha-protons of the chloroacetyl group.

  • ¹³C NMR (Carbon NMR): Will show distinct signals for the amide carbonyl carbon (~165-170 ppm), the chloro-substituted carbon (~40-45 ppm), and the carbons of the cyclohexyl and methyl groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₉H₁₆ClNO, MW: 189.68 g/mol ). Look for the molecular ion peak [M]+ at m/z ≈ 189 and [M+H]+ at m/z ≈ 190.[8] The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) should be visible for the molecular ion.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch should be visible around 1650-1680 cm⁻¹.

Section 4: Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a certified fume hood with appropriate PPE.

Protocol 1: Optimized Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide (DCM/TEA Method)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-methylcyclohexylamine (5.0 g, 44.2 mmol, 1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, 80 mL) and triethylamine (TEA, 6.7 g, 9.2 mL, 66.3 mmol, 1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate dry flask, prepare a solution of chloroacetyl chloride (5.25 g, 3.7 mL, 46.4 mmol, 1.05 eq) in anhydrous DCM (20 mL). Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the N-methylcyclohexylamine spot.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add 50 mL of deionized water to quench the reaction.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is typically an oil or a low-melting solid, which can be further purified.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column using a suitable eluent system, such as a gradient of 10% to 30% ethyl acetate in hexanes.

  • Elution: Carefully load the adsorbed product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-N-cyclohexyl-N-methylacetamide.

References

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive . (2026-01-19). [Link]

  • 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO) . PubChemLite. [Link]

  • Production method of chemical intermediate N-methyl cyclohexylamine.
  • Katke, S.A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . Synthetic Communications, 49(24), 3379-3413. [Link]

  • chloroacetamide . Organic Syntheses Procedure. [Link]

  • 2-chloro-N-methylacetamide . PubChem - NIH. [Link]

  • Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide . (2026-01-16). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Schotten–Baumann reaction . Wikipedia. [Link]

  • Reaction mechanism of N-methylcyclohexylamine mono-alkylation with... . ResearchGate. [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses . Testbook. [Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples . Vedantu. [Link]

  • reaction between acyl chlorides and amines - addition / elimination . Chemguide. [Link]

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Technical Support Center: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this specific chemical transformation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to resolve experimental challenges effectively.

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, a valuable intermediate, is primarily achieved through the N-acylation of N-cyclohexyl-N-methylamine with chloroacetyl chloride. While the reaction appears straightforward, its efficiency and selectivity are highly dependent on precise control over reaction conditions. The presence of two reactive centers in chloroacetyl chloride and the nucleophilicity of the amine can lead to several common side reactions. This document serves as a comprehensive resource for identifying, mitigating, and solving these issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes, mechanistic explanations, and validated solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is a frequent issue stemming from several potential sources. Systematically investigating these possibilities is key to improving your outcome.

Cause A: Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially under non-anhydrous conditions or exposure to atmospheric moisture.[1] This reaction consumes the acylating agent, converting it to the unreactive chloroacetic acid, thereby reducing the potential yield of the desired amide.

  • Mechanism Insight: The carbon atom of the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of hydrochloric acid (HCl).

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Reagent Quality: Use a fresh, unopened bottle of chloroacetyl chloride or one that has been properly stored to minimize prior hydrolysis.

Cause B: Incomplete Reaction due to Amine Sequestration The acylation reaction produces one equivalent of HCl for every equivalent of amide formed. This HCl will react with the basic N-cyclohexyl-N-methylamine starting material to form the non-nucleophilic ammonium hydrochloride salt. If a dedicated acid scavenger (base) is not used, half of your starting amine will be consumed in this acid-base reaction, limiting the theoretical yield to 50%.

  • Mechanism Insight: The lone pair on the nitrogen of the starting amine is protonated by the generated HCl, rendering it incapable of attacking the chloroacetyl chloride.

  • Solution:

    • Use of a Sacrificial Base: Add at least one equivalent of a non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger.

    • Excess Starting Amine: Alternatively, use more than two equivalents of the N-cyclohexyl-N-methylamine, where one equivalent acts as the nucleophile and the second acts as the base.[2] This is a viable but less atom-economical approach.

Cause C: Sub-optimal Temperature Control While heating can increase reaction rates, excessive temperatures can promote side reactions and potential polymerization or decomposition, particularly with highly reactive reagents like acyl chlorides.[3] Conversely, if the temperature is too low, the reaction may be sluggish and incomplete within the allotted time.

  • Solution:

    • Controlled Addition: Add the chloroacetyl chloride solution dropwise to the stirred amine solution at a low temperature (0-5 °C) to manage the initial exothermic reaction.[4]

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours to ensure completion.[2]

Question 2: My final product is impure. What are the common side products and how do I remove them?

Product impurity is often due to the formation of specific, predictable side products. Identifying these impurities is the first step toward devising an effective purification strategy.

Side Product A: N-(chloroacetyl)-N-cyclohexyl-N-methylanilinium chloride (Quaternary Adduct) The nitrogen atom of the product amide is significantly less nucleophilic than the starting secondary amine. However, the starting N-cyclohexyl-N-methylamine can act as a nucleophile and attack the electrophilic α-carbon of the already-formed 2-chloro-N-cyclohexyl-N-methylacetamide product. This results in a quaternary ammonium salt, a common issue in reactions involving α-halo amides.[5][6]

  • Mechanism Insight: This is a classic SN2 nucleophilic substitution where the starting amine displaces the chloride on the product molecule. This is more likely to occur if the concentration of the starting amine is high relative to the chloroacetyl chloride, or at elevated temperatures.

  • Mitigation & Removal:

    • Slow, Cooled Addition: Add the chloroacetyl chloride slowly to the amine solution at 0 °C. This ensures the acyl chloride reacts preferentially with the amine rather than the product accumulating and reacting with the remaining amine.

    • Purification: This salt is highly polar and water-soluble. It can be effectively removed during an aqueous workup. Washing the organic layer with water or a mild acid wash (e.g., dilute HCl) will extract this impurity into the aqueous phase.[2]

Side Product B: Unreacted N-cyclohexyl-N-methylamine Inefficient reaction or incorrect stoichiometry can leave unreacted starting material in your crude product.

  • Removal: N-cyclohexyl-N-methylamine is basic. During the workup, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will convert the amine to its water-soluble hydrochloride salt, which will partition into the aqueous layer.[2]

Side Product C: Chloroacetic Acid As discussed in the "Low Yield" section, this side product forms from the hydrolysis of chloroacetyl chloride.[1]

  • Removal: Chloroacetic acid is acidic. Washing the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate or 1 M sodium carbonate) will deprotonate the acid, forming the water-soluble sodium chloroacetate salt, which is easily extracted into the aqueous phase.[2]

Data Summary: Troubleshooting Matrix
Problem Potential Cause Underlying Mechanism Recommended Solution
Low Yield Hydrolysis of Acyl ChlorideNucleophilic attack by H₂O on C=OUse anhydrous solvents, inert atmosphere.
Amine Sequestration by HClAcid-base neutralizationAdd ≥1 equivalent of a non-nucleophilic base (e.g., TEA).
Incomplete ReactionInsufficient activation energyMaintain 0 °C during addition, then allow to stir at RT.
Impure Product Quaternary Adduct FormationSN2 attack by starting amine on productSlow, cold addition of acyl chloride; remove with H₂O wash.
Unreacted Starting AmineIncorrect stoichiometry/rateRemove with a dilute HCl wash during workup.
Chloroacetic AcidHydrolysis of acyl chlorideRemove with a dilute NaHCO₃ or Na₂CO₃ wash.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction? A: A non-nucleophilic tertiary amine like triethylamine (TEA) is often ideal. It is basic enough to scavenge the generated HCl but does not compete with the N-cyclohexyl-N-methylamine as a nucleophile. Using an excess of the starting amine is also a valid strategy but is less efficient.[2] Inorganic bases like potassium carbonate can also be used, particularly in two-phase systems, but may lead to slower reaction rates.[5]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside standards of your starting amine. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progress. A co-spot (a lane with both the reaction mixture and starting material) can help confirm the identity of the spots.

Q: What are the critical safety precautions when handling chloroacetyl chloride? A: Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator (induces tears).[7][8] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), safety goggles, and a lab coat. Have a quenching solution (like sodium bicarbonate) readily available for spills.

Visualizing the Reaction Pathways

The following diagrams illustrate the intended reaction and the formation of key side products.

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Amine N-Cyclohexyl- N-methylamine Intermediate Tetrahedral Intermediate Amine->Intermediate + AcylCl AcylCl Chloroacetyl Chloride Product 2-chloro-N-cyclohexyl- N-methylacetamide Intermediate->Product - HCl HCl HCl AcylCl_hydrolysis Chloroacetyl Chloride ChloroaceticAcid Chloroacetic Acid AcylCl_hydrolysis->ChloroaceticAcid + H₂O Water H₂O Product_side Product QuatAdduct Quaternary Adduct Product_side->QuatAdduct + Starting Amine (- Cl⁻) Amine_side Starting Amine

Caption: Main reaction pathway and key side reaction pathways.

Troubleshooting_Workflow Start Experiment Complete CheckYield Is Yield > 85%? Start->CheckYield CheckPurity Is Product Pure by TLC/NMR? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Yield: - Check for Hydrolysis - Verify Base Stoichiometry - Optimize Temperature CheckYield->TroubleshootYield No Success Process Successful CheckPurity->Success Yes TroubleshootPurity Troubleshoot Purity: - Optimize Addition Rate - Refine Workup Protocol (Acid/Base Washes) CheckPurity->TroubleshootPurity No TroubleshootYield->Start Rerun Experiment TroubleshootPurity->Start Repurify or Rerun

Sources

Technical Support Center: Purification of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the purification of 2-chloro-N-cyclohexyl-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Achieving high purity is critical for downstream applications, and this document provides in-depth, experience-based answers to common challenges encountered during the purification process. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues to ensure you can achieve your desired product specifications with confidence.

Troubleshooting Guide

This section addresses specific, practical problems you might encounter during the purification of 2-chloro-N-cyclohexyl-N-methylacetamide from a typical reaction mixture.

Q1: My crude product is a dark, oily residue after the initial work-up. What are the likely impurities and how can I clean it up?

A1: A dark, oily crude product is a common issue stemming from the synthesis, which typically involves the reaction of N-cyclohexyl-N-methylamine with chloroacetyl chloride.[1][2] The color and consistency suggest the presence of several types of impurities.

Expertise & Experience: The primary culprits for this appearance are typically:

  • Unreacted Starting Materials: Excess N-cyclohexyl-N-methylamine or residual chloroacetyl chloride. Chloroacetyl chloride is highly reactive and can hydrolyze to chloroacetic acid, which can further react or degrade.[3][4]

  • Side Products: Over-alkylation or side reactions can lead to polymeric materials. The amine starting material is basic and can promote self-condensation or other side reactions, especially if the temperature was not well-controlled during the addition of the highly reactive chloroacetyl chloride.

  • Degradation Products: The product itself, being a chloroacetamide, has alkylating potential and can degrade under harsh pH or high-temperature conditions during work-up.[5]

Recommended Protocol: Aqueous Wash & Extraction

The first and most crucial step is a robust aqueous work-up to remove the bulk of water-soluble and acid/base reactive impurities.[1]

  • Dissolution: Dissolve the crude oily residue in a water-immiscible organic solvent. Ethyl acetate is a good first choice due to its moderate polarity and ease of removal. Dichloromethane is also an option.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid, such as 1 M hydrochloric acid (HCl).[1] This step is critical for removing any unreacted basic N-cyclohexyl-N-methylamine by converting it into its water-soluble hydrochloride salt.

  • Base Wash: Follow the acid wash with a wash using a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1] This will neutralize any remaining acidic impurities, including hydrolyzed chloroacetyl chloride (chloroacetic acid) and excess HCl from the previous step. Be cautious and vent the separatory funnel frequently, as CO₂ gas will be evolved.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

Self-Validation: After this procedure, your product should be significantly cleaner, likely a lighter-colored oil or a semi-solid. You can quickly check the effectiveness of the wash by running a Thin Layer Chromatography (TLC) of the crude material vs. the washed material. The washed sample should show a much cleaner profile with a dominant product spot.

Q2: I'm attempting recrystallization to get a solid product, but it's "oiling out" instead of forming crystals. What's going wrong?

A2: "Oiling out" is a common recrystallization problem where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound or when significant impurities are present.

Expertise & Experience: The cause is almost always related to the choice of solvent or the presence of impurities that act as a eutectic mixture, depressing the melting point.

  • High Impurity Load: Even after a good work-up, residual impurities can inhibit crystal lattice formation.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. If the compound is too soluble, even when cold, it won't crystallize. If the boiling point of the solvent is too high, the compound may melt before it crystallizes.

  • Cooling Rate: Cooling the solution too rapidly can favor the formation of an amorphous oil over an ordered crystal structure.

Recommended Protocol: Systematic Solvent Screening & Recrystallization

  • Purity Check: First, ensure your material is reasonably pure (>85-90%) via TLC or ¹H NMR. If not, consider column chromatography first (see Q3) to remove the bulk of impurities before attempting recrystallization.

  • Solvent Screening: Use small amounts of your product in test tubes to screen for a suitable solvent or solvent system. A good starting point is a nonpolar solvent like hexanes or heptane, perhaps with a small amount of a more polar co-solvent like ethyl acetate or isopropanol. The goal is to find a system where your compound is sparingly soluble at room temperature but fully dissolves upon heating.

  • Recrystallization Procedure:

    • Dissolve your compound in the minimum amount of the chosen hot solvent. Adding too much solvent is a common cause of low yield.

    • Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystals have formed, you can place the flask in an ice bath to maximize the recovery of your product.

    • If the product still oils out, try adding a slightly larger volume of the non-polar solvent or a different co-solvent system. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

Data Presentation: Solvent Selection Guide

Solvent System (Example)PolarityBoiling Point (°C)Suitability for 2-chloro-N-cyclohexyl-N-methylacetamide
Heptane/Ethyl AcetateLow/Medium98 / 77Excellent. Heptane is a poor solvent, while ethyl acetate is a good solvent. A mixture allows for fine-tuning solubility.
Isopropanol/WaterHigh/Polar82 / 100Good. The compound should be soluble in hot isopropanol. Water can be added dropwise to the hot solution until turbidity appears, then clarified with a drop of isopropanol before cooling.
TolueneLow111Potential. Good for compounds that are very greasy. The higher boiling point may help dissolve stubborn impurities.
Q3: My compound is not separating well on a silica gel column. The spots are streaking on TLC and the fractions are all mixed. What should I do?

A3: Poor separation and streaking during silica gel chromatography are classic signs of compound-stationary phase incompatibility or a poorly chosen mobile phase.[6] For N-substituted amides, the lone pair of electrons on the nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing streaking.

Expertise & Experience:

  • Acidic Silica: Standard silica gel is acidic and can cause issues with basic compounds. Your product contains an amide, which is weakly basic.

  • Incorrect Solvent Polarity: If the mobile phase is not polar enough, the compound will stick to the silica and not move, leading to a low Rf value. If it's too polar, the compound will travel with the solvent front (Rf close to 1), resulting in no separation from other impurities.[7]

  • Column Overloading: Loading too much crude material onto the column is a very common cause of poor separation.

Recommended Protocol: Optimizing Column Chromatography

  • TLC Optimization: The key to a successful column is optimizing the separation on a TLC plate first.

    • Solvent System: Start with a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate). A typical starting ratio is 7:3 or 8:2 Hexanes:EtOAc.

    • Goal Rf: Aim for a solvent system that gives your desired product an Rf value between 0.25 and 0.35. This generally provides the best separation on a column.

    • Tackling Streaking: If you observe streaking, add a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Column Preparation and Execution:

    • Slurry Pack: Always pack your column using a slurry method (pre-mixing the silica with the mobile phase) to ensure a homogenous and well-packed bed.

    • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column. For better resolution, you can pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

    • Elution: Run the column with the optimized mobile phase. Collect fractions and analyze them by TLC to determine which ones contain your pure product.

Visualization: Chromatography Workflow

Caption: Workflow for optimizing and running column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best primary purification method: Recrystallization or Column Chromatography?

A1: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Recrystallization is ideal when your crude product is a solid and you have one major impurity that has significantly different solubility characteristics than your product. It is often faster, cheaper, and more scalable than chromatography.

  • Column Chromatography is the more versatile and powerful method. It is necessary when your product is an oil or when you have multiple impurities with polarities similar to your product. It is the best method for achieving very high purity (>99%).

Visualization: Purification Method Selection

G A Crude Product B Is the product a solid? A->B C Is the purity >85%? B->C Yes E Perform Column Chromatography B->E No (It's an oil) D Attempt Recrystallization C->D Yes C->E No F Purified Product D->F E->F

Caption: Decision tree for selecting a purification method.

Q2: What are the key safety precautions when handling chloroacetyl chloride and the final product?

A2: Safety is paramount. Both the starting material and the product have significant hazards.

  • Chloroacetyl Chloride: This reagent is extremely corrosive, toxic, and a lachrymator.[4] It reacts violently with water and moisture to release corrosive hydrogen chloride gas.[3]

    • Handling: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.

    • PPE: Wear chemical splash goggles, a face shield, and appropriate gloves (butyl rubber or neoprene are often recommended; check manufacturer guidelines).[3]

    • Handling: Avoid creating dust or aerosols. Handle with gloves in a fume hood.

    • Exposure: Avoid all contact with skin and eyes and prevent inhalation.

Q3: What analytical techniques are best for assessing the final purity of my product?

A3: A combination of techniques should be used to confirm both the identity and purity of your final product.

  • Thin Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and column fractions. A single spot on a TLC plate (visualized by UV light and/or a stain like potassium permanganate) is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The ¹H NMR spectrum will confirm the presence of the cyclohexyl, methyl, and methylene protons in the correct ratios and splitting patterns. The absence of impurity peaks confirms high purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also provide purity information.

  • Melting Point: For a solid product, a sharp melting point that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

References

  • Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), Vol.2(7), 148-156. [Link]

  • National Center for Biotechnology Information. 2-chloro-N-methylacetamide. PubChem Compound Database. [Link]

  • NIST. 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

  • Clark, J. (2015). the preparation of amides. Chemguide. [Link]

  • National Center for Biotechnology Information. 2-Chloro-N-cyclohexylacetamide. PubChem Compound Database. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROACETYL CHLORIDE. NJ.gov. [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. [Link]

  • Lončarić, M. et al. (2022). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 27(15), 4983. [Link]

  • LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]

  • Vargo, J.D. (2015). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Google Patents.
  • Vargo, J.D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]

  • BASF. Chloroacetyl chloride (ClCH2COCl) B 1 Information and recommendations for paramedics and doctors at the site. Chemical Emergency Medical Guidelines. [Link]

  • Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • Check, C.R. et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • PWT Chemicals. Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]

  • Jablonkai, I. & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 686-92. [Link]

  • Al-Hiari, Y.M. (2006). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. ResearchGate. [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. [Link]

  • Cytiva. Protein purification troubleshooting guide. Dutscher. [Link]

Sources

Technical Support Center: Purification Strategies for the Removal of Unreacted N-Methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted N-methylcyclohexylamine from your reaction products. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to tackle your specific purification challenges with confidence.

Understanding the Challenge: The Properties of N-Methylcyclohexylamine

Before diving into purification strategies, it's crucial to understand the physicochemical properties of N-methylcyclohexylamine that influence its removal.

PropertyValueSignificance for Purification
Boiling Point ~149 °C[1]Relatively high, making it difficult to remove by simple evaporation under reduced pressure, especially from less volatile products.
Water Solubility 5.4 g/100 mL (20 °C)[1]Moderately soluble in water, which can be exploited but also presents challenges for complete removal with aqueous washes alone.
pKa (predicted) ~11.03[1]As a secondary amine, it is basic and readily protonated by acids. This is the cornerstone of the acid-base extraction technique.
Polarity Moderately polarIts polarity allows for some interaction with silica gel, but its basicity can lead to issues in chromatography.
Appearance Clear, colorless to yellow liquid[1]Visual confirmation of its presence can be difficult in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove N-methylcyclohexylamine from my product?

The difficulty in removing N-methylcyclohexylamine stems from a combination of its relatively high boiling point and its moderate water solubility. Unlike more volatile amines, it cannot be easily removed under vacuum. While it has some water solubility, it's not always sufficient for complete removal with a few simple water washes, especially if your product has some aqueous solubility as well, which could lead to product loss.

Q2: I see an oily residue in my product even after evaporation. Could this be N-methylcyclohexylamine?

Yes, it is highly likely. N-methylcyclohexylamine is a liquid at room temperature and can remain as an oily contaminant if not effectively removed during the work-up procedure.

Q3: Can I just use a strong vacuum to remove it?

While a high vacuum and gentle heating can remove some of the residual amine, its boiling point of 149 °C means that significant heating would be required, which could potentially degrade your desired product. For products with a similar or lower boiling point, co-evaporation will also be an issue.

Troubleshooting Guides

This section provides detailed, step-by-step protocols for the most common and effective methods to remove unreacted N-methylcyclohexylamine.

Troubleshooting Guide 1: Acid-Base Extraction

This is often the first and most effective method to try, leveraging the basicity of the amine. The principle is to convert the water-insoluble (or sparingly soluble) amine into a water-soluble salt by reacting it with an acid. This salt will then partition into the aqueous phase, leaving your neutral organic product in the organic phase.

When to use this method:

  • Your desired product is stable to acidic conditions.

  • Your product is not significantly soluble in the aqueous acid solution.

The Chemistry Behind the Extraction

The secondary amine group in N-methylcyclohexylamine is a Lewis base, readily accepting a proton (H⁺) from an acid to form the corresponding ammonium salt. This salt is ionic and therefore significantly more soluble in water than the neutral amine.

cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Acidic) amine N-Methylcyclohexylamine (Organic Soluble) salt N-Methylcyclohexylammonium Salt (Water Soluble) amine->salt Protonation product Your Product (Organic Soluble) acid Aqueous Acid (e.g., HCl) acid->salt Provides H+ cluster_workflow Scavenger Resin Workflow A Crude Product Solution (Product + N-Methylcyclohexylamine) B Add Scavenger Resin A->B C Stir/Shake B->C D Filter C->D E Purified Product Solution D->E F Resin-Bound Amine D->F

Caption: General workflow for scavenger resin purification.

Step-by-Step Protocol for Using a Scavenger Resin
  • Choose the Resin: Select an appropriate scavenger resin (e.g., a polystyrene-based isocyanate resin).

  • Dissolve the Crude Product: Dissolve your crude product in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Add the Resin: Add the scavenger resin to the solution. A general guideline is to use a 2-3 fold molar excess of the resin's functional group relative to the amount of residual N-methylcyclohexylamine.

  • React: Stir or gently agitate the mixture at room temperature. Reaction times can vary from a few hours to overnight. It is advisable to monitor the reaction by TLC or LC-MS to determine when the amine has been completely consumed.

  • Isolate the Product: Once the reaction is complete, simply filter the mixture to remove the resin. The resin will have the N-methylcyclohexylamine covalently bound to it.

  • Concentrate: Wash the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain your purified product.

Troubleshooting Tips:

  • Slow Reaction: If the scavenging reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Ensure your product is stable at this temperature.

  • Product Adsorption: In some cases, the desired product may non-specifically adsorb to the resin, leading to lower yields. Washing the resin thoroughly with the reaction solvent after filtration can help to recover any adsorbed product.

  • Choosing a Solvent: The choice of solvent is important. The solvent must be able to dissolve your crude product but should not react with the scavenger resin.

Troubleshooting Guide 3: Flash Column Chromatography

Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel). While effective, purifying amines on silica can be challenging due to their basicity.

When to use this method:

  • Your product and the amine have significantly different polarities.

  • Other methods have failed to provide the desired level of purity.

The Challenge of Purifying Amines on Silica

Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites, leading to several problems:

  • Peak Tailing: The amine "sticks" to the silica, resulting in broad, tailing peaks and poor separation.

  • Irreversible Adsorption: In some cases, the amine may bind so strongly that it does not elute from the column, leading to product loss.

Strategies for Successful Amine Purification by Chromatography

To counteract the issues with silica, the acidity of the stationary phase must be neutralized or the basicity of the amine suppressed.

  • Adding a Competing Base to the Mobile Phase: A common and effective strategy is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the eluent (typically 0.1-1%). [2]The added amine will compete with your product for the acidic sites on the silica, allowing your product to elute more cleanly.

  • Using an Amine-Functionalized Silica Gel: Specialized silica gels where the surface has been functionalized with amino groups are commercially available. [2]These stationary phases have a basic character and are excellent for the purification of basic compounds without the need for mobile phase additives.

Step-by-Step Protocol for Flash Chromatography
  • Develop a TLC Method:

    • On a silica gel TLC plate, spot your crude mixture.

    • Develop the plate in a solvent system that gives good separation between your product and the N-methylcyclohexylamine. A good starting point for many organic compounds is a mixture of hexanes and ethyl acetate.

    • If you observe streaking of the amine spot, add a small amount of triethylamine (e.g., 0.5%) to the developing solvent.

    • Aim for an Rf value of around 0.3 for your desired product.

  • Pack the Column: Pack a flash chromatography column with silica gel using the chosen eluent system (with the added triethylamine if necessary).

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute and Collect Fractions: Run the column with your chosen eluent, collecting fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tips:

  • Co-elution: If your product and the amine co-elute, you may need to try a different solvent system or consider using a more polar stationary phase (like alumina) or reversed-phase chromatography.

  • Removing Triethylamine: Triethylamine is volatile and can usually be removed along with the solvent during concentration. For very high-boiling products, co-evaporation with a lower-boiling solvent like dichloromethane can help.

Summary of Methods

MethodPrincipleAdvantagesDisadvantages
Acid-Base Extraction Protonation of the amine to form a water-soluble salt.Simple, inexpensive, and effective for large scales.Product must be acid-stable; can be labor-intensive for multiple samples.
Scavenger Resins Covalent binding of the amine to a solid support.High purity; suitable for acid-sensitive products and parallel synthesis.Resins can be expensive; may require optimization of reaction time.
Flash Chromatography Differential adsorption on a stationary phase.Can provide very high purity and separate complex mixtures.Can be time-consuming; may require method development; potential for product loss on the column.

By understanding the properties of N-methylcyclohexylamine and the principles behind these purification techniques, you will be well-equipped to select and optimize the best method for your specific application.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. Retrieved from [Link]

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preventing dichlorination in chloroacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroacetamide Synthesis

A Senior Application Scientist's Guide to Preventing Dichlorination

Welcome to the technical support center for chloroacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize N-substituted chloroacetamides as key intermediates and encounter challenges with the formation of dichlorinated impurities. As your senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. Dichlorination is a common but controllable side reaction, and understanding its drivers is the key to achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What exactly is dichlorination in the context of my chloroacetamide synthesis?

Dichlorination refers to the formation of N-substituted-2,2-dichloroacetamide as a byproduct during the synthesis of the desired N-substituted-2-chloroacetamide. This occurs when a second chlorine atom is substituted onto the alpha-carbon of the chloroacetyl group. This impurity can be difficult to separate from the desired product due to similar physical properties and can negatively impact downstream reactions and the purity of the final active pharmaceutical ingredient (API).

Q2: What is the primary chemical mechanism that leads to this dichlorination byproduct?

The formation of the dichlorinated byproduct can occur through two primary pathways:

  • Contamination of the Starting Material: The most common source is the presence of dichloroacetyl chloride in the chloroacetyl chloride reagent. The manufacturing process of chloroacetyl chloride can sometimes lead to this impurity.[1][2] If your starting material contains even a small percentage of dichloroacetyl chloride, it will react with your amine to form the dichloroacetamide byproduct under the same reaction conditions.

  • In-Situ Over-chlorination: While less common under controlled amidation conditions, the potential for further chlorination of the monochloroacetamide product exists, especially if unreacted chlorinating species are present under harsh conditions. The mechanism for the chlorination of acetic acid to mono-, di-, and trichloroacetic acid is described as an ionic consecutive reaction, suggesting that the monochlorinated product can be susceptible to further chlorination.[3]

The primary desired reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[4] This is followed by the elimination of a chloride ion to form the stable amide bond.

Q3: My amine has other functional groups (like a hydroxyl or phenol). How do I ensure I'm getting N-chloroacetylation and not O-chloroacetylation?

This is a critical question of chemoselectivity. Amines are generally more nucleophilic than alcohols or phenols, meaning they react faster with acyl chlorides. However, selectivity is not guaranteed and is highly dependent on reaction conditions.

  • pH Control is Key: Under neutral or slightly basic conditions, the amine (R-NH₂) is a potent nucleophile. In a highly acidic environment, it becomes protonated (R-NH₃⁺) and loses its nucleophilicity, which could allow the slower O-acylation to occur. Using a non-nucleophilic base to scavenge the HCl produced during the reaction is crucial to keep the amine deprotonated and reactive.[5]

  • Biocompatible Conditions: Highly chemoselective N-chloroacetylation of amino alcohols has been achieved with high yields by using a phosphate buffer system.[6] This method effectively avoids O-acylation and is environmentally friendly.

Troubleshooting Guide: Isolating and Solving Dichlorination Issues

This section addresses specific problems you may encounter in the lab.

Problem: My final product analysis (LC-MS, NMR) shows a persistent peak corresponding to the mass of my dichlorinated product. Where do I start?

Step 1: Analyze Your Starting Material

  • The Cause: Before optimizing the reaction, you must verify the purity of your chloroacetyl chloride. This is the most frequent cause of dichlorination.

  • The Solution:

    • Obtain a fresh, high-purity bottle of chloroacetyl chloride, preferably from a reputable supplier with a detailed certificate of analysis.

    • If possible, analyze the chloroacetyl chloride yourself via GC-MS to quantify the level of dichloroacetyl chloride impurity. Commercially available reagents can contain 0.5-1.5% of this impurity.[1][2]

    • If the impurity level is high, consider purifying the chloroacetyl chloride by distillation. However, this can be hazardous and should only be performed with appropriate safety measures.

Step 2: Re-evaluate Your Reaction Conditions

If the starting material is pure, the issue lies in your reaction setup. The high reactivity of chloroacetyl chloride must be carefully managed.

Parameter Control Table

ParameterRecommendation for High SelectivityCausality & Scientific Rationale
Temperature Maintain at 0°C to 5°C during addition, then allow to slowly warm to room temperature.[7]The reaction is highly exothermic. Low temperatures decrease the reaction rate, giving the primary amine a kinetic advantage and minimizing side reactions.
Stoichiometry Use a slight molar excess of the amine (1.05 to 1.1 equivalents).Ensures the complete consumption of the highly reactive chloroacetyl chloride, preventing it from participating in potential side reactions.
Reagent Addition Add chloroacetyl chloride dropwise over a period of 30-60 minutes with vigorous stirring.[8]This prevents a localized high concentration of the acyl chloride, which can promote side reactions. Vigorous stirring ensures immediate mixing and reaction.
Base (HCl Scavenger) Use 1.1-1.2 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine.[5]The reaction generates one equivalent of HCl, which protonates and deactivates the starting amine. The base neutralizes this acid, allowing the reaction to proceed to completion.
Solvent Use a dry, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.[5][7]These solvents effectively dissolve the reactants without participating in the reaction. Using dry solvents is crucial as chloroacetyl chloride readily hydrolyzes with water.

Validated Experimental Protocols

Protocol 1: Optimized N-Chloroacetylation of a Primary Aromatic Amine

This protocol is designed to maximize the yield of the desired monochloroacetamide while minimizing dichlorinated byproduct formation.

Materials:

  • Primary Aromatic Amine (e.g., 4-bromoaniline)

  • Chloroacetyl Chloride (High Purity, >99%)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution to the stirred amine mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.[5]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(4-bromophenyl)-2-chloroacetamide.[9]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, specifically looking for the absence of signals corresponding to the dichloro- species.

Protocol 2: Aqueous Synthesis for Enhanced Chemoselectivity

This protocol is particularly useful for substrates containing sensitive functional groups like alcohols, as it leverages water to enhance selectivity.[6]

Materials:

  • Amino alcohol substrate

  • Chloroacetyl Chloride (High Purity, >99%)

  • Phosphate Buffer (0.5 M, pH 7.4)

  • Ethyl Acetate

Procedure:

  • Setup: Dissolve the amino alcohol (1.0 eq) in the phosphate buffer in a round-bottom flask with vigorous stirring. Cool the solution to 0°C.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the aqueous solution over 20-30 minutes. A precipitate of the product should begin to form.

  • Reaction: Stir the reaction vigorously for an additional 30 minutes at 0°C.

  • Workup:

    • Extract the reaction mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The product is often obtained in high purity and may not require further purification. Confirm purity and structure as described in Protocol 1. The high chemoselectivity of this method generally prevents byproduct formation.[6]

By understanding the underlying mechanisms and carefully controlling key reaction parameters, you can effectively prevent the formation of dichlorinated byproducts, leading to cleaner reactions, simpler purifications, and more reliable results in your research and development endeavors.

References

  • CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

  • Ghosh, U., et al. (2016). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • EP0022185A1 - Process for the preparation of chloroacetyl chloride.
  • Liu, J., et al. (2017). MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. Revue Roumaine de Chimie. [Link]

  • EP0022185B1 - Process for the preparation of chloroacetyl chloride.
  • Various Authors (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. ResearchGate. [Link]

  • Yildirim, I., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]

  • Patel, K. D., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Chemistry LibreTexts (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yield, minimize impurities, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-chloro-N-cyclohexyl-N-methylacetamide?

A1: The synthesis is a nucleophilic acyl substitution reaction. Specifically, it is the N-acylation of the secondary amine, N-cyclohexyl-N-methylamine, with chloroacetyl chloride.[1][2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl) as a byproduct.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The essential starting materials are N-cyclohexyl-N-methylamine and chloroacetyl chloride. Additionally, a base is required to neutralize the HCl generated during the reaction. Common choices for the base include aqueous inorganic bases like sodium hydroxide or sodium carbonate (in a Schotten-Baumann setup) or organic bases such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous organic solvent.[3][4][5] The choice of solvent depends on the reaction conditions, with options including water, dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3][4][6]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Chloroacetyl chloride is a highly toxic and corrosive substance that reacts with moisture.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial. N-cyclohexyl-N-methylamine is also a corrosive and flammable liquid that should be handled with care.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[8] You can spot the reaction mixture alongside the starting amine on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine spot and the appearance of a new product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.[8]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, providing explanations and actionable solutions.

Issue 1: Low Product Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors, primarily related to reaction conditions and reagent quality. Here's a systematic approach to troubleshooting:

  • Cause A: Hydrolysis of Chloroacetyl Chloride

    • Explanation: Chloroacetyl chloride is highly reactive and readily hydrolyzes upon contact with water or atmospheric moisture to form chloroacetic acid.[9][10] This side reaction consumes your acylating agent, leading to a lower yield of the desired amide.

    • Solution:

      • Use Anhydrous Conditions: If performing the reaction in an organic solvent, ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Controlled Addition at Low Temperature: Add the chloroacetyl chloride dropwise to the reaction mixture while maintaining a low temperature (e.g., 0-5 °C) using an ice bath.[11] This minimizes the rate of hydrolysis and controls the exothermic nature of the reaction.

  • Cause B: Inefficient Neutralization of HCl

    • Explanation: The reaction generates one equivalent of HCl. If not effectively neutralized, the HCl will protonate the starting amine, forming the non-nucleophilic ammonium salt (N-cyclohexyl-N-methylammonium chloride). This salt will not react with chloroacetyl chloride, thus reducing the yield.

    • Solution:

      • Stoichiometry of the Base: Ensure you are using at least one equivalent of a base. In practice, using a slight excess (1.1-1.2 equivalents) of an organic base like triethylamine is common. If using a biphasic Schotten-Baumann setup, a sufficient concentration of aqueous base (e.g., 2M NaOH) is necessary to maintain a basic pH in the aqueous layer.[12][13]

      • Choice of Base: For reactions in organic solvents, a non-nucleophilic organic base like triethylamine or DBU is preferable to prevent it from competing with the starting amine in reacting with chloroacetyl chloride.[3][5]

  • Cause C: Suboptimal Reaction Temperature or Time

    • Explanation: While low temperatures are crucial during the addition of chloroacetyl chloride, the reaction may require warming to room temperature and stirring for a sufficient duration to go to completion.

    • Solution: After the dropwise addition of chloroacetyl chloride at 0-5 °C, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.[6]

Issue 2: Impurity Formation

Q: My final product is impure. What are the likely side products and how can I minimize their formation and remove them?

A: Impurities often arise from side reactions or incomplete reactions. Here are the common culprits and their solutions:

  • Impurity A: Unreacted N-cyclohexyl-N-methylamine

    • Explanation: This is often due to an insufficient amount of chloroacetyl chloride or a short reaction time.

    • Solution:

      • Stoichiometry: Use a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the amine.

      • Reaction Monitoring: Monitor the reaction by TLC until the starting amine is no longer visible.

      • Purification: During the workup, an acidic wash (e.g., with dilute HCl) will protonate the unreacted amine, making it water-soluble and easily separable from the organic layer containing your product.[6]

  • Impurity B: Chloroacetic Acid

    • Explanation: This results from the hydrolysis of chloroacetyl chloride, as discussed in the "Low Yield" section.

    • Solution:

      • Prevention: Follow the procedures for minimizing hydrolysis (anhydrous conditions, low temperature).

      • Removal: During the workup, a basic wash (e.g., with saturated aqueous sodium bicarbonate or dilute NaOH) will deprotonate the chloroacetic acid, forming the water-soluble sodium chloroacetate, which can be removed in the aqueous layer.[6]

  • Impurity C: Over-acylated or Other Byproducts

    • Explanation: While less common with secondary amines, side reactions can occur, especially at elevated temperatures. Ketenes, formed from acyl halides with α-hydrogens, can be powerful acylating agents and may lead to unexpected products.[14]

    • Solution:

      • Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction.

      • Purification: If simple extraction fails to remove impurities, column chromatography or recrystallization may be necessary. For recrystallization, consider solvent systems like ethanol/water or hexane/ethyl acetate.

Experimental Protocols

Here are two validated protocols for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, offering flexibility in your experimental setup.

Protocol 1: Anhydrous Conditions with an Organic Base

This protocol is suitable for achieving high purity and is a standard method for acylating secondary amines.[15]

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-cyclohexyl-N-methylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Protocol 2: Schotten-Baumann Biphasic Conditions

This method is robust, often requires less stringent anhydrous techniques, and is particularly useful for larger-scale syntheses.[12][13]

Materials:

  • N-cyclohexyl-N-methylamine

  • Chloroacetyl chloride

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Beaker or flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a flask, dissolve N-cyclohexyl-N-methylamine (1.0 eq) in DCM.

  • In a separate beaker, prepare a 2M aqueous solution of NaOH (2.0 eq).

  • Combine the organic and aqueous solutions in a flask and cool to 0 °C in an ice bath with vigorous stirring.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the biphasic mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition, remove the ice bath and continue to stir vigorously at room temperature for 1-2 hours. Monitor by TLC.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as needed.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1 (Anhydrous)Protocol 2 (Schotten-Baumann)Rationale
Solvent Anhydrous DCM or THFDCM/WaterAnhydrous conditions minimize chloroacetyl chloride hydrolysis. The biphasic system is often more practical for larger scales.
Base Triethylamine or DIEANaOH or Na₂CO₃An organic base is soluble in the reaction medium. An inorganic base in the aqueous phase neutralizes HCl as it forms.
Temperature 0 °C to Room Temp0 °C to Room TempLow initial temperature is critical to control the exothermic reaction and minimize side reactions.
Typical Yield Good to ExcellentGood to ExcellentBoth methods are generally high-yielding if performed correctly.
Workup Acid/Base WashesPhase Separation and WashesThe anhydrous method requires more extensive washing to remove the amine salt and excess base.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products Amine N-cyclohexyl-N-methylamine Product 2-chloro-N-cyclohexyl-N-methylacetamide Amine->Product Nucleophilic Attack AcylChloride Chloroacetyl Chloride AcylChloride->Product HCl HCl AcylChloride->HCl Elimination troubleshooting_workflow Start Low Yield or Impure Product Check_Hydrolysis Check for Chloroacetyl Chloride Hydrolysis Start->Check_Hydrolysis Check_Base Evaluate Base Efficiency Start->Check_Base Check_Temp Review Temperature Control Start->Check_Temp Check_Workup Optimize Workup Procedure Start->Check_Workup Sol_Anhydrous Use Anhydrous Conditions Low Temp Addition Check_Hydrolysis->Sol_Anhydrous Sol_Base_Stoich Ensure >1 eq. of Base Check_Base->Sol_Base_Stoich Sol_Temp_Profile Maintain 0-5°C during addition, then warm to RT Check_Temp->Sol_Temp_Profile Sol_Washes Perform Acid/Base Washes Check_Workup->Sol_Washes Purify Consider Recrystallization or Chromatography Sol_Anhydrous->Purify Sol_Base_Stoich->Purify Sol_Temp_Profile->Purify Sol_Washes->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66773, 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Coll. Vol. 1, p.163 (1941); Vol. 4, p.33 (1925). Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156.
  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.
  • ResearchGate. (n.d.). [Reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides]. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Secondary amine Acylation. Retrieved from [Link]

  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Organic Chemistry. Retrieved from [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • ResearchGate. (n.d.). [Reaction of aryl amine with chloroacetyl chloride in the presence of DBU]. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. This resource is designed for researchers, chemists, and process development professionals to provide field-proven insights, troubleshooting guidance, and answers to frequently asked questions (FAQs) encountered during the scale-up of this important chemical intermediate. Our focus is on ensuring scientific integrity, reproducibility, and a deep understanding of the process causality.

Synthesis Overview and Core Principles

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide is fundamentally a nucleophilic acyl substitution. The secondary amine, N-cyclohexyl-N-methylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly efficient but exothermic and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized in situ to prevent protonation of the starting amine and drive the reaction to completion.

This process is a classic example of the Schotten-Baumann reaction , which is widely used for the synthesis of amides and esters from amines/alcohols and acid chlorides.[1][2] The conditions often involve a two-phase solvent system (organic/aqueous) where a base in the aqueous phase neutralizes the generated acid.[3]

Reaction Workflow Diagram

The following diagram outlines the general workflow for the synthesis, from reagent preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep_amine Prepare Solution of N-Cyclohexyl-N-methylamine & Base (if applicable) addition Controlled Addition of Acyl Chloride Solution (Maintain T < 10°C) prep_amine->addition prep_acyl Prepare Solution of Chloroacetyl Chloride prep_acyl->addition react Stir at Room Temp (Monitor by TLC/LC-MS) addition->react quench Quench Reaction (e.g., with water) react->quench wash Aqueous Washes (Acid, Base, Brine) quench->wash isolate Isolate Organic Phase, Dry, and Concentrate wash->isolate purify Purify Crude Product (Crystallization/Distillation) isolate->purify analyze Characterize Final Product (NMR, GC-MS, m.p.) purify->analyze

Caption: General workflow for 2-chloro-N-cyclohexyl-N-methylacetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-chloro-N-cyclohexyl-N-methylacetamide?

The most direct and industrially relevant route is the acylation of N-cyclohexyl-N-methylamine with chloroacetyl chloride in the presence of an acid scavenger.[4] The choice of solvent and base (acid scavenger) are the primary variables that need to be optimized for scale-up.

Q2: What are the critical safety precautions for this reaction?

  • Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory (tear-inducing), and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The reaction is highly exothermic. Controlled, slow addition of the chloroacetyl chloride to the amine solution at a low temperature (e.g., 0-10°C) is critical to prevent a runaway reaction. A cooling bath (ice-water or ice-salt) must be readily available.

  • Base: If using strong bases like sodium hydroxide, be aware of their corrosive nature.

Q3: Why is temperature control so important during the addition of chloroacetyl chloride?

There are two primary reasons:

  • Safety: As mentioned, the reaction is very exothermic. Uncontrolled temperature increases can lead to boiling of the solvent and a dangerous pressure buildup in the reactor.

  • Selectivity: Higher temperatures can promote side reactions. The α-chloro group on the product is a reactive handle.[5] While generally stable under the reaction conditions, excessive heat could potentially lead to undesired secondary reactions, reducing yield and purity.

Q4: How do I prepare the starting material, N-cyclohexyl-N-methylamine?

N-cyclohexyl-N-methylamine is typically synthesized via two main routes:

  • Reductive Amination: The reaction of cyclohexanone with methylamine, followed by catalytic hydrogenation.[6][7] This is a common industrial method.

  • Methylation of Cyclohexylamine: Direct methylation of cyclohexylamine using a methylating agent.[6] The purity of this starting material is crucial, as unreacted precursors from its synthesis can carry through and complicate purification of the final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up.

Problem: My reaction yield is consistently low.

Potential Cause Explanation & Validation Recommended Solution
1. Inefficient HCl Scavenging The HCl byproduct protonates the N-cyclohexyl-N-methylamine, rendering it non-nucleophilic. If the base is too weak, added too slowly, or insufficient in quantity, the reaction will stall. Validation: Check the pH of the reaction mixture (if aqueous) or test with a wet pH strip in the headspace. It should remain basic.Use at least 1.1 equivalents of a suitable base (e.g., triethylamine, aqueous NaOH). For biphasic reactions, ensure vigorous stirring to facilitate acid transfer to the aqueous phase.[3]
2. Hydrolysis of Chloroacetyl Chloride Chloroacetyl chloride is extremely sensitive to moisture. If your solvent or amine contains water, or if the reaction is exposed to humid air, the acyl chloride will hydrolyze to chloroacetic acid, which will be neutralized but will not form the desired product. Validation: Use a fresh bottle of chloroacetyl chloride. Ensure all glassware is oven-dried and solvents are anhydrous.Use anhydrous solvents (e.g., dichloromethane, acetonitrile). Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
3. Incomplete Reaction The reaction may not have reached completion. Validation: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the disappearance of the starting amine.Increase the reaction time. If the reaction has stalled, a slight, controlled warming to room temperature after the initial exothermic addition may be required.[8]
4. Loss During Work-up The product may have some solubility in the aqueous phase, or emulsions may have formed, leading to physical loss. Validation: Analyze the aqueous layers by LC-MS to check for product loss.If emulsions form, add brine to help break them. Perform multiple extractions (e.g., 3x) with the organic solvent to ensure complete recovery from the aqueous phase.[9]

Problem: The final product is an oil and will not crystallize.

Potential Cause Explanation & Validation Recommended Solution
1. Presence of Impurities Even small amounts of impurities, such as unreacted starting materials or solvent residue, can act as a eutectic contaminant, preventing crystallization. Validation: Analyze the purity of the oil by high-resolution NMR or GC-MS.Re-purify the oil. A short-path distillation under vacuum can be effective if the product is thermally stable. Alternatively, column chromatography can be used, though it is less ideal for large scales. A thorough aqueous work-up (washing with dilute HCl, then NaHCO₃, then brine) is crucial to remove basic and acidic impurities.[8]
2. Incorrect Crystallization Solvent The chosen solvent system may not be appropriate for inducing crystallization. The product may be too soluble or too insoluble.Perform a solvent screen using small amounts of the oil. Good single solvents are often alkanes (heptane, hexane) or ethers (diethyl ether). Co-solvent systems like ethyl acetate/heptane or dichloromethane/hexane are also highly effective. Start with a concentrated solution in the "good" solvent (e.g., ethyl acetate) and slowly add the "poor" solvent (e.g., heptane) until turbidity persists, then warm to re-dissolve and cool slowly.
3. Product is Amorphous The product may exist as a stable amorphous solid or a supercooled liquid.Try scratch-seeding. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a pure solid sample, add a tiny crystal (a "seed") to the supersaturated solution to initiate crystallization.
Troubleshooting Decision Flow

G start Low Purity or Low Yield Issue check_rxn Was reaction monitored to completion (TLC/LCMS)? start->check_rxn issue_workup Investigate Work-up & Purification Issues check_rxn->issue_workup Yes issue_reaction Investigate Reaction Condition Issues check_rxn->issue_reaction No cause_emulsion Emulsion Formation? issue_workup->cause_emulsion cause_impurity Impurity Detected? issue_workup->cause_impurity sol_brine Add brine during washes. Allow longer phase separation. cause_emulsion->sol_brine Yes sol_recrystallize Improve work-up washes. Re-crystallize or distill. cause_impurity->sol_recrystallize Yes cause_reagent Reagent Quality Issue? issue_reaction->cause_reagent cause_base Insufficient Base? issue_reaction->cause_base sol_reagent Use fresh chloroacetyl chloride. Use anhydrous solvents. cause_reagent->sol_reagent Yes sol_base Use >1.1 eq. base. Ensure efficient mixing. cause_base->sol_base Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Protocols and Scale-Up Considerations

Lab-Scale Protocol (Biphasic Conditions)

This protocol is a robust starting point for lab-scale synthesis.

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, dissolve N-cyclohexyl-N-methylamine (1.0 eq.) in dichloromethane (DCM, ~5 mL per gram of amine).

    • Add an aqueous solution of sodium hydroxide (1.5 eq., 2M solution).

    • Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath.

  • Reaction:

    • Dissolve chloroacetyl chloride (1.05 eq.) in a minimal amount of DCM.

    • Add the chloroacetyl chloride solution dropwise via the addition funnel to the cooled amine mixture, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 30-45 minutes.

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring:

    • Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate), checking for the consumption of the starting amine.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any unreacted amine).

      • Saturated aqueous NaHCO₃ (to remove any chloroacetic acid).

      • Brine (to aid in drying and break emulsions).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude product (often a pale yellow oil or solid) can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Scale-Up Considerations
Parameter Lab Scale (1-10 g) Pilot/Process Scale (>1 kg) Justification & Causality
Mixing Magnetic stirrer is sufficient.Overhead mechanical stirrer with proper baffle design is essential.Efficient mixing is critical in biphasic systems to maximize the interfacial surface area, ensuring the HCl byproduct is rapidly neutralized in the aqueous phase. Poor mixing creates localized pH drops, stalling the reaction.
Heat Transfer Simple ice bath provides adequate cooling.Jacketed reactor with a circulating coolant system is required.The surface-area-to-volume ratio decreases upon scale-up. An exothermic reaction that is easily controlled in a flask can become a serious runaway hazard in a large reactor without engineered cooling solutions.
Reagent Addition Dropwise addition via glass funnel.Metering pump for controlled, subsurface addition.Subsurface addition of the acyl chloride prevents it from reacting with moisture in the reactor headspace. A pump provides precise, reproducible control over the addition rate, which is the primary method for managing the exotherm.
Work-up Separatory funnel.Jacketed reactor with bottom outlet valve for phase cuts.Large-scale phase separations can be slow. Emulsion formation is a greater risk. The ability to control temperature during work-up can sometimes aid in breaking emulsions.
Purification Chromatography, crystallization.Crystallization and filtration (e.g., Nutsche filter) are preferred. Distillation is an option.Chromatography is generally not economically viable for large-scale production. Developing a robust crystallization process that yields a product with high purity and good filtration characteristics is a key goal of process development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: Synthesis and Properties of N-Methylcyclohexylamine. Retrieved from [Link][6]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link][1]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJRPS, 3(1). Retrieved from [Link][4]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 19). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. Retrieved from [Link][7]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 496-504. [Link][10]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link][2]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link][3]

Sources

Technical Support Center: Troubleshooting Column Chromatography of N-Substituted Amides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of N-substituted amides. This guide is designed to provide field-proven insights and actionable protocols to overcome the unique challenges associated with the column chromatography of this important class of compounds. N-substituted amides, while central to pharmaceuticals and organic synthesis, often present purification hurdles due to their polarity, potential for strong interactions with stationary phases, and susceptibility to on-column degradation. This document provides a structured approach to troubleshoot and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of N-substituted amides.

Q1: Why is my N-substituted amide streaking or tailing on a standard silica gel column?

A: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. Silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The lone pair of electrons on the nitrogen atom of your amide can interact strongly with these acidic sites, leading to slow desorption and asymmetrical peak shapes (tailing). This is particularly pronounced for amides with basic nitrogen-containing heterocycles.[1][2] To mitigate this, you must disrupt this acid-base interaction.

Q2: My crude NMR spectrum showed a high yield, but my recovery after silica gel chromatography is very low. What is happening to my product?

A: This is a frequent and frustrating issue. The acidic nature of standard silica gel can catalyze the hydrolysis of sensitive amides back to their constituent carboxylic acid and amine, especially when using protic solvents like methanol in the mobile phase.[3] Some complex amides can also irreversibly bind to the silica. The result is a significant loss of your desired product. If you suspect on-column degradation, it is crucial to consider alternative purification strategies.[4]

Q3: How do I choose the best starting solvent system (mobile phase) for my amide?

A: The key is to perform thorough Thin Layer Chromatography (TLC) analysis first. Start with standard solvent systems and adjust polarity as needed. Common starting points include mixtures of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). For more polar amides, a Dichloromethane (DCM)/Methanol system is often effective.[5] The ideal TLC will show your product with a Retention Factor (Rf) of 0.25-0.35 , with clear separation from impurities. Avoid using highly acidic or basic mobile phases unless specifically intended to improve separation, as they can modify the silica surface or degrade your compound.

Q4: My N-substituted amide is not UV-active. How can I effectively monitor my column fractions?

A: When UV detection is not an option, you must rely on post-chromatography visualization techniques for TLC. After spotting your fractions on a TLC plate, you can use a variety of chemical stains. Iodine vapor is a good general-purpose, non-destructive stain.[6] For more specific visualization of amides and amines, stains like Ninhydrin (can work for some amides, excellent for primary/secondary amine impurities) or a potassium permanganate (KMnO₄) dip are highly effective as they react with the functional groups.[5][6]

In-Depth Troubleshooting Guides

This section provides detailed strategies for resolving more complex purification challenges.

Problem: Persistent Poor Separation and Co-elution

Even after initial mobile phase screening, you may find your amide co-elutes with a starting material or a byproduct.

Causality: Co-elution occurs when the selectivity of the chromatographic system is insufficient to resolve two compounds. This can be due to very similar polarities of the product and impurity or non-optimal interactions with the stationary phase.

Solutions & Strategies:

  • Mobile Phase Modification: The first step is to introduce a different type of solvent to alter the selectivity.

    • Change Solvent Class: If you are using a Hexane/Ethyl Acetate system, try a DCM/Acetone or Toluene/Ethyl Acetate system. Different solvents interact with your compounds and the stationary phase in unique ways, which can dramatically alter the relative separation.

    • Add a Basic Modifier: For basic amides that exhibit tailing, adding a small amount of a volatile base like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase can drastically improve peak shape and resolution.[1][3] The modifier works by competing with your amide for the acidic silanol sites on the silica, allowing your compound to elute more symmetrically.[1]

  • Stationary Phase Alteration: If modifying the mobile phase is insufficient, the next logical step is to change the stationary phase. The interaction landscape between your compound and the adsorbent is the most powerful variable you can change.

    Stationary Phase Principle of Operation Best For... Considerations
    Standard Silica Gel Normal Phase (Polar)Non-polar to moderately polar, non-acid sensitive amides.Acidic surface can cause tailing and degradation of basic or sensitive amides.[3][4]
    Neutral Alumina Normal Phase (Polar)Acid-sensitive amides, basic compounds.Can be more reactive than silica for certain functional groups. Activity grade is critical.
    Reversed-Phase (C18) Reversed Phase (Non-polar)Polar, water-soluble amides that are poorly retained on silica.[7]Requires aqueous mobile phases (e.g., Water/Acetonitrile or Water/Methanol).[8]
    Amide-bonded Silica HILIC / Normal PhaseHighly polar amides, offering unique selectivity compared to bare silica.[9][10][11]Can offer stronger retention for very polar compounds than C18 or bare silica.[10]
Problem: Product Degradation and Low Recovery on Silica

This is a critical issue that points to the chemical incompatibility of your molecule with the stationary phase.

Causality: The acidic silanol groups on the silica surface can catalyze the hydrolysis of the amide bond, particularly in the presence of nucleophilic solvents like water or methanol in the eluent.[3] For molecules with other sensitive functional groups (e.g., certain protecting groups), the acidic environment can cause cleavage or side reactions.

Workflow for Diagnosing and Solving Degradation

G cluster_solutions_degradation Mitigate Degradation cluster_solutions_retention Improve Elution start Low Recovery After Column check_crude Analyze Crude vs. Post-Column Fractions via TLC/LCMS start->check_crude new_spots New Spots/Peaks Observed? check_crude->new_spots yes_degradation Yes: Degradation is Occurring new_spots->yes_degradation Yes no_degradation No: Product is Likely Retained on Column new_spots->no_degradation No solution_degradation Solution Path for Degradation solution_retention Solution Path for Retention deactivate_silica Deactivate Silica: Add 0.5-1% TEA to eluent increase_polarity Drastically Increase Mobile Phase Polarity (e.g., 10-20% MeOH in DCM) switch_alumina Switch to Neutral Alumina switch_rp Use Reversed-Phase (C18) flush_column Flush Column with Polar Solvent (e.g., Acetone or Methanol)

Sources

stability of 2-chloro-N-cyclohexyl-N-methylacetamide under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-chloro-N-cyclohexyl-N-methylacetamide

Welcome to the technical support center for 2-chloro-N-cyclohexyl-N-methylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth answers to frequently asked questions and troubleshooting advice for experiments involving this compound. Our goal is to equip you with the necessary knowledge to ensure the stability and integrity of 2-chloro-N-cyclohexyl-N-methylacetamide throughout your research.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common queries regarding the stability of 2-chloro-N-cyclohexyl-N-methylacetamide under various experimental conditions. The insights are based on the general chemical properties of chloroacetamides and related amide compounds.

Q1: What are the primary factors that can affect the stability of 2-chloro-N-cyclohexyl-N-methylacetamide?

A1: The stability of 2-chloro-N-cyclohexyl-N-methylacetamide is primarily influenced by pH, temperature, and the presence of strong oxidizing agents. Like many chloroacetamide compounds, the amide and chloro-alkane functional groups are potential sites for degradation. Hydrolysis of the amide bond is a significant degradation pathway, particularly under strong acidic or basic conditions.[1][2]

Q2: How does pH impact the stability of the compound in aqueous solutions?

A2: The pH of the solution is a critical factor.[3]

  • Acidic Conditions (pH < 4): In strongly acidic environments, the amide bond is susceptible to acid-catalyzed hydrolysis. This reaction would likely yield N-cyclohexyl-N-methylamine and chloroacetic acid. The rate of hydrolysis is generally accelerated at lower pH values.[2][3]

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH and ambient temperature.

  • Basic Conditions (pH > 9): Under basic conditions, the amide bond can undergo base-catalyzed hydrolysis. This process is often faster and more efficient than acid-catalyzed hydrolysis for many amides. Solutions with a pH greater than 9 can lead to rapid decomposition.[4]

Q3: Is 2-chloro-N-cyclohexyl-N-methylacetamide sensitive to temperature?

Q4: What is the photostability of this compound? Should I protect it from light?

A4: While specific photostability studies on 2-chloro-N-cyclohexyl-N-methylacetamide are not publicly documented, it is a standard precautionary measure in pharmaceutical and chemical research to protect compounds from light, especially during long-term storage or when in solution. Photodegradation can occur through various mechanisms, and it is best practice to store samples in amber vials or in the dark to minimize this risk.

Q5: What are the likely degradation products I should look for during analysis?

A5: Based on the structure of 2-chloro-N-cyclohexyl-N-methylacetamide, the primary degradation products are likely to be:

  • From Hydrolysis: N-cyclohexyl-N-methylamine and chloroacetic acid.

  • From Dechlorination: N-cyclohexyl-N-methyl-2-hydroxyacetamide (if hydrolysis of the C-Cl bond occurs). In some biological systems or under specific anaerobic conditions, dechlorination can be an initial degradation step for chloroacetamide herbicides.[6]

cluster_factors Influencing Factors cluster_pathways Degradation Pathways Compound 2-chloro-N-cyclohexyl- N-methylacetamide Hydrolysis Hydrolysis Compound->Hydrolysis Dechlorination Dechlorination Compound->Dechlorination Oxidation Oxidation Compound->Oxidation pH pH Temperature Temperature Temperature->Hydrolysis Temperature->Dechlorination OxidizingAgents Oxidizing Agents OxidizingAgents->Oxidation Light Light Light->Oxidation

Caption: Factors influencing the degradation of 2-chloro-N-cyclohexyl-N-methylacetamide.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments that may be related to compound instability.

Problem 1: I am seeing variable or non-reproducible results in my biological assays.

  • Possible Cause: The compound may be degrading in your assay medium over the course of the experiment, especially if the medium has a high or low pH or if the experiment is run at 37°C for an extended period.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.

    • Time-Course Stability Check: Analyze the concentration of the compound in your assay medium at different time points (e.g., 0, 2, 6, 24 hours) under the exact conditions of your assay (temperature, pH, light). Analytical methods like HPLC are ideal for this.[7]

    • pH Adjustment: If the medium is significantly acidic or basic, consider if it's possible to adjust the pH to a more neutral range without affecting the experiment.

Problem 2: I am observing new peaks in my HPLC or LC-MS analysis of an older sample.

  • Possible Cause: This is a classic sign of degradation. The new peaks likely correspond to one or more degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have access to a mass spectrometer (MS), try to get a mass for the new peaks. This can help you identify the degradation products. For example, a peak corresponding to the mass of N-cyclohexyl-N-methylamine would strongly suggest hydrolysis.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can intentionally degrade a sample of the compound under acidic, basic, and oxidative conditions and compare the resulting chromatograms to your sample. (See Protocol below).

    • Review Storage Conditions: Ensure that the sample has been stored correctly (cool, dark, dry). If not, discard the sample and use a fresh one.

Problem 3: The physical appearance of my solid compound has changed (e.g., color change, clumping).

  • Possible Cause: This may indicate degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Purity Analysis: Re-test the purity of the material using a suitable analytical method (e.g., HPLC, GC).

    • Proper Storage: Ensure the compound is stored in a tightly sealed container in a desiccator to protect it from moisture.

Summary of Potential Degradation Pathways
Degradation PathwayTriggering ConditionsLikely Major Products
Acid/Base Hydrolysis pH < 4 or pH > 9, Elevated TemperatureN-cyclohexyl-N-methylamine, Chloroacetic Acid
Oxidation Presence of strong oxidizing agents, LightVarious oxidized species
Dechlorination Specific enzymatic or anaerobic conditionsN-cyclohexyl-N-methyl-2-hydroxyacetamide

Section 3: Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound and to identify its degradation products.[2] This protocol provides a general framework that can be adapted to your specific needs.

Objective: To assess the stability of 2-chloro-N-cyclohexyl-N-methylacetamide under various stress conditions.

Materials:

  • 2-chloro-N-cyclohexyl-N-methylacetamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (MS detector is highly recommended)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 2-chloro-N-cyclohexyl-N-methylacetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 24 hours.

    • Control Sample: Mix the stock solution with HPLC-grade water. Keep at 4°C.

  • Sample Neutralization and Dilution:

    • After the incubation period, allow the samples to cool to room temperature.

    • Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

    • Dilute all samples (including the control) to a final concentration of approximately 50 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The method should be able to separate the parent compound from all observed degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.

    • If using an MS detector, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.

Start Prepare 1 mg/mL Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Oxidative) Start->Stress Neutralize Neutralize & Dilute Samples (to ~50 µg/mL) Stress->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Interpret Interpret Data: - % Degradation - Identify Products Analyze->Interpret

Caption: Workflow for a forced degradation study.

References

  • 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 2-Chloro-N-methylacetamide (96-30-0) - Chemchart . Chemchart. Available at: [Link]

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - ResearchGate . ResearchGate. Available at: [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations - ResearchGate . ResearchGate. Available at: [Link]

  • Effect of pH on the stability of methacholine chloride in solution - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science . Separation Science. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate . ResearchGate. Available at: [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Analyte stability in clinical chemistry quality control materials - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • The influence of pH on the stability constants of lanthanum and europium complexes with humic acids - ResearchGate . ResearchGate. Available at: [Link]

  • 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research . Analytical and Bioanalytical Chemistry Research. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic N-Acetylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

N-acetylation is a cornerstone of organic synthesis, crucial for installing protecting groups, modifying biological molecules, and synthesizing active pharmaceutical ingredients.[1][2] However, the very reactivity that makes this transformation so useful also presents a significant challenge: exothermicity. Reactions involving common acetylating agents like acetic anhydride and acetyl chloride are highly exothermic and can pose serious safety risks if not properly controlled.[1][3]

This guide, developed from the perspective of a Senior Application Scientist, provides practical, field-proven insights into managing these thermal hazards. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, safe, and effective decisions during your experiments, from lab-scale synthesis to process scale-up.

Section 1: Troubleshooting Guide for Exothermic Events

This section addresses specific, common problems encountered during N-acetylation reactions in a direct question-and-answer format.

Question 1: My reaction temperature spiked dangerously high immediately after I added the acetic anhydride. What happened and how can I prevent it?

Answer: This is a classic sign of an uncontrolled reaction where the rate of heat generation far exceeds the system's heat removal capacity. The primary causes are typically rapid reagent addition and insufficient cooling.

  • Causality: The N-acetylation reaction with acetic anhydride is kinetically fast and thermodynamically favorable.[4] Adding the reagent all at once creates a sudden, massive release of energy in a concentrated area. Without efficient heat dissipation, the temperature rises, which in turn exponentially increases the reaction rate, creating a feedback loop that can lead to thermal runaway.[5]

  • Preventative Protocol:

    • Controlled Reagent Addition: Never add the acetylating agent in a single portion. The safest method is slow, dropwise addition using a syringe pump or a pressure-equalizing dropping funnel.[6] This makes the reaction "addition-controlled," meaning the overall rate of heat generation is limited by the rate at which you add the reagent.

    • Adequate Cooling: Begin the reaction at a reduced temperature. Submerging the reaction vessel in an ice/water bath to maintain an internal temperature of 0-5 °C is a standard and effective practice.[6][7] Ensure the vessel is appropriately sized to allow for efficient heat transfer through its walls.

    • Vigorous Mixing: Use an overhead stirrer or a sufficiently large magnetic stir bar to ensure the reaction medium is homogeneous. This prevents the formation of localized "hot spots" where the reagent concentration and temperature are dangerously high.[8]

    • Proper Dilution: Working in a solution that is too concentrated can exacerbate the problem. Using an adequate volume of an appropriate, inert solvent helps to absorb and dissipate the heat generated.

Question 2: I'm planning to scale up my N-acetylation reaction. What are the critical safety considerations to avoid a thermal event?

Answer: Scaling up an exothermic reaction is not a linear process and presents the most significant risk of a thermal accident. The fundamental challenge is the change in the surface-area-to-volume ratio. As the reactor volume increases, its heat-dissipating surface area does not increase proportionally, making cooling far less efficient.[8]

  • Causality & Strategic Planning:

    • Thermal Hazard Assessment: Before any scale-up, the thermal characteristics of the reaction must be quantified. Heat flow calorimetry is the industry-standard technique for this.[9] It provides critical data such as the total heat of reaction (ΔH), the maximum rate of heat production, and the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase if all cooling were to fail.[9]

    • Process Control: On a larger scale, you cannot rely on a simple ice bath. The process must be designed so that the rate of heat generation never exceeds the reactor's cooling capacity. This is achieved through a semi-batch process, where one reagent is added slowly and continuously, keeping its concentration low and the reaction rate under control.[9]

    • Consider Continuous Flow Chemistry: For inherently safer processing, consider transitioning to a continuous-flow reactor. Flow reactors utilize small-diameter tubing, which has an extremely high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat removal.[2][3][10] This design minimizes the reaction volume at any given moment, virtually eliminating the risk of thermal runaway.[1]

ParameterLab Scale (Batch)Pilot/Plant Scale (Batch)Continuous Flow Reactor
Surface Area-to-Volume Ratio HighLowExtremely High
Heat Transfer Efficiency GoodPoorExcellent[3]
Risk of Thermal Runaway ModerateHighVery Low[1][2]
Temperature Control Manual (Ice Bath)Engineering (Cooling Jacket)Precise & Automated

Question 3: My yield is low and I see significant side-product formation. Could this be related to poor temperature control?

Answer: Absolutely. Poor temperature control is a leading cause of both reduced yield and increased impurity profiles.

  • Causality:

    • Side Reactions: Many substrates have multiple nucleophilic sites (e.g., hydroxyl groups, or the ε-amino group of lysine in peptides).[7] The activation energy for the desired N-acetylation versus an undesired O-acetylation (or di-acetylation) may be different. Elevated temperatures can provide sufficient energy to overcome the activation barrier for these competing reactions, leading to a mixture of products.

    • Reagent Decomposition: Acetylating agents, particularly the more reactive acetyl chloride, can be susceptible to hydrolysis or other decomposition pathways at higher temperatures, reducing the amount of active reagent available for the primary reaction.

    • Product Instability: The desired acetylated product itself might be thermally labile, degrading under the high-temperature conditions of an uncontrolled exotherm.

  • Troubleshooting Workflow:

    G Start Low Yield / High Impurity Check_Temp Was there a temperature spike during reagent addition? Start->Check_Temp Yes_Spike YES Check_Temp->Yes_Spike Yes No_Spike NO Check_Temp->No_Spike No Solution_Temp Root Cause: Poor Exotherm Control Implement Corrective Actions: 1. Pre-cool to 0°C[6][7] 2. Slow, dropwise addition[6] 3. Ensure vigorous stirring[8] Yes_Spike->Solution_Temp Check_Other Investigate other parameters: - Reagent stoichiometry & purity - Reaction time - pH (for selective reactions)[7] No_Spike->Check_Other

    Caption: Troubleshooting low yield and impurity issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of N-acetylation? A thermal runaway is a dangerous, uncontrolled positive feedback loop where an exothermic reaction's rate increases with temperature, releasing more heat and further accelerating the reaction.[5] If the rate of heat generation surpasses the rate of heat removal, the reaction can accelerate to the point of boiling the solvent, causing a catastrophic pressure increase and potential reactor failure.[5][11] This is a critical risk in N-acetylation, especially during scale-up.[12]

Q2: How can I monitor my N-acetylation reaction in real-time to ensure it's proceeding safely? Real-time monitoring is key to understanding and controlling your reaction. While traditional methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used for tracking conversion, they don't monitor the thermal properties.[13] For safety, continuous temperature monitoring is the most critical parameter.[6] Advanced methods like online NMR spectroscopy can be set up to monitor the concentration of reactants and products in real-time, providing deep kinetic insight.[14][15] For process development and scale-up, in-situ reaction calorimetry is the definitive tool for tracking heat evolution second-by-second.[9]

Q3: Are there safer alternatives to highly reactive acetylating agents like acetyl chloride? Yes. While acetic anhydride is the most common, other reagents can be used. Acetonitrile, for example, can act as an acetylating agent in the presence of a Lewis acid catalyst under continuous-flow conditions, offering a milder and more controlled reaction pathway.[1][2][10] The choice of reagent should always be made after a thorough review of safety data and reaction requirements.

Section 3: Key Experimental Protocol

Protocol: Lab-Scale N-Acetylation with Enhanced Thermal Control

This protocol outlines a robust procedure for a generic N-acetylation of a primary amine at a ~10 mmol scale, incorporating best practices for managing the reaction exotherm.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar (or overhead stirrer for viscous reactions).

  • Thermometer or thermocouple to monitor internal reaction temperature.

  • Pressure-equalizing dropping funnel or syringe pump.

  • Nitrogen/argon inlet for an inert atmosphere.

  • Ice/water bath.

  • Amine substrate (1.0 eq).

  • Acetic Anhydride (1.1 eq).

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Tertiary amine base (e.g., Triethylamine, 1.2 eq), if the substrate is an amine salt or if scavenging the generated acetic acid is desired.

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Charge the round-bottom flask with the amine substrate and the solvent. If using a base, add it at this stage.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Place the flask in the ice/water bath and begin stirring. Allow the internal temperature to equilibrate to 0-5 °C.[6]

  • Controlled Addition: Charge the dropping funnel or syringe pump with the acetic anhydride. Add the anhydride to the stirred reaction mixture dropwise over a period of 20-30 minutes. Crucially, monitor the internal temperature throughout the addition. If the temperature rises above 10 °C, pause the addition until it cools back down.[6]

  • Reaction: Once the addition is complete, allow the reaction to continue stirring in the ice bath for another 30 minutes.

  • Warm-up & Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 1-3 hours, or until the reaction is complete as determined by a monitoring technique like TLC.

  • Work-up: Once complete, the reaction can be quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize excess anhydride and acetic acid. Proceed with standard extraction and purification procedures.

Visualizing a Safer Workflow: Batch vs. Continuous Flow

The diagram below illustrates the fundamental difference in managing heat between traditional batch processing and modern continuous-flow systems.

G cluster_0 Batch Reactor cluster_1 Continuous Flow Reactor Batch_Reactor Large Reaction Volume Low Surface Area/Volume Ratio Heat_Out_Batch Inefficient Heat Removal Batch_Reactor->Heat_Out_Batch Hotspot Hotspot Risk Heat_In_Batch Heat Generation Flow_Reactor Micro-channel (Small Volume) High Surface Area/Volume Ratio Heat_Out_Flow Efficient Heat Removal Flow_Reactor->Heat_Out_Flow Safe Inherently Safer Heat_In_Flow Heat Generation

Caption: Comparison of heat management in batch vs. flow reactors.

References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. (n.d.). Magritek. [Link]

  • N-Terminus Acetylation Protocol. (n.d.). CDN. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives (Review Comments). (n.d.). MDPI. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]

  • Nα Selective Acetylation of Peptides. (n.d.). National Institutes of Health. [Link]

  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ACS Publications. [Link]

  • Kinetics and Thermodynamics for Optimal Starch Acetylation Analysis. (2022). International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • Heat flow calorimetry - application and techniques. (n.d.). IChemE. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (n.d.). Lab Safety. [Link]

  • Investigating the critical characteristics of thermal runaway process for LiFePO4/graphite batteries by a ceased segmented method. (2021). National Institutes of Health. [Link]

  • Safe scale-up with exothermic reactions. (2019). ResearchGate. [Link]

  • Thermal runaway. (n.d.). Wikipedia. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online. (2019). Magritek. [Link]

  • Exothermic Reaction Hazards. (2024). TSM TheSafetyMaster Private Limited. [Link]

  • Pyrolysis Combustion Flow Calorimetry Studies on Some Reactively Modified Polymers. (n.d.). MDPI. [Link]

  • Kinetics, Thermodynamics and Structure: An Analysis of Corn Starch Acetylation. (2022). SciELO. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]

Sources

Technical Support Center: Byproduct Analysis in 2-chloro-N-cyclohexyl-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with byproduct formation and analysis during this synthetic process. Our goal is to provide you with the expertise and practical solutions needed to ensure the purity and quality of your final product.

Frequently Asked Questions (FAQs): Understanding Byproduct Formation

Q1: What is the primary reaction for synthesizing 2-chloro-N-cyclohexyl-N-methylacetamide?

The synthesis is typically a nucleophilic acyl substitution reaction. N-methylcyclohexylamine is reacted with chloroacetyl chloride, usually in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[1][2] The choice of solvent and base is critical to minimizing side reactions.[3]

Q2: What are the most common byproducts I should expect in this synthesis?

Based on the reactivity of the starting materials and intermediates, you can anticipate several potential byproducts. Proactively monitoring for these impurities is key to optimizing your reaction conditions.

  • Unreacted Starting Materials: Residual N-methylcyclohexylamine and chloroacetyl chloride.

  • Hydrolysis Product (Chloroacetic Acid): Chloroacetyl chloride is highly reactive and can readily react with trace amounts of water in the solvent or on glassware to form chloroacetic acid.[4][5][6]

  • Dimerization/Over-reaction Product: The product, 2-chloro-N-cyclohexyl-N-methylacetamide, still possesses a reactive chlorine atom. Under certain conditions, it can react with another molecule of the starting amine, N-methylcyclohexylamine, to form a dimer-like impurity.

  • Impurities from Starting Materials: Commercial chloroacetyl chloride can contain impurities like dichloroacetyl chloride, which would lead to the formation of the corresponding N,N-disubstituted dichloroacetamide.[7][8]

Q3: How does the choice of base and solvent influence byproduct formation?

The reaction environment plays a pivotal role. A non-nucleophilic, sterically hindered base is often preferred to scavenge HCl without competing with the primary amine as a nucleophile. The solvent should be aprotic and dry to prevent hydrolysis of the highly reactive chloroacetyl chloride.[6] For instance, using an aqueous base or a protic solvent like ethanol could significantly increase the formation of chloroacetic acid.[4]

Below is a visualization of the primary reaction pathway and the formation of key byproducts.

Byproduct_Formation Amine N-methylcyclohexylamine Product 2-chloro-N-cyclohexyl- N-methylacetamide Amine->Product Dimer Dimerization Byproduct Amine->Dimer + Product Dichloro_Product Dichloro-Byproduct Amine->Dichloro_Product CAC Chloroacetyl Chloride Hydrolysis Chloroacetic Acid CAC->Hydrolysis Water Water (Trace) Water->Hydrolysis DiCAC Dichloroacetyl Chloride (Impurity) DiCAC->Dichloro_Product Product->Dimer

Caption: Reaction scheme for 2-chloro-N-cyclohexyl-N-methylacetamide and key byproduct pathways.

Troubleshooting Guide: Analytical Challenges

This section addresses specific issues you might encounter during the analysis of your reaction mixture, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for this type of analysis.[1][9]

Q4: My GC-MS chromatogram shows several unexpected peaks. How do I identify them?

Systematic Approach to Peak Identification:

  • Analyze the Mass Spectra: This is the most powerful tool for identification.

    • Look for the molecular ion peak (M+).

    • Examine the fragmentation pattern. For chlorinated compounds, look for characteristic isotopic patterns (the M+2 peak will be about one-third the intensity of the M+ peak for a single chlorine atom).

  • Compare with Known Spectra: Use a spectral library (e.g., NIST, Wiley) to match the fragmentation patterns of your unknown peaks.[10]

  • Consider the Reactants: Could the peak be an unreacted starting material or a known impurity from a starting material? Inject standards of your starting materials to confirm their retention times.

  • Hypothesize Byproducts: Based on the reaction mechanism (see FAQ 2), predict the molecular weights of likely byproducts and search for those masses in your spectra.

Common Byproduct Mass Spectrometry Characteristics:

CompoundExpected Molecular Ion (m/z)Key Fragmentation Ions (m/z)Notes
Product 189/191154 (loss of Cl), 112, 82, 55Look for the characteristic Cl isotope pattern.
N-methylcyclohexylamine11398, 82, 55Starting material.
Chloroacetic Acid94/9677 (loss of OH), 49May require derivatization for good GC performance.[11]
Dimer Byproduct266VariesHigher molecular weight, later eluting peak.
Dichloro-Byproduct223/225/227VariesLook for the characteristic Cl2 isotope pattern.
Q5: I'm having trouble getting good peak shape and separation. What can I do?

Poor chromatography can mask or lead to misidentification of byproducts. Here are some common causes and solutions:

  • Issue: Tailing Peaks (especially for amines)

    • Cause: Active sites on the GC liner or column are interacting with the basic amine starting material.

    • Solution: Use a deactivated liner. Consider a base-deactivated column (e.g., a "WAX" or amine-specific column).

  • Issue: Broad Peaks (especially for acids)

    • Cause: Chloroacetic acid is polar and can exhibit poor peak shape on standard non-polar columns.

    • Solution: Derivatize the sample to make the acid more volatile and less polar.[12] A common method is silylation (e.g., with BSTFA) or esterification.[4]

  • Issue: Co-elution of Peaks

    • Cause: The GC temperature program is not optimized.

    • Solution: Slow down the temperature ramp rate, especially around the elution time of the peaks of interest. If co-elution persists, a column with a different stationary phase (e.g., switching from a non-polar to a mid-polar column) may be necessary.

Protocols for Byproduct Analysis

A robust analytical method is self-validating. The following protocols provide a starting point for developing a reliable method for your specific needs.

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is designed for the qualitative and semi-quantitative analysis of the main product and key non-polar byproducts.

1. Sample Preparation: a. Quench a 0.1 mL aliquot of the reaction mixture in 1.0 mL of ethyl acetate. b. Add 1.0 mL of water and shake vigorously. Allow the layers to separate. c. Carefully transfer the top organic layer to a GC vial. d. Rationale: This liquid-liquid extraction removes salts and highly polar components that are not amenable to GC analysis.

2. GC-MS Instrumentation and Conditions:

  • GC Column: 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent (a mid-polar column).
  • Inlet Temperature: 250°C.
  • Injection Volume: 1 µL (splitless or 10:1 split).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Mass Range: 40-400 amu.

3. System Suitability: a. Before running samples, inject a standard mixture containing the product and starting amine. b. Verify that the resolution between critical peaks is adequate and that peak shapes are symmetrical.

Protocol 2: LC-MS/MS for Comprehensive Analysis

For labs equipped with LC-MS, this technique offers superior analysis of polar byproducts like chloroacetic acid without derivatization. Many chloroacetamide herbicides and their degradation products are analyzed this way.[13][14][15]

1. Sample Preparation: a. Dilute 0.1 mL of the reaction mixture in 10 mL of a 50:50 acetonitrile:water solution. b. Filter through a 0.45 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.[16]
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • MS Ionization: Electrospray Ionization (ESI), run in both positive and negative modes to detect all species.
  • Rationale: ESI in positive mode will detect the amine and amide products, while negative mode is excellent for detecting the deprotonated chloroacetic acid.

The workflow for a comprehensive byproduct analysis is summarized below.

Analytical_Workflow Start Reaction Sample Prep Sample Preparation (Dilution / Extraction) Start->Prep Analysis Instrumental Analysis Prep->Analysis GCMS GC-MS (for volatile compounds) Analysis->GCMS LCMS LC-MS/MS (for polar/non-volatile compounds) Analysis->LCMS Data Data Processing (Integration & Spectral Analysis) GCMS->Data LCMS->Data ID Byproduct Identification (Library Search & Manual Interpretation) Data->ID Quant Quantification (Area % or Calibration Curve) ID->Quant Report Final Report & Interpretation Quant->Report

Caption: A typical workflow for byproduct identification and quantification.

References

  • Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem. National Institutes of Health. [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. National Institutes of Health. [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]

  • 2-Chloroacetamide - Eurofins. Eurofins Scientific. [Link]

  • CN105348083A - Purifying method for chloroacetyl chloride.
  • Gas chromatography/mass spectrometric analysis of N,N-dialkylaminoethyl-2-chlorides and trimethylsilyl derivatives of N,N-dialkylaminoethan-2-ols for verification of the Chemical Weapons Convention. PubMed. [Link]

  • Separation and Rectification of Chloroacetyl Chloride from TiCl4. MDPI. [Link]

  • Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... ResearchGate. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

  • Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Ovid. [Link]

  • WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
  • GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). ResearchGate. [Link]

  • Resource Library – Wiley Science Solutions. Wiley Science Solutions. [Link]

  • Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Determination of traceable genotoxic impurity chloroacetyl chloride a carcinogen by LC/MS/MS in drug substances. ResearchGate. [Link]

  • Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. [Link]

  • Analytical Methods to Analyze Pesticides and Herbicides | Request PDF. ResearchGate. [Link]

  • Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. Semantic Scholar. [Link]

  • Acidic Herbicide Analysis. SOCOTEC UK. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-chloro-N-cyclohexyl-N-methylacetamide and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and allied fields, the precise characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of 2-chloro-N-cyclohexyl-N-methylacetamide, a compound of interest in synthetic chemistry, alongside two widely used chloroacetamide herbicides, Metolachlor and Acetochlor. Our focus extends beyond a mere listing of properties to an exploration of the underlying principles of their characterization, empowering you to make informed decisions in your analytical endeavors.

Introduction: The Chloroacetamide Landscape

Chloroacetamides represent a significant class of organic compounds with diverse applications, most notably as herbicides.[1] Their efficacy is intrinsically linked to their chemical structure, which also dictates their environmental fate and toxicological profile. A thorough characterization is therefore not just a matter of identification but a crucial step in understanding their biological and environmental interactions. This guide will dissect the characterization of 2-chloro-N-cyclohexyl-N-methylacetamide and compare it with the established profiles of Metolachlor and Acetochlor, providing a framework for robust analytical assessment.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a compound govern its behavior in various matrices and are fundamental to developing appropriate analytical methods. The table below summarizes key physicochemical properties for 2-chloro-N-cyclohexyl-N-methylacetamide and its selected alternatives.

Property2-chloro-N-cyclohexyl-N-methylacetamideMetolachlorAcetochlor
Molecular Formula C₉H₁₆ClNOC₁₅H₂₂ClNO₂C₁₄H₂₀ClNO₂
Molecular Weight 189.68 g/mol 283.79 g/mol [2]269.77 g/mol [3]
Appearance White to off-white solidTan to brown oily liquid[2]Colorless to yellow oily liquid
Melting Point Not available-62.1 °C[2]< 0 °C[3]
Boiling Point Not available100 °C at 0.001 mmHg[4]Not available
Water Solubility Not available530 mg/L at 20 °C[4]223 mg/L[3]
LogP (Octanol-Water Partition Coefficient) Not available3.13[2]Not available

Expert Insight: The differences in molecular weight and structure, particularly the presence of an aromatic ring in Metolachlor and Acetochlor, significantly influence their polarity and, consequently, their solubility and chromatographic behavior. The N-cyclohexyl-N-methyl substitution in our target compound imparts a distinct lipophilic character that must be considered when selecting chromatographic conditions.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of chloroacetamides. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule.

Expected Fragmentation of 2-chloro-N-cyclohexyl-N-methylacetamide:

Upon electron ionization, the molecule is expected to undergo fragmentation through several key pathways:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This would lead to the formation of characteristic ions.

  • McLafferty Rearrangement: While less likely due to the absence of a gamma-hydrogen on a sufficiently long alkyl chain, this rearrangement should be considered in the interpretation of the mass spectrum.

  • Loss of Chlorine: The loss of a chlorine radical is another probable fragmentation pathway.

A general workflow for the characterization of these compounds is depicted below.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample Environmental or Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GC_MS LC_MS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Concentration->LC_MS Identification Compound Identification (Library Matching, Fragmentation Analysis) GC_MS->Identification LC_MS->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report with Characterization and Comparison Quantification->Report

Caption: General analytical workflow for the characterization of chloroacetamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide:

  • Cyclohexyl Protons: A complex multiplet in the upfield region (around 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring.

  • N-Methyl Protons: A singlet at around 2.8-3.0 ppm.

  • Chloromethyl Protons: A singlet in the downfield region (around 4.0-4.2 ppm) due to the deshielding effect of the chlorine atom and the carbonyl group.

Predicted ¹³C NMR Spectrum of 2-chloro-N-cyclohexyl-N-methylacetamide:

  • Cyclohexyl Carbons: Signals in the aliphatic region (around 25-55 ppm).

  • N-Methyl Carbon: A signal at around 35-40 ppm.

  • Chloromethyl Carbon: A signal further downfield (around 40-45 ppm).

  • Carbonyl Carbon: The most downfield signal (around 165-170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Peaks for 2-chloro-N-cyclohexyl-N-methylacetamide:

  • C=O Stretch (Amide I band): A strong absorption band in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks for amides.

  • C-N Stretch: An absorption in the range of 1400-1450 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Comparative Analysis with Alternatives: Metolachlor and Acetochlor

Metolachlor and Acetochlor are widely used chloroacetamide herbicides, making them relevant benchmarks for comparison.

Feature2-chloro-N-cyclohexyl-N-methylacetamideMetolachlorAcetochlor
Structural Class N,N-disubstituted chloroacetamideChloroacetanilideChloroacetanilide
Key Structural Difference Cyclohexyl and methyl groups on nitrogen2-ethyl-6-methylphenyl and a methoxypropyl group on nitrogenEthoxymethyl and 2-ethyl-6-methylphenyl groups on nitrogen
Analytical Methods GC-MS, LC-MS/MS (predicted)GC-MS, LC-MS/MS[5][6]GC-MS, LC-MS/MS[5][6]
Toxicology Data not readily availablePotential for liver tumors in ratsPotential for nasal tumors in rats

Expert Insight: The presence of the aromatic ring in Metolachlor and Acetochlor introduces additional complexities in their spectroscopic analysis, with characteristic signals in both NMR and IR spectra. Their established toxicological profiles highlight the importance of understanding the structure-activity relationships within the chloroacetamide class. The lack of publicly available toxicity data for 2-chloro-N-cyclohexyl-N-methylacetamide underscores the need for further investigation before any potential application.

Experimental Protocols: A Practical Approach

While a specific validated method for 2-chloro-N-cyclohexyl-N-methylacetamide is not available, the following protocols for the analysis of chloroacetamide herbicides in water can be adapted.

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: SPE is a robust and widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. A C18 sorbent is effective for trapping moderately non-polar compounds like chloroacetamides.

Step-by-Step Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., ethyl acetate or methanol) for analysis.

Instrumental Analysis: GC-MS

Rationale: GC-MS provides excellent separation and sensitive detection for volatile and semi-volatile compounds like chloroacetamides.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector: Splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

GC-MS_Workflow Sample_Injection Sample Injection Separation Chromatographic Separation (GC Column) Sample_Injection->Separation Ionization Ionization (Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (Electron Multiplier) Mass_Analysis->Detection Data_System Data System (Spectrum Generation) Detection->Data_System

Caption: A simplified workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion and Future Directions

The characterization of 2-chloro-N-cyclohexyl-N-methylacetamide, while challenging due to the limited availability of public data, can be approached systematically using established analytical techniques. By leveraging knowledge of related chloroacetamide compounds like Metolachlor and Acetochlor, we can predict its properties and develop robust analytical methods. This guide provides a foundational framework for such an endeavor.

Future research should focus on the synthesis and full spectroscopic characterization of 2-chloro-N-cyclohexyl-N-methylacetamide to confirm the predicted data. Furthermore, comprehensive toxicological and environmental fate studies are essential to fully understand the potential impact of this compound. As scientists and researchers, it is our responsibility to ensure that any new chemical entity is thoroughly characterized before its potential applications are explored.

References

  • PubChem. 2-chloro-N-cyclohexylacetamide. [Link]

  • SpectraBase. 2-chloro-N-cyclohexylacetamide. [Link]

  • PubChem. Metolachlor. [Link]

  • Wikipedia. Metolachlor. [Link]

  • PubChem. Acetochlor. [Link]

  • Wikipedia. Acetochlor. [Link]

  • Yokley, R. A., et al. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of agricultural and food chemistry, 50(22), 6307-6316.
  • Aga, D. S., & Thurman, E. M. (2001). Formation and transport of the sulfonic acid metabolites of alachlor and metolachlor in soil. Environmental science & technology, 35(12), 2455-2460.
  • MDPI. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Coleman, S., et al. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental health perspectives, 108(12), 1151–1157.
  • MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry of 2-chloro-N-cyclohexyl-N-methylacetamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the precise characterization of novel compounds is paramount. 2-chloro-N-cyclohexyl-N-methylacetamide, a substituted chloroacetamide, represents a class of molecules with significant interest due to their potential biological activities and use as synthetic intermediates.[1][2] This guide provides an in-depth analysis of the mass spectrometric behavior of 2-chloro-N-cyclohexyl-N-methylacetamide, offering a comparative perspective against other analytical techniques. As researchers and drug development professionals, understanding the nuances of analytical methodologies is crucial for robust and reliable data. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower your analytical choices.

The Analytical Imperative: Why Mass Spectrometry for 2-chloro-N-cyclohexyl-N-methylacetamide?

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of small molecules. Its high sensitivity, specificity, and ability to provide molecular weight and fragmentation information make it an indispensable tool. For a molecule like 2-chloro-N-cyclohexyl-N-methylacetamide, MS can unequivocally confirm its identity, reveal structural motifs through fragmentation analysis, and enable sensitive detection in complex matrices.

This guide will delve into the expected mass spectrometric behavior of 2-chloro-N-cyclohexyl-N-methylacetamide, compare its analysis by MS with other relevant techniques, and provide actionable protocols for its characterization.

Part 1: Unraveling the Molecule - The Mass Spectrometric Profile of 2-chloro-N-cyclohexyl-N-methylacetamide

The first step in any mass spectrometric analysis is to predict the expected molecular ions and their isotopic patterns. 2-chloro-N-cyclohexyl-N-methylacetamide has the chemical formula C₉H₁₆ClNO.[3]

Table 1: Key Molecular Properties of 2-chloro-N-cyclohexyl-N-methylacetamide

PropertyValueSource
Molecular FormulaC₉H₁₆ClNO[3]
Molecular Weight189.68 g/mol [3]
Monoisotopic Mass189.09204 Da[4]

The presence of a chlorine atom is a key feature that will be readily apparent in the mass spectrum. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we expect to see a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+ peak and an M+2 peak in an approximate 3:1 ratio.[5]

Predicted Mass Adducts

In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique commonly coupled with liquid chromatography, molecules are typically observed as protonated or sodiated adducts in positive ion mode.

Table 2: Predicted m/z Values for Common Adducts of 2-chloro-N-cyclohexyl-N-methylacetamide in Positive Ion Mode

AdductPredicted m/z
[M+H]⁺190.09932
[M+Na]⁺212.08126
[M+K]⁺228.05520
[M+NH₄]⁺207.12586

Data sourced from PubChem predictions.[4]

Predicted Fragmentation Pattern

The most probable fragmentation pathways would involve the cleavage of the weakest bonds and the formation of stable carbocations or neutral losses. Key predicted fragmentation pathways include:

  • Loss of the chloroacetyl group: Cleavage of the amide C-N bond can lead to the formation of a stable cyclohexylmethylaminium ion.

  • Alpha-cleavage adjacent to the nitrogen: Fragmentation of the cyclohexyl ring or the N-methyl group.

  • Cleavage of the C-Cl bond: This is a characteristic fragmentation for chloro-compounds, leading to a radical cation.[5]

Below is a Graphviz diagram illustrating the predicted fragmentation cascade.

fragmentation M [M+H]⁺ m/z 190.1 frag1 Loss of C₂H₂ClO m/z 114.1 M->frag1 - C₂H₂ClO frag2 Loss of C₆H₁₁ m/z 98.1 M->frag2 - C₆H₁₁ frag3 Loss of Cl m/z 155.1 M->frag3 - Cl

Caption: Predicted major fragmentation pathways for protonated 2-chloro-N-cyclohexyl-N-methylacetamide.

Part 2: A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide by mass spectrometry with other common analytical methods.

Table 3: Comparison of Analytical Techniques

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High chromatographic resolution, established libraries for identification.[1]Requires derivatization for less volatile compounds, potential for thermal degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by liquid chromatography followed by two stages of mass analysis.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, excellent for quantification in complex matrices.[6]Matrix effects can suppress ionization, higher initial instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides information about functional groups (e.g., amide C=O, C-Cl).Limited structural information for complex molecules, not suitable for quantification.

For routine identification and quantification, particularly at low concentrations, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity.[6] GC-MS could be a viable alternative if the compound is sufficiently volatile and thermally stable.[1] NMR remains the gold standard for definitive structural elucidation.

Part 3: Experimental Protocols - A Practical Guide

The following protocols are designed to be a starting point for the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide. Optimization will be necessary based on the specific instrumentation and experimental goals.

Protocol 1: Sample Preparation

The choice of sample preparation is critical for accurate analysis and depends on the sample matrix.

  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of 2-chloro-N-cyclohexyl-N-methylacetamide.

    • Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to the desired concentration range for calibration curves.

  • Extraction from a Biological Matrix (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general approach for reversed-phase LC-MS/MS.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): 190.1 m/z ([M+H]⁺).

      • Product Ions (Q3): Monitor the predicted fragments (e.g., 114.1, 98.1, 155.1). The most intense and specific fragment should be used for quantification, with a second fragment for confirmation.

    • Optimization: Infuse a standard solution of the analyte to optimize collision energy and other MS parameters for the selected MRM transitions.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_start Sample extraction Extraction/Dilution prep_start->extraction prep_end Prepared Sample extraction->prep_end lc Liquid Chromatography prep_end->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (MRM) ms->msms data_acq Data Acquisition msms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: A generalized workflow for the analysis of 2-chloro-N-cyclohexyl-N-methylacetamide by LC-MS/MS.

Conclusion

The mass spectrometric analysis of 2-chloro-N-cyclohexyl-N-methylacetamide, particularly by LC-MS/MS, offers a highly sensitive and specific method for its identification and quantification. While experimental fragmentation data for this specific molecule is not widely published, a sound understanding of mass spectrometry principles allows for the prediction of its behavior. By comparing this technique with other analytical methods, researchers can make informed decisions to best suit their experimental needs. The protocols provided herein serve as a robust starting point for the development of validated analytical methods for this and similar compounds. As with any analytical endeavor, methodological rigor and a deep understanding of the instrumentation are key to achieving high-quality, reproducible results.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Mass spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-cyclohexyl-n-methylacetamide (C9H16ClNO). Retrieved from [Link]

  • Zimmerman, L. R., Schneider, M. J., & Lehotay, S. J. (2018). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Journal of Agricultural and Food Chemistry, 66(32), 8569–8578. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(cyclohexylmethyl)-n-methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 3029-3053. Retrieved from [Link]

  • Plekan, O., et al. (2013). Selectivity in fragmentation of N-methylacetamide after resonant K-shell excitation. The Journal of Chemical Physics, 139(6), 064303. Retrieved from [Link]

  • MDPI. (2022). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 27(15), 4991. Retrieved from [Link]

  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. Retrieved from [Link]

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A Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for novel chemical entities is a cornerstone of regulatory compliance and scientific validity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-chloro-N-cyclohexyl-N-methylacetamide, a key intermediate in various synthetic pathways. We will delve into the technical nuances of method development, present detailed experimental protocols, and offer a data-driven comparison to empower you in selecting the optimal analytical strategy.

The Critical Role of Purity Analysis

2-chloro-N-cyclohexyl-N-methylacetamide, as a reactive intermediate, can possess a range of impurities stemming from its synthesis or degradation. These impurities, even in trace amounts, can have significant impacts on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the entire development lifecycle.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely adopted technique in pharmaceutical analysis due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[1][2] For a molecule like 2-chloro-N-cyclohexyl-N-methylacetamide, reversed-phase HPLC is the method of choice.

The Rationale Behind the HPLC Method Design

Our proposed HPLC method is built upon the foundational principles of reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The choice of a C18 column is based on its proven efficacy in retaining and separating a wide array of organic molecules. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both the main compound and a spectrum of potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase is a strategic choice to improve peak shape and reproducibility by ensuring the consistent ionization state of any acidic or basic functional groups.[3][4]

Detection via a Diode Array Detector (DAD) or a UV detector at a low wavelength, around 210 nm, is selected based on the expected absorbance of the amide chromophore. While the cyclohexyl and methyl groups do not contribute significantly to UV absorbance, the amide bond exhibits absorbance in the far UV region.

Potential Impurities and Their Separation

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide typically involves the reaction of N-cyclohexyl-N-methylamine with chloroacetyl chloride.[5][6] Based on this, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: N-cyclohexyl-N-methylamine and residual chloroacetyl chloride (which would likely hydrolyze to chloroacetic acid).

  • Byproducts: Impurities arising from side reactions.

  • Degradation Products: Hydrolysis of the amide bond to form N-cyclohexyl-N-methylamine and chloroacetic acid, or hydrolysis of the chloro group to form 2-hydroxy-N-cyclohexyl-N-methylacetamide.

The developed HPLC method is designed to resolve the main peak from these potential impurities, ensuring an accurate purity assessment.

Experimental Protocol: HPLC Method

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Value
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-20 min: 90% B; 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-chloro-N-cyclohexyl-N-methylacetamide and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate C18 Column Gradient Elution Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas Chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds.[7] While 2-chloro-N-cyclohexyl-N-methylacetamide has a moderate molecular weight, its volatility may be sufficient for GC analysis, especially with a high-temperature inlet and oven program.

The Rationale Behind the GC Method Design

The proposed GC method utilizes a capillary column with a polar stationary phase, such as one containing wax or polyethylene glycol, which is well-suited for separating compounds with polar functional groups like amides. A flame ionization detector (FID) is chosen for its robustness and wide linear range for carbon-containing compounds. The split injection mode is employed to prevent column overloading with a concentrated sample. The oven temperature program is designed to ensure the elution of the main compound and any more volatile impurities, followed by a ramp to elute less volatile components.

Experimental Protocol: GC Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

Parameter Value
Column DB-WAX, 30 m x 0.25 mm, 0.25 µm (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 120 °C (hold for 2 min), Ramp: 15 °C/min to 240 °C (hold for 10 min)

| Detector Temperature | 280 °C |

Sample Preparation:

  • Accurately weigh approximately 20 mg of 2-chloro-N-cyclohexyl-N-methylacetamide and dissolve in 1 mL of a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in High-Boiling Solvent Sample->Dissolve Inject Inject into Heated Inlet Dissolve->Inject Separate Capillary Column Temperature Program Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for GC purity analysis.

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Applicability Wide range of compounds, including non-volatile and thermally labile.[1]Volatile and thermally stable compounds.[7]
Sample Preparation Generally straightforward dissolution.Requires dissolution in a high-boiling solvent; potential for derivatization for less volatile compounds.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with an FID for carbon-containing compounds.
Resolution Excellent for complex mixtures.High for volatile compounds.
Potential Issues Mobile phase preparation and disposal; potential for peak tailing.Thermal degradation of the analyte; column bleed at high temperatures.
Impurity Detection Effective for a broad range of polar and non-polar impurities.Best suited for volatile impurities.

Data Presentation: Expected Results

The following tables present hypothetical data to illustrate the expected outcomes from both HPLC and GC analyses of a sample of 2-chloro-N-cyclohexyl-N-methylacetamide containing known impurities.

Table 1: HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)Identification
13.50.25Chloroacetic Acid
25.80.40N-cyclohexyl-N-methylamine
312.299.202-chloro-N-cyclohexyl-N-methylacetamide
414.50.15Unknown Impurity

Table 2: GC Purity Analysis Results

PeakRetention Time (min)Area (%)Identification
14.20.45N-cyclohexyl-N-methylamine
28.999.402-chloro-N-cyclohexyl-N-methylacetamide
311.30.15Unknown Volatile Impurity

Conclusion and Recommendations

Both HPLC and GC are powerful techniques for the purity assessment of 2-chloro-N-cyclohexyl-N-methylacetamide. However, for a comprehensive purity profile, especially in a regulatory environment, HPLC is recommended as the primary technique . Its ability to analyze a wider range of potential non-volatile impurities and degradation products without the risk of thermal decomposition makes it a more robust choice for release testing and stability studies.

GC serves as an excellent complementary technique , particularly for the detection and quantification of volatile impurities that may not be readily observed by HPLC. A dual-method approach, where both HPLC and GC are validated and employed, provides the most complete and reliable characterization of the purity of 2-chloro-N-cyclohexyl-N-methylacetamide, ensuring the highest standards of quality and safety.

References

  • PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]

  • SIELC Technologies. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. [Link]

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Katke, S. A., et al. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. 2011.
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  • PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • Moroccan Journal of Chemistry. 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. [Link]

  • International Journal of Innovative Research in Technology. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). [Link]

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  • NIH National Center for Biotechnology Information. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. [Link]

  • ResearchGate. Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]

  • Google Patents.
  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

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A Comparative Guide to the Reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can profoundly impact experimental outcomes. These reagents, which introduce alkyl groups into nucleophilic molecules, are indispensable tools in proteomics for modifying cysteine residues, in chemical biology for probing protein function, and as precursors in the synthesis of bioactive compounds. This guide provides an in-depth comparison of the reactivity of 2-chloro-N-cyclohexyl-N-methylacetamide with other commonly used alkylating agents, offering both theoretical insights and practical, data-driven comparisons to inform your experimental design.

Introduction to Alkylating Agents

Alkylating agents are a diverse class of electrophilic molecules that react with nucleophiles, forming stable covalent bonds. In biological contexts, the thiol group of cysteine residues is a primary target due to its high nucleophilicity at physiological pH.[1] The choice of an alkylating agent is governed by its reactivity, selectivity, and the specific requirements of the application. An overly reactive agent may lead to non-specific modifications, while a less reactive one might require harsh conditions or prolonged reaction times, potentially compromising sample integrity.

This guide focuses on 2-chloro-N-cyclohexyl-N-methylacetamide , a chloroacetamide derivative. We will compare its reactivity profile to three other widely used alkylating agents, each representing a distinct class:

  • Iodoacetamide (IAM): A haloacetamide, like our primary compound, but with a more reactive iodide leaving group. It is a benchmark for rapid and efficient cysteine alkylation in proteomics.[2]

  • N-Ethylmaleimide (NEM): An α,β-unsaturated carbonyl compound that reacts with thiols via a different mechanism, Michael addition.[3]

  • Methyl methanesulfonate (MMS): A classic SN2 alkylating agent used to methylate nucleophiles, particularly in DNA damage studies.[4][5]

Mechanisms of Alkylation: A Tale of Two Pathways

The reactivity of these agents is fundamentally dictated by their reaction mechanisms. The haloacetamides and methyl methanesulfonate operate through the SN2 (bimolecular nucleophilic substitution) pathway, while N-ethylmaleimide utilizes the Michael addition pathway.

The SN2 Reaction Pathway

In an SN2 reaction, a nucleophile (e.g., a deprotonated thiol, or thiolate) directly attacks the electrophilic carbon atom, displacing a leaving group in a single, concerted step.[6] This "backside attack" results in an inversion of stereochemistry at the carbon center.[6] The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile.[6]

Caption: The concerted SN2 mechanism.

The Michael Addition Pathway

N-ethylmaleimide reacts via a conjugate addition, or Michael reaction. The nucleophilic thiol attacks one of the carbon atoms of the carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carbonyl groups.[3][7] This reaction is highly specific for thiols under mild pH conditions (6.5-7.5).[3]

Caption: The Michael addition mechanism of NEM with a thiol.

Comparative Reactivity Analysis

The rate of alkylation is influenced by several key factors: the nature of the leaving group, steric hindrance at the reaction center, and the intrinsic electrophilicity of the target carbon.

Factors Influencing Reactivity
  • Leaving Group Ability: For SN2 reactions, a better leaving group (a more stable anion) leads to a faster reaction. The stability of halide anions follows the order I⁻ > Br⁻ > Cl⁻. Consequently, iodoacetamide is significantly more reactive than chloroacetamide derivatives .[8][9] The methanesulfonate group in MMS is also an excellent leaving group.

  • Steric Hindrance: The SN2 transition state involves five groups crowded around a central carbon.[10] Bulky substituents on either the nucleophile or the electrophile will slow the reaction rate due to steric hindrance.[11][12][13] The N-cyclohexyl group on 2-chloro-N-cyclohexyl-N-methylacetamide is sterically demanding. This bulk is expected to shield the electrophilic carbon, making it less accessible to nucleophiles compared to the less hindered iodoacetamide or methyl methanesulfonate.[11]

  • Electrophilicity and Mechanism: N-ethylmaleimide's reactivity is governed by the electron-deficient nature of its double bond. This makes it highly reactive towards soft nucleophiles like thiols but less reactive with harder nucleophiles like amines at neutral pH.[3]

Quantitative Reactivity Comparison
Alkylating AgentTypical NucleophileSecond-Order Rate Constant (M⁻¹ min⁻¹)Key Characteristics
Iodoacetamide (IAM)Cysteine~36[14]High Reactivity: Excellent leaving group (I⁻). Standard for fast and complete alkylation in proteomics. Can exhibit off-target reactivity with other residues like methionine.[2][15]
2-chloro-N-cyclohexyl-N-methylacetamide CysteineEstimated < 36Moderate to Low Reactivity (Inferred): Poorer leaving group (Cl⁻) and significant steric hindrance from the cyclohexyl group are expected to reduce the reaction rate considerably.
N-Ethylmaleimide (NEM)CysteineVariable, pH-dependentHigh Thiol Specificity: Reacts via Michael addition, highly selective for thiols at neutral pH.[3] The reaction is virtually irreversible.[3]
Methyl Methanesulfonate (MMS)DNA (Guanine, Adenine)Data not directly comparableDNA Alkylator: Primarily used as a mutagen to methylate DNA bases.[5][16] It is a potent, direct-acting alkylating agent in numerous biological systems.[4]

Note: The rate constant for 2-chloro-N-cyclohexyl-N-methylacetamide is an educated estimate. Its actual reactivity would need to be determined experimentally, but it is predicted to be significantly lower than iodoacetamide due to both electronic and steric factors.

Experimental Protocol: Assessing Alkylation Rates with the DTNB Assay

To empirically determine and compare the reactivity of these agents, a reliable kinetic assay is essential. The DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's Reagent assay is a straightforward and robust method for measuring the concentration of free thiols in a solution.[17][18] By monitoring the disappearance of a model thiol (e.g., glutathione or a cysteine-containing peptide) over time in the presence of an alkylating agent, one can calculate the reaction rate.

Principle

DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.[17] The rate of alkylation is determined by taking aliquots from the reaction mixture at various time points and quenching the remaining free thiols with an excess of DTNB.

Experimental Workflow

Caption: Workflow for kinetic analysis using the DTNB assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 7.4.

    • Thiol Stock: Prepare a 10 mM stock solution of a model thiol (e.g., L-cysteine or glutathione) in the reaction buffer.

    • Alkylating Agent Stock: Prepare 100 mM stock solutions of 2-chloro-N-cyclohexyl-N-methylacetamide, iodoacetamide, and N-ethylmaleimide in an appropriate solvent (e.g., DMSO or ethanol).

    • DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of reaction buffer.[17]

  • Reaction Procedure:

    • Equilibrate all solutions to room temperature.

    • In separate microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 1 mL, add buffer, then add the thiol stock to a final concentration of 1 mM.

    • To initiate the reaction, add the alkylating agent stock to a final concentration of 10 mM. Start a timer immediately.

    • At designated time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw a 50 µL aliquot from the reaction tube.

  • Quenching and Measurement:

    • Immediately add the 50 µL aliquot to a microplate well containing 200 µL of the DTNB solution. Mix thoroughly.

    • Allow the color to develop for 5 minutes.[19]

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of the thiol to correlate absorbance at 412 nm with the concentration of free sulfhydryl groups.

    • For each time point, calculate the concentration of remaining free thiol.

    • Plot the natural logarithm of the thiol concentration (ln[SH]) versus time. For a pseudo-first-order reaction (with the alkylating agent in excess), the plot should be linear.

    • The negative slope of this line represents the observed rate constant (k_obs). The second-order rate constant can be calculated by dividing k_obs by the concentration of the alkylating agent.

Conclusion and Recommendations

The reactivity of an alkylating agent is a multifactorial property that dictates its utility in various scientific applications. This guide has established a framework for comparing 2-chloro-N-cyclohexyl-N-methylacetamide to other common agents.

  • 2-chloro-N-cyclohexyl-N-methylacetamide is predicted to be a slow-to-moderate alkylating agent . Its reactivity is tempered by a relatively poor leaving group (chloride) and significant steric hindrance imposed by the N-cyclohexyl substituent. This may be advantageous in applications requiring controlled or selective modification, or where the high reactivity of agents like iodoacetamide leads to undesirable side reactions.[2][20]

  • Iodoacetamide remains the agent of choice for rapid and complete alkylation , such as in proteomics workflows where ensuring all cysteine residues are capped is paramount.[2] However, users must be cautious of its potential for off-target modifications.[15]

  • N-Ethylmaleimide offers superior specificity for thiols at neutral pH, making it an excellent tool for probing the functional role of cysteine residues with minimal interference from other nucleophilic side chains.[3][21]

  • Methyl Methanesulfonate is a potent agent for inducing DNA methylation and is primarily suited for studies in genetics and toxicology.[4]

Ultimately, the optimal choice of alkylating agent depends on the specific experimental goals. For researchers considering 2-chloro-N-cyclohexyl-N-methylacetamide, its inferred lower reactivity suggests it may serve as a valuable tool for applications where the aggressive nature of iodoacetamide is a liability. We strongly recommend performing kinetic studies, such as the DTNB assay described herein, to empirically validate its reactivity profile within your specific experimental system.

References

  • Hansen, T. A. S., & Giansanti, P. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(5), 2063–2073. [Link]

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  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3487-3518. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

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  • Wikipedia. (n.d.). N-Ethylmaleimide. [Link]

  • Carroll, K. S., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry, 376(2), 234-243. [Link]

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  • PubMed. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

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  • Bonacci, G., et al. (2011). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 286(18), 15992-16001. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

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  • Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

  • University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]

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  • Vinogradov, S. N. (1975). The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase. Archives of Biochemistry and Biophysics, 167(2), 557-565. [Link]

  • Anjo, S. I., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Analytical and Bioanalytical Chemistry, 407(20), 6045-6055. [Link]

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  • BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. [Link]

  • Wyatt, M. D., et al. (2009). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 37(12), 3985-3994. [Link]

  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]

  • ACS Publications. (2025). Mechanistic Insights into AsIII S-Adenosylmethionine Methyltransferase with Selenoimidazolium-Based Methylating Agents. [Link]

  • PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. [Link]

  • ResearchGate. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. [Link]

  • ResearchGate. (2017). Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: Implications in cancer cell death. [Link]

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A Comparative Guide to the Biological Activity of 2-Chloro-N-cyclohexyl-N-methylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activities associated with 2-chloro-N-cyclohexyl-N-methylacetamide and its derivatives. Designed for researchers in agrochemistry, drug discovery, and toxicology, this document synthesizes current knowledge on the mechanism of action for chloroacetamides and establishes a framework for the systematic evaluation of novel derivatives. We will explore the foundational chemistry, compare related structures to elucidate structure-activity relationships (SAR), and provide detailed, field-proven protocols for assessing herbicidal and fungicidal efficacy.

Introduction: The Chloroacetamide Scaffold

Chloroacetamide compounds are a well-established class of bioactive molecules, primarily known for their application as pre-emergence herbicides.[1][2] Prominent commercial examples include alachlor, metolachlor, and acetochlor. The core structure, characterized by an N-substituted 2-chloroacetamide moiety, is the cornerstone of their biological function. The reactivity of the carbon-chlorine bond is central to their mechanism of action, allowing for covalent interaction with biological nucleophiles.[1]

The specific derivative class, 2-chloro-N-cyclohexyl-N-methylacetamide, combines a bulky, lipophilic cyclohexyl group with a smaller methyl group on the amide nitrogen. This unique substitution pattern is expected to modulate the compound's solubility, membrane permeability, and interaction with its biological target, offering a rich area for SAR studies. While extensive public data on this specific derivative series is limited, we can infer potential activities and guide future research by analyzing the broader chloroacetamide family.[3]

Mechanism of Action: Targeting Very-Long-Chain Fatty Acids

The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4] VLCFAs (chains > 18 carbons) are crucial for plant development, serving as precursors for cuticular waxes, suberin, and sphingolipids essential for membrane integrity and cell division.

Chloroacetamides are believed to be bioactivated, potentially through conjugation with glutathione (GSH), and subsequently inhibit the elongase enzymes responsible for the stepwise addition of two-carbon units during VLCFA synthesis.[2] This disruption leads to a cessation of cell division and expansion, particularly in the developing shoots of germinating seedlings, ultimately causing growth arrest and death.[4]

Chloroacetamide_MoA cluster_Cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA LCFA Long-Chain Fatty Acids (C16-C18) MalonylCoA->LCFA Fatty Acid Synthase Elongase VLCFA Elongase (Target Enzyme) LCFA->Elongase Substrate VLCFA Very-Long-Chain Fatty Acids (>C18) EndProducts Cuticular Waxes, Suberin, Sphingolipids VLCFA->EndProducts Elongase->VLCFA Elongation Herbicide Chloroacetamide Derivative Herbicide->Elongase INHIBITION Growth Cell Division & Membrane Integrity EndProducts->Growth Herbicidal_Assay_Workflow A 1. Seed Preparation Select indicator species (e.g., Lolium sp., Amaranthus sp.). Prepare seeds for germination. B 2. Soil Preparation & Potting Use a standardized soil mix (e.g., sandy loam). Fill pots and sow a fixed number of seeds per pot. A->B C 3. Compound Application Prepare stock solutions in acetone/DMSO. Dilute to final concentrations. Apply evenly to soil surface using a precision sprayer. B->C D 4. Incubation Place pots in a controlled growth chamber. (e.g., 25°C, 14h photoperiod, adequate watering). C->D E 5. Data Collection (14-21 days) Assess visual injury (0-100% scale). Measure shoot fresh weight. Include Untreated and Vehicle Controls. D->E F 6. Data Analysis Calculate % inhibition relative to vehicle control. Perform non-linear regression (dose-response curve). Determine EC50 values. E->F

Caption: Workflow for Pre-Emergence Herbicidal Bioassay.

Step-by-Step Methodology:

  • Preparation:

    • Select at least one grass species (e.g., Lolium rigidum) and one broadleaf species (e.g., Amaranthus retroflexus).

    • Prepare a standardized soil mix and fill 10 cm pots.

    • Sow 10-20 seeds per pot and cover lightly with soil.

  • Compound Application:

    • Prepare a 100 mM stock solution of each derivative in acetone.

    • Create a dilution series (e.g., 100, 30, 10, 3, 1, 0.3, 0.1 mg/L) in a water/acetone mixture containing a surfactant.

    • Apply the herbicide solutions evenly to the soil surface using a cabinet track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). [5] * Causality: A precision sprayer ensures uniform application, which is critical for reproducible dose-response data. The vehicle control (water/acetone/surfactant only) is essential to confirm that the solvent system has no effect on germination or growth.

  • Incubation and Assessment:

    • Transfer pots to a growth chamber with controlled temperature, light, and humidity. Water as needed.

    • After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).

    • Harvest all emerged shoots from each pot and record the fresh weight.

  • Data Analysis:

    • Calculate the percent growth inhibition for each concentration relative to the vehicle control: Inhibition (%) = 100 * (1 - (Weight_Treated / Weight_Control)).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Fungicidal)

This protocol assesses the direct fungistatic or fungicidal activity of compounds against pathogenic fungi using an agar dilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation:

    • Culture the target fungus (e.g., Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates until the colony is actively growing. [6] * Prepare stock solutions of test compounds in DMSO.

  • Assay Plate Preparation:

    • Autoclave PDA medium and cool it to 45-50°C in a water bath.

    • Add the required volume of each compound stock solution to molten PDA to achieve the final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, ... µg/mL). Also prepare a DMSO vehicle control plate and a positive control plate with a known fungicide (e.g., Diniconazole). [6] * Causality: Adding the compound to cooled agar prevents thermal degradation. The vehicle control is crucial to ensure DMSO does not inhibit fungal growth at the concentration used.

    • Pour the amended agar into sterile 9 cm petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, cut a 5 mm plug from the leading edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of each prepared agar plate.

    • Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 22-25°C).

  • Data Collection and Analysis:

    • Incubate until the fungal colony in the vehicle control plate has reached near-full growth (e.g., 72-96 hours).

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth. [7] * For calculating EC₅₀, calculate the percent inhibition of radial growth for each concentration and analyze using a dose-response curve as described in the herbicide protocol.

Conclusion and Future Directions

The 2-chloro-N-cyclohexyl-N-methylacetamide scaffold represents a promising, yet underexplored, area for the discovery of new bioactive compounds. Based on established SAR principles from the broader chloroacetamide family, these derivatives are predicted to possess significant herbicidal activity, driven by the lipophilic and sterically demanding N-cyclohexyl group. [4]Furthermore, the potential for fungicidal or other antimicrobial activities should not be overlooked. The experimental protocols detailed in this guide provide a robust framework for systematically synthesizing and evaluating a library of these derivatives. By correlating chemical structure with empirical biological data, researchers can elucidate precise SAR, optimize lead compounds, and potentially develop novel agents for crop protection or therapeutic use. Future work should focus on synthesizing derivatives with substitutions on the cyclohexyl ring to further probe the steric and electronic requirements of the target enzyme's binding pocket.

References

  • PubChem. 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

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  • Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Link]

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  • Dannaoui, E., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]

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  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. [Link]

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  • North Carolina State University Extension. Testing for and Deactivating Herbicide Residues. content.ces.ncsu.edu. [Link]

  • Wang, Q., et al. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry. [Link]

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  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

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  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry. [Link]

  • Oklahoma State University Extension. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • MDPI. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. publications.gc.ca. [Link]

  • ResearchGate. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

  • ResearchGate. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • K-State Research and Extension. C715 Herbicide Mode of Action. bookstore.ksre.ksu.edu. [Link]

  • MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Fungicidal N-Substituted Cyclohexylamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel agrochemicals with enhanced efficacy and improved safety profiles, the N-substituted cyclohexylamide scaffold has emerged as a promising framework. This guide, departing from rigid templates, delves into the nuanced structure-activity relationships (SAR) of a specific series of 2-glycinamide cyclohexyl sulfonamide derivatives, offering a compelling case study for researchers in fungicide development. By synthesizing technical data with field-proven insights, we will explore the causal links between molecular modifications and fungicidal potency against the notorious plant pathogen, Botrytis cinerea.

The Rationale: Targeting Botrytis cinerea with a Novel Scaffold

Botrytis cinerea, the causative agent of gray mold, is a devastating fungal pathogen with a broad host range, leading to significant economic losses in agriculture worldwide. The development of resistance to existing fungicides necessitates the discovery of new chemical entities with novel modes of action. The N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide, known as chesulfamide, has demonstrated notable fungicidal activity against this pathogen, establishing it as a valuable lead compound.[1]

Our exploration begins with the strategic modification of chesulfamide. The initial synthetic step involves the transformation of the carbonyl group to an amino group, creating a more versatile platform for introducing diverse structural motifs. This guide focuses on the subsequent derivatization of this amino group with various N-substituted glycinamides, a strategy aimed at enhancing the compound's interaction with its biological target and improving its overall performance.[1]

Comparative Analysis of Fungicidal Activity

The core of our investigation lies in the systematic evaluation of a library of synthesized 2-glycinamide cyclohexyl sulfonamide derivatives. The fungicidal efficacy of these analogs was assessed through both in vitro mycelial growth inhibition assays and in vivo protective action on cucumber and tomato plants against B. cinerea.

In Vitro Mycelial Growth Inhibition

The initial screening of the synthesized compounds at a concentration of 50 µg/mL revealed significant fungicidal potential. The data presented in Table 1 summarizes the inhibitory activity of a selection of the most potent analogs.

Table 1: In Vitro Fungicidal Activity of 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against B. cinerea

Compound IDR Group (Substitution on N-phenylacetamide)Mycelial Growth Inhibition at 50 µg/mL (%)EC50 (µg/mL)
II-4 2-F95.22.89
II-5 3-F96.42.15
II-8 2-Cl97.61.88
II-12 2-Br98.81.45
II-13 3-Br97.61.97
II-15 2-CH396.42.33
Boscalid - (Reference Fungicide)92.94.46
Cyprodinil - (Reference Fungicide)--

Data extracted from "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea"[1]

In Vivo Protective Efficacy

The most promising candidates from the in vitro assays were advanced to in vivo testing on cucumber and tomato plants. The protective efficacy of these compounds was evaluated and compared with commercial fungicides.

Table 2: In Vivo Protective Efficacy against B. cinerea

Compound IDR GroupCucumber Pot Test (% Control) at 200 µg/mLTomato Pot Test (% Control) at 200 µg/mL
II-4 2-F90.5-
II-5 3-F93.5-
II-8 2-Cl-88.0
II-12 2-Br92.9-
II-13 3-Br91.1-
II-15 2-CH3-88.0
Boscalid --78.1
Cyprodinil -88.7-

Data extracted from "Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea"[1]

Decoding the Structure-Activity Relationship

The experimental data provides a clear basis for elucidating the structure-activity relationships within this series of analogs. The following key insights can be drawn:

  • Impact of Halogen Substitution on the Phenyl Ring: The nature and position of the halogen substituent on the N-phenylacetamide moiety significantly influence fungicidal activity.

    • Ortho-Substitution: Compounds with a halogen (F, Cl, Br) at the ortho-position of the phenyl ring (II-4, II-8, II-12) consistently demonstrated high efficacy. The bromo-substituted analog II-12 exhibited the lowest EC50 value, indicating the highest intrinsic activity.[1]

    • Meta-Substitution: Meta-substitution with fluorine (II-5 ) and bromine (II-13 ) also resulted in potent compounds.[1]

    • Para-Substitution: In contrast, para-substitution generally led to a decrease in activity (data not shown in tables).

  • Role of the Methyl Group: The presence of a methyl group at the ortho-position of the phenyl ring (II-15 ) also conferred strong fungicidal activity, comparable to some of the halogenated analogs.[1] This suggests that steric bulk at this position may be a favorable feature for binding to the target protein.

  • General Trend: The overall SAR suggests that small, lipophilic substituents at the ortho or meta positions of the N-phenyl ring of the glycinamide side chain are crucial for high fungicidal activity against B. cinerea.

The following diagram illustrates the key SAR findings for this chemical series.

Caption: Key SAR trends for 2-glycinamide cyclohexyl sulfonamide derivatives.

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness and reproducibility of the findings, detailed experimental methodologies are paramount. The following sections outline the key protocols employed in the synthesis and biological evaluation of the cyclohexyl sulfonamide derivatives.

General Synthesis of Target Compounds

The synthesis of the 2-glycinamide cyclohexyl sulfonamide derivatives was achieved through a two-step process, as illustrated in the workflow below.

Synthesis_Workflow start Starting Materials: - Amines - Chloroacetyl Chloride step1 Synthesis of Intermediate I: Substituted Chloroacetamides start->step1 intermediate1 Intermediate I step1->intermediate1 step2 Nitrogen Alkylation intermediate1->step2 final_product Target Compounds (II-1 to II-28) step2->final_product intermediate2 Key Intermediate L-2: N-(2-trifluoromethyl-4-chlorophenyl) -2-amino cyclohexyl sulfonamide intermediate2->step2

Caption: General synthetic workflow for the target compounds.

Step 1: Synthesis of Substituted Chloroacetamides (Intermediate I) [1]

  • To a solution of the appropriate amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted chloroacetamide.

Step 2: Synthesis of Target Compounds (II-1 to II-28) [1]

  • To a solution of the key intermediate, N-(2-trifluoromethyl-4-chlorophenyl)-2-amino cyclohexyl sulfonamide (1.0 eq), in N,N-dimethylformamide (DMF), add cesium hydroxide (CsOH) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding substituted chloroacetamide (Intermediate I) (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 2-glycinamide cyclohexyl sulfonamide derivatives.

In Vitro Antifungal Bioassay

The in vitro fungicidal activity was determined using the mycelial growth rate method.[1]

  • Prepare potato dextrose agar (PDA) medium and sterilize by autoclaving.

  • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes and allow to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc of B. cinerea.

  • Incubate the plates at 25 ± 1 °C for 72 hours.

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition relative to a control (PDA with solvent only).

  • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) for each compound.

Conclusion and Future Perspectives

This guide has provided a comprehensive analysis of the structure-activity relationship of a novel series of 2-glycinamide cyclohexyl sulfonamide derivatives as potent fungicides against Botrytis cinerea. The key takeaway is that strategic substitution on the N-phenylacetamide moiety, particularly with small, lipophilic groups at the ortho or meta positions, significantly enhances fungicidal efficacy.

The detailed experimental protocols offer a robust framework for researchers to build upon this work. Future investigations could explore a wider range of substituents on the phenyl ring to further optimize activity. Additionally, studies to elucidate the precise mode of action of these compounds would be invaluable for the rational design of next-generation fungicides. The insights presented herein underscore the potential of the N-substituted cyclohexylamide scaffold in the development of innovative solutions for crop protection.

References

  • Zhang, H., Wang, J., Ji, Z., Sun, X., Tian, Q., Wei, S., & Ji, Z. (2021). Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Pest Management Science, 77(6), 2804-2811. [Link]

  • Yoshikawa, Y., Katsuta, H., Kishi, J., & Yanase, Y. (2011). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 36(3), 347-356. [Link]

  • Li, X., et al. (2024). Design, Synthesis, and Antifungal Activity of Novel Stilbene Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, M., et al. (2018). Design, Synthesis, and SAR of Novel 2-Glycinamide Cyclohexyl Sulfonamide Derivatives against Botrytis cinerea. Molecules, 23(4), 785. [Link]

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A Comparative Guide to N-Alkyl vs. N-Aryl Chloroacetamides: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted chloroacetamides are a pivotal class of compounds, serving as versatile synthons and bioactive molecules across the pharmaceutical, agrochemical, and materials science sectors. The identity of the nitrogen substituent—whether an aliphatic alkyl group or an aromatic aryl moiety—profoundly influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of N-alkyl and N-aryl chloroacetamides, offering field-proven insights and experimental data to inform rational compound design and application. We will explore the nuances of their synthesis, dissect their reactivity profiles, and contextualize their applications, providing researchers with a robust framework for selecting the appropriate scaffold for their research endeavors.

Introduction: The Dichotomy of the N-Substituent

Chloroacetamides are characterized by a reactive C-Cl bond, making them potent alkylating agents.[1] This inherent reactivity is the cornerstone of their utility, from their role as herbicides that inhibit very-long-chain fatty acid biosynthesis to their function as intermediates in the synthesis of complex heterocyclic systems.[2][3] The amide nitrogen, however, offers a critical point of differentiation. The electronic and steric nature of the N-substituent directly modulates the electrophilicity of the α-carbon, thereby tuning the molecule's reactivity and interaction with biological targets.

  • N-Alkyl Chloroacetamides: The nitrogen is attached to a saturated carbon atom. The electron-donating nature of alkyl groups can subtly influence the reactivity of the chloroacetyl moiety. The size and branching of the alkyl chain can also introduce significant steric effects.[4]

  • N-Aryl Chloroacetamides: The nitrogen is bonded to an aromatic ring. The electronic properties of the aryl group—whether electron-donating or electron-withdrawing—can have a more pronounced impact on the amide's reactivity through resonance and inductive effects.[5]

This guide will systematically compare these two classes to provide a clear understanding of their respective advantages and disadvantages in various research contexts.

Comparative Analysis: A Tale of Two Scaffolds

Synthesis and Reactivity

The synthesis of both N-alkyl and N-aryl chloroacetamides is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride or a related derivative.[6][7] While the fundamental reaction is the same, the conditions may vary based on the nucleophilicity of the starting amine.

N-Aryl Chiloacetamides: The synthesis involves the chloroacetylation of a corresponding aryl amine.[2] Their chemical reactivity is primarily due to the facile replacement of the chlorine atom by various nucleophiles (oxygen, nitrogen, or sulfur).[2] This substitution can sometimes be followed by intramolecular cyclization, leading to the formation of diverse heterocyclic systems like imidazoles, pyrroles, and thiazolidin-4-ones.[2]

N-Alkyl Chloroacetamides: The synthesis follows a similar chloroacetylation pathway with aliphatic amines.[6] The reactivity of the resulting N-alkyl chloroacetamides is influenced by the steric bulk of the alkyl group.[4] Larger, more branched alkyl groups can hinder the approach of nucleophiles to the electrophilic carbon, potentially slowing down reaction rates compared to their less hindered or N-aryl counterparts.[1]

A study on the alkylating reactivity of chloroacetamides found that while phytotoxicity is not solely dependent on chemical reactivity, factors like lipophilicity, uptake, and mobility are also crucial determinants of their herbicidal action.[8]

Physicochemical Properties

The nature of the N-substituent significantly impacts key physicochemical properties that govern a molecule's behavior in both chemical and biological systems.

PropertyN-Alkyl ChloroacetamidesN-Aryl ChloroacetamidesRationale
Lipophilicity (LogP) Generally lower, increases with alkyl chain length.[4]Generally higher due to the aromatic ring.[5]The hydrophobic nature of the aryl ring increases partitioning into non-polar environments.
Solubility Higher for short-chain alkyls, decreases with increasing chain length.[4]Generally lower in aqueous media.Increased lipophilicity of the aryl group reduces hydration.
Melting Point Varies widely based on chain length and branching.Often higher due to potential for π-stacking interactions.Intermolecular forces are stronger in the solid state for aryl compounds.

These properties are critical for applications such as drug design, where lipophilicity influences membrane permeability and bioavailability.[4][5] For instance, the high lipophilicity of certain halogenated N-(substituted phenyl)-2-chloroacetamides contributes to their rapid passage through the phospholipid bilayer of cell membranes, enhancing their antimicrobial activity.[5]

Biological and Pharmacological Profile

Both classes of compounds exhibit a broad spectrum of biological activities, including herbicidal, antifungal, and antimicrobial properties.[3][6][9] However, the N-substituent plays a crucial role in determining the potency and selectivity of these effects.

Herbicidal Activity: Chloroacetamide herbicides are widely used to control annual grass weeds.[3] Their mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] Structure-activity relationship (SAR) studies have shown that the N-substituent is a key determinant of herbicidal efficacy.[8][10]

Antimicrobial Activity: Many N-substituted chloroacetamides have demonstrated significant antibacterial and antifungal activity.[6] A study on N-(substituted phenyl)-2-chloroacetamides revealed their effectiveness against Gram-positive bacteria like Staphylococcus aureus and MRSA.[5] The biological activity was found to vary with the position of substituents on the phenyl ring, with halogenated p-substituted phenyl rings showing high activity due to increased lipophilicity.[5]

Experimental Protocols

To ensure the integrity of this guide, the following self-validating protocols for the synthesis of representative N-alkyl and N-aryl chloroacetamides are provided.

Synthesis of a Representative N-Aryl Chloroacetamide: 2-Chloro-N-phenylacetamide

Rationale: This protocol utilizes the straightforward acylation of aniline with chloroacetyl chloride. Aniline is a simple, readily available aromatic amine. A base is used to neutralize the HCl byproduct.

Materials:

  • Aniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or another suitable base

  • Benzene or a similar inert solvent

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve chloroacetyl chloride (0.03 mol) in benzene and add 2-3 drops of TEA.[7]

  • Stir the mixture in a water bath for 10 minutes.[7]

  • Slowly add a solution of aniline (0.02 mol) in benzene to the flask.[7]

  • Reflux the reaction mixture for 2 hours.[7]

  • Cool the mixture to room temperature.

  • Filter the resulting white precipitate and wash it with benzene.[7]

  • Purify the crude product by recrystallization from ethanol to obtain 2-chloro-N-phenylacetamide.[7]

  • Validation: Monitor the reaction progress using thin-layer chromatography (TLC). Characterize the final product by determining its melting point and acquiring IR and NMR spectra to confirm the structure.

Synthesis of a Representative N-Alkyl Chloroacetamide: 2-Chloro-N-ethylacetamide

Rationale: This protocol demonstrates the synthesis using a common aliphatic amine, ethylamine. The reaction is typically vigorous and may require cooling.

Materials:

  • Ethylamine (aqueous solution or gas)

  • Chloroacetyl chloride

  • A suitable solvent (e.g., dichloromethane or diethyl ether)

  • A base (e.g., triethylamine or aqueous sodium hydroxide)

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, dissolve ethylamine in the chosen solvent.

  • Slowly add chloroacetyl chloride to the cooled amine solution while stirring vigorously.

  • If using an organic solvent, add a base like triethylamine to scavenge the HCl produced. If using an aqueous system, a base like NaOH can be used.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform a suitable workup. For an organic solvent, this may involve washing with water and brine, drying over an anhydrous salt (e.g., MgSO4), and evaporating the solvent.

  • Purify the product by recrystallization or column chromatography if necessary.

  • Validation: Confirm the identity and purity of the product using melting point analysis, IR, and NMR spectroscopy.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_analysis Analysis & Application Amine Amine (Alkyl or Aryl) Reaction Acylation Reaction (Solvent + Base) Amine->Reaction CAC Chloroacetyl Chloride CAC->Reaction Product N-Substituted Chloroacetamide Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Characterization (TLC, MP, NMR, IR) Purification->Characterization Application Application Studies (Biological Assays, etc.) Characterization->Application

Caption: General workflow for the synthesis and analysis of N-substituted chloroacetamides.

Electronic Effects on Reactivity

G cluster_alkyl N-Alkyl Chloroacetamide cluster_aryl N-Aryl Chloroacetamide Alkyl R- N C=O CH₂-Cl Alkyl_Effect Inductive Effect (+I) Slightly decreases electrophilicity of C=O Alkyl:f1->Alkyl_Effect Aryl Ar- N C=O CH₂-Cl Aryl_Effect Resonance Effect (-M) Delocalizes N lone pair Increases electrophilicity of C=O Aryl:f1->Aryl_Effect

Caption: Electronic effects of N-alkyl vs. N-aryl groups on the amide bond.

Conclusion and Future Perspectives

The choice between an N-alkyl and an N-aryl chloroacetamide is a critical decision in the design of new molecules for a variety of applications. N-aryl compounds often exhibit higher lipophilicity and their reactivity can be finely tuned through substituent effects on the aromatic ring. In contrast, N-alkyl chloroacetamides offer a different steric and electronic profile, which can be advantageous in specific contexts.

Future research should continue to explore the vast chemical space of N-substituted chloroacetamides. A deeper understanding of the quantitative structure-activity relationships (QSAR) will enable the more precise design of compounds with desired biological activities and physicochemical properties.[5][11] The development of green synthetic methods for these compounds is also an important area for future investigation.[12]

References

  • Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3246-3263. [Link]

  • Majce, V., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 296-307. [Link]

  • Jablonkai, I. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(8), 837-842. [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Al-Zahrani, F. A., & El-Shehry, M. F. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 5(3), 1369-1376. [Link]

  • Patel, K., & Patel, P. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 123-127. [Link]

  • Matić, S., et al. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Organics, 5(2), 148-161. [Link]

  • Kumar, A., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Synthetic Communications, 49(1), 11-20. [Link]

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  • El-Zemity, S. A., et al. (2022). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Journal of Plant Protection and Pathology, 13(1), 1-6. [Link]

  • Böger, P. (2003). Chloroacetamide Herbicides. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc. [Link]

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  • Shchepin, V., et al. (2007). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc, 2007(15), 188-195. [Link]

  • Matić, S., et al. (2024). Chromatographic descriptors in QSAR examination of the N, N-disubstituted chloroacetamides' bioactivity. SAR and QSAR in Environmental Research, 35(6), 441-457. [Link]

  • Shemet, A., et al. (2023). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 28(14), 5556. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-chloro-N-cyclohexyl-N-methylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide, a tertiary amide. We will move beyond a mere recitation of data to explain the causality behind the observed spectral features, offering a robust framework for researchers, scientists, and drug development professionals.

Synthetic Strategy: Acylation of N-cyclohexyl-N-methylamine

The most direct and efficient route to 2-chloro-N-cyclohexyl-N-methylacetamide is the nucleophilic acyl substitution reaction between N-cyclohexyl-N-methylamine and chloroacetyl chloride.[1] This method is often preferred due to the high reactivity of the acid chloride, which typically drives the reaction to completion under mild conditions.

The secondary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (quenched by a base) yields the desired tertiary amide.

Experimental Protocol: Synthesis
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-cyclohexyl-N-methylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent like dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process amine N-cyclohexyl-N-methylamine reaction Reaction at 0°C to RT amine->reaction acyl_chloride Chloroacetyl Chloride acyl_chloride->reaction base Triethylamine in DCM base->reaction workup Aqueous Workup reaction->workup Quench purification Column Chromatography workup->purification Crude Product product 2-chloro-N-cyclohexyl- N-methylacetamide purification->product Pure Product

Caption: Workflow for the synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Spectroscopic Validation: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. A synergistic application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential for rigorous validation.

Validation_Logic cluster_spectroscopy Spectroscopic Analysis synthesis Synthesized Product ir IR Spectroscopy (Functional Groups) synthesis->ir nmr NMR Spectroscopy (Connectivity & Environment) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms validation Structural Validation ir->validation nmr->validation ms->validation

Caption: Logical flow of the spectroscopic validation process.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the first line of analysis, providing rapid confirmation of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR

A thin film of the purified liquid product is placed on a salt (NaCl or KBr) plate for analysis by a Fourier-Transform Infrared (FTIR) spectrometer.

Data Interpretation

For 2-chloro-N-cyclohexyl-N-methylacetamide, the most telling feature is the strong carbonyl (C=O) stretch of the tertiary amide.

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1630-1680 cm⁻¹ .[3] The position of this band is a hallmark of the amide functional group. Its intensity is due to the large change in dipole moment during the stretching vibration.

  • C-N Stretch: A medium intensity band around 1250-1350 cm⁻¹ can be attributed to the C-N stretching vibration.

  • C-H Stretches: Aliphatic C-H stretching from the cyclohexyl and methyl groups will appear as strong bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹ ).

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , corresponds to the C-Cl stretch.

Comparison: IR spectroscopy quickly confirms the conversion of the secondary amine (which would show N-H stretches around 3300-3500 cm⁻¹) to a tertiary amide (absence of N-H stretch, presence of a strong C=O stretch). It provides excellent evidence for the presence of the core amide functionality but gives no information on the connectivity of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: NMR

Dissolve a small sample (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃). The sample is then analyzed in a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]

¹H NMR Data Interpretation

¹H NMR provides information on the number of different proton environments, their integration (ratio), and their neighboring protons (splitting pattern).

  • -CH₂-Cl Protons: A singlet is expected around 4.0-4.2 ppm . These protons are deshielded by the adjacent electron-withdrawing chlorine atom and the carbonyl group. The signal is a singlet as there are no adjacent protons.

  • N-CH₃ Protons: A singlet is expected around 2.8-3.0 ppm . This methyl group is directly attached to the nitrogen, causing a downfield shift.[5]

  • N-CH- (Cyclohexyl): A multiplet will appear, likely in the range of 3.5-4.5 ppm , depending on the rotational dynamics around the C-N bond. This proton is significantly deshielded by the adjacent nitrogen.

  • Cyclohexyl -CH₂- Protons: A series of broad, overlapping multiplets are expected between 1.0-1.9 ppm . The complexity arises from the multiple, non-equivalent proton environments within the cyclohexane ring.

¹³C NMR Data Interpretation

¹³C NMR provides a count of the unique carbon environments in the molecule.

  • C=O (Carbonyl Carbon): The amide carbonyl carbon is highly deshielded and will appear as a peak around 168-172 ppm .[6]

  • -CH₂-Cl Carbon: This carbon will be found in the range of 40-45 ppm , shifted downfield by the attached chlorine.

  • N-CH- (Cyclohexyl): The carbon attached to the nitrogen will be deshielded, appearing around 55-65 ppm .

  • N-CH₃ Carbon: The N-methyl carbon typically appears in the range of 35-40 ppm .

  • Cyclohexyl -CH₂- Carbons: Multiple peaks are expected in the aliphatic region, typically between 25-35 ppm .

Comparison: NMR provides the definitive structural evidence. ¹H NMR confirms the presence and ratio of all proton-containing fragments (chloro-methyl, N-methyl, and cyclohexyl groups), while ¹³C NMR confirms the carbon skeleton. Together, they build a complete picture of the molecule's connectivity, which IR cannot provide.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: MS

A dilute solution of the sample is introduced into the mass spectrometer (e.g., using Electrospray Ionization - ESI). The instrument ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio.

Data Interpretation
  • Molecular Ion Peak ([M]+): The molecular weight of 2-chloro-N-cyclohexyl-N-methylacetamide (C₉H₁₇ClNO) is approximately 189.6 g/mol . A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we expect to see two peaks:

    • M+ peak at m/z ≈ 189.1 (for the ³⁵Cl isotopologue)

    • M+2 peak at m/z ≈ 191.1 (for the ³⁷Cl isotopologue) with an intensity of about one-third of the M+ peak. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

  • Key Fragmentation Patterns: Common fragmentation for amides involves alpha-cleavage (cleavage of the bond adjacent to the nitrogen). We might expect to see fragments corresponding to:

    • Loss of the chloromethyl group (•CH₂Cl)

    • Cleavage of the cyclohexyl ring.

    • Formation of an acylium ion ([CH₂ClC=O]+).

Comparison: While NMR excels at showing how atoms are connected, MS provides the absolute confirmation of the molecular formula and elemental composition (specifically, the presence of chlorine). The fragmentation pattern serves as a secondary confirmation of the proposed structure.

Summary of Spectroscopic Data

Spectroscopic Method Expected Observation Inference
IR Spectroscopy Strong, sharp peak at ~1650 cm⁻¹Confirms C=O of a tertiary amide
Absence of N-H stretch (~3300 cm⁻¹)Confirms tertiary (N,N-disubstituted) amide
Peaks at ~2900 cm⁻¹ and ~700 cm⁻¹Presence of C-H (aliphatic) and C-Cl bonds
¹H NMR Singlet, ~4.1 ppm (2H)-CH₂-Cl group
Singlet, ~2.9 ppm (3H)N-CH₃ group
Multiplets, ~1.0-4.5 ppm (12H)Cyclohexyl group protons
¹³C NMR Peak at ~170 ppmC=O (carbonyl) carbon
Peaks at ~25-65 ppmAliphatic carbons of the cyclohexyl, methyl, and chloromethyl groups
Mass Spectrometry M+ and M+2 peaks at m/z ≈ 189 and 191 (3:1 ratio)Molecular ion with one chlorine atom

Alternative Synthetic Approaches

While acylation with chloroacetyl chloride is highly effective, other methods for forming N,N-disubstituted amides exist.

  • Carboxylic Acid Coupling: The reaction of N-cyclohexyl-N-methylamine with chloroacetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) is a viable, albeit milder, alternative. This approach avoids the use of a highly reactive acid chloride but introduces the need to remove the dicyclohexylurea (DCU) byproduct.

  • N-Alkylation of a Secondary Amide: One could, in principle, synthesize 2-chloro-N-cyclohexylacetamide first and then perform an N-alkylation to add the methyl group. However, direct alkylation of amides can be challenging and may require strong bases and alkylating agents.[7][8]

The chosen method of acylating the secondary amine is generally superior for this specific target molecule due to its simplicity, high yield, and the ready availability of the starting materials.

Conclusion

The synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide is robustly validated through the complementary use of IR, NMR (¹H and ¹³C), and Mass Spectrometry. IR confirms the crucial amide functional group, NMR elucidates the complete carbon-hydrogen framework and atom connectivity, and MS verifies the molecular weight and elemental formula. This multi-technique approach provides an unassailable body of evidence, ensuring the structural integrity of the synthesized compound and upholding the principles of scientific rigor in chemical research.

References

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A Comparative Guide to the Impurity Profiling of Synthesized 2-chloro-N-cyclohexyl-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization of impurities in synthesized active pharmaceutical ingredients (APIs) and agrochemicals is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth technical comparison of impurity profiling strategies for 2-chloro-N-cyclohexyl-N-methylacetamide, a chloroacetamide herbicide. By examining the synthetic route, we will predict potential process-related impurities and degradation products. This guide will also present detailed analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the effective separation, identification, and quantification of these impurities. Furthermore, a comparative analysis with alternative chloroacetamide herbicides, such as alachlor, metolachlor, and acetochlor, will be provided, supported by experimental data from the scientific literature. This document is intended to serve as a practical resource for researchers and analytical scientists involved in the development and quality control of this and similar chemical entities, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling

2-chloro-N-cyclohexyl-N-methylacetamide belongs to the chloroacetamide class of herbicides, which are widely used in agriculture for weed control. The biological activity of these compounds is intrinsically linked to their chemical structure, and the presence of even minute quantities of impurities can significantly impact their toxicological profile and environmental fate. Therefore, a thorough understanding and control of the impurity profile of synthesized 2-chloro-N-cyclohexyl-N-methylacetamide are paramount.

Regulatory bodies, such as those following the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, mandate stringent control over impurities in drug substances.[1][2][3] While agrochemicals have their own specific regulatory frameworks, the principles of impurity identification, qualification, and control are universally applicable to ensure product quality and safety.[4] This guide will leverage the foundational principles outlined in ICH Q3A for a scientifically sound approach to impurity profiling.[1][2][3]

Synthesis and Potential Impurity Landscape

The most common synthetic route to N-substituted chloroacetamides is the acylation of a corresponding amine with chloroacetyl chloride.[5][6][7] In the case of 2-chloro-N-cyclohexyl-N-methylacetamide, this involves the reaction of N-methylcyclohexylamine with chloroacetyl chloride.

Synthesis_Pathway N-methylcyclohexylamine N-methylcyclohexylamine Product 2-chloro-N-cyclohexyl-N-methylacetamide N-methylcyclohexylamine->Product Acylation Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Synthesis of 2-chloro-N-cyclohexyl-N-methylacetamide.

Based on this synthesis, we can anticipate a range of potential impurities:

  • Starting Materials and Reagents:

    • Impurity A: N-methylcyclohexylamine: Unreacted starting material.

    • Impurity B: Chloroacetyl chloride: Excess or unreacted reagent. Due to its high reactivity, it is more likely to be consumed or hydrolyzed.

    • Impurity C: Triethylamine hydrochloride: If a tertiary amine base is used to scavenge the HCl byproduct.

  • Process-Related Impurities (By-products):

    • Impurity D: N,N-dicyclohexylmethylamine: A potential impurity in the N-methylcyclohexylamine starting material, which could undergo acylation.

    • Impurity E: Glycolic acid amide derivative: Formed by the hydrolysis of the chloroacetamide product, where the chlorine atom is replaced by a hydroxyl group.

    • Impurity F: Dimerization products: Self-condensation of the product or reaction with starting materials under certain conditions.

  • Degradation Products:

    • Impurity G: N-cyclohexyl-N-methylacetamide: Formed by the reductive dehalogenation of the parent compound.

    • Impurity H: Ethanesulfonic acid (ESA) and Oxanilic acid (OA) derivatives: These are known degradation products of other chloroacetamide herbicides in the environment and can be formed through oxidative and hydrolytic pathways.[8]

Comparative Impurity Profiles of Chloroacetamide Herbicides

A comparative analysis of the impurity profiles of 2-chloro-N-cyclohexyl-N-methylacetamide with established herbicides like acetochlor, alachlor, and metolachlor provides valuable context for understanding common challenges in manufacturing and control.

Herbicide Common Synthesis Impurities Key Degradation Products Reference
2-chloro-N-cyclohexyl-N-methylacetamide (Predicted) Unreacted N-methylcyclohexylamine, N,N-dicyclohexylmethylamine, Hydrolysis products.Ethanesulfonic acid (ESA) and Oxanilic acid (OA) derivatives.General synthesis knowledge
Acetochlor 2-ethyl-6-methylaniline, N-(ethoxymethyl) positional isomers, monochloroacetamide hydrolysis products.[9]ESA and OA derivatives.[9]
Alachlor 2,6-diethylaniline, by-products from the reaction of chloroacetyl chloride with formaldehyde and methanol.ESA and OA derivatives.[1][1]
Metolachlor 2-ethyl-6-methylaniline, diastereomeric impurities from the synthesis of the chiral side chain.[10][11][12]ESA and OA derivatives.[13][10][11][12][13]

This comparison highlights that while the specific starting material-related impurities differ, the formation of hydrolysis and degradation products like ESA and OA derivatives is a common feature across this class of herbicides.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive impurity profiling of 2-chloro-N-cyclohexyl-N-methylacetamide. The selection of the appropriate technique is dictated by the physicochemical properties of the analyte and the expected impurities.

Analytical_Workflow cluster_Separation Separation Techniques cluster_Identification Identification & Quantification HPLC HPLC-UV/DAD MS Mass Spectrometry (MS/MS) HPLC->MS GC GC-MS GC->MS Data_Analysis Data Analysis & Reporting MS->Data_Analysis NMR NMR Spectroscopy NMR->Data_Analysis Sample Sample Sample->HPLC Sample->GC

Caption: General analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or Diode Array Detection (DAD) is the workhorse for the quantification of the active ingredient and known impurities. A reverse-phase method is typically suitable for chloroacetamides.

Experimental Protocol: HPLC-UV/DAD Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Rationale: The C18 column provides good retention for the relatively non-polar chloroacetamide and its likely impurities. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities, particularly those that may not be readily detectable by HPLC-UV.

Experimental Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

Rationale: The non-polar column is well-suited for the separation of the target compound and many of its potential non-polar by-products. The temperature program allows for the elution of compounds with a range of boiling points. Electron ionization provides characteristic fragmentation patterns that can be used for library matching and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the definitive structural elucidation of unknown impurities that are isolated from the bulk material. Both 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, can provide unambiguous structural information.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under storage and handling conditions, thus establishing the stability-indicating nature of the analytical methods.[14][15][16][17]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80 °C for 24 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Following exposure, the stressed samples should be analyzed by the developed HPLC and GC-MS methods to identify and quantify any degradation products.

Conclusion

The impurity profiling of synthesized 2-chloro-N-cyclohexyl-N-methylacetamide requires a systematic and scientifically sound approach. By understanding the synthetic pathway, potential impurities can be predicted, and targeted analytical methods can be developed and validated. A combination of chromatographic and spectroscopic techniques is essential for the comprehensive separation, identification, and quantification of these impurities. Comparison with alternative chloroacetamide herbicides reveals common impurity profiles and degradation pathways, providing a broader context for quality control. Adherence to regulatory principles, such as those outlined by the ICH, ensures the development of a robust and reliable impurity control strategy, ultimately leading to a safer and more effective product.

References

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Safety Operating Guide

Navigating the Safe Disposal of 2-chloro-N-cyclohexyl-N-methylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-cyclohexyl-N-methylacetamide, a halogenated acetamide derivative. The procedures outlined below are grounded in established safety principles and regulatory guidelines, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Core Principle: The presence of a halogen (chlorine) classifies this compound as a halogenated organic waste, which requires specific disposal pathways to prevent the formation of harmful byproducts and ensure environmental safety.[6][7]

Key Hazard and Property Summary (Based on Analogous Compounds)

PropertyAnticipated Hazard/CharacteristicRationale and Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on SDS for similar chlorinated acetamides.[1][2]
Skin Corrosion/Irritation May cause skin irritation.Based on SDS for similar chlorinated acetamides.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.Based on SDS for similar chlorinated acetamides.[2]
Reactivity Incompatible with strong oxidizing agents.Based on general reactivity of amides.[1]
Environmental Hazard Potentially harmful to aquatic life.A common characteristic of halogenated organic compounds.[3]
Disposal Classification Halogenated Organic Hazardous Waste.Due to the presence of chlorine in the molecule.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-chloro-N-cyclohexyl-N-methylacetamide in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1][8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2]

  • Respiratory Protection: If working outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

This protocol addresses the disposal of pure 2-chloro-N-cyclohexyl-N-methylacetamide and contaminated materials.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is proper segregation.[7]

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[7] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-chloro-N-cyclohexyl-N-methylacetamide"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[7] This is crucial because different waste streams undergo different treatment processes.

Step 2: Transferring the Chemical Waste
  • Work in a Ventilated Area: All transfers of 2-chloro-N-cyclohexyl-N-methylacetamide waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][9]

  • Careful Handling: When transferring the solid chemical, use a dedicated scoop or spatula to avoid cross-contamination. Avoid generating dust.[1][10] If transferring a solution, use a funnel to prevent spills.

  • Secure the Container: Once the waste has been added, securely close the container lid.

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Any materials that have come into direct contact with 2-chloro-N-cyclohexyl-N-methylacetamide, such as gloves, weigh boats, and paper towels, are considered contaminated solid waste.

  • Collection: Place these contaminated items in a separate, clearly labeled bag or container for "Halogenated Contaminated Solid Waste."

  • Decontamination of Glassware: Glassware and other reusable equipment should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as halogenated organic liquid waste. Following the solvent rinse, wash the glassware thoroughly with soap and water.

Step 4: Arranging for Final Disposal
  • Contact Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the final collection and disposal of hazardous waste. Follow their specific procedures for waste pickup.

  • Professional Disposal: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration in a licensed hazardous waste facility.[6][7] This process is designed to break down the halogenated compounds into less harmful substances.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.[11][12]

For Small Spills (manageable by trained lab personnel):
  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Assess the Situation: Identify the spilled substance and consult the SDS or this guide for hazard information.[12]

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting to clean the spill.

  • Containment: If it is a liquid spill, use an absorbent material like vermiculite or a chemical spill pillow to contain the spill.[13]

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[10] Avoid creating dust. For a contained liquid spill, use absorbent pads to clean the area.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.[13]

For Large Spills (requiring emergency response):
  • Evacuate Immediately: Evacuate the laboratory, closing doors behind you to confine the spill.[11]

  • Activate Emergency Systems: Activate the nearest fire alarm or emergency notification system.

  • Contact Emergency Services: From a safe location, call your institution's emergency number and your EHS department.[14] Provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • Do Not Re-enter: Do not re-enter the spill area until it has been cleared by trained emergency responders.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_final Final Disposal & Emergency start Identify Waste as 2-chloro-N-cyclohexyl-N-methylacetamide hazards Consult SDS/Analogous Data (Halogenated, Toxic, Irritant) start->hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container transfer Transfer Waste in Chemical Fume Hood container->transfer contaminated Collect Contaminated Solids (Gloves, etc.) Separately transfer->contaminated spill Spill Occurs? transfer->spill ehs Contact Institutional EHS for Waste Pickup contaminated->ehs disposal Professional Disposal (High-Temp Incineration) ehs->disposal small_spill Small Spill: Contain & Clean per Protocol spill->small_spill Yes (Small) large_spill Large Spill: Evacuate & Call Emergency spill->large_spill Yes (Large) small_spill->ehs large_spill->ehs

Caption: Decision workflow for the proper disposal of 2-chloro-N-cyclohexyl-N-methylacetamide.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in a manner that is compliant with regulations and protective of our ecosystem.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

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  • Kennedy, G. L. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC Critical Reviews in Toxicology, 17(2), 129-182. Retrieved from [Link]

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  • State of Maine. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Retrieved from [Link]

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Navigating the Safe Handling of 2-chloro-N-cyclohexyl-N-methylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document provides essential safety and handling protocols for 2-chloro-N-cyclohexyl-N-methylacetamide, extrapolated from data on analogous chloroacetamide compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for this exact compound (CAS No. 2567-56-8) before commencing any work.

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work not only effectively but, more importantly, safely. The following guide provides a detailed framework for the safe handling, use, and disposal of 2-chloro-N-cyclohexyl-N-methylacetamide, a compound belonging to the chloroacetamide class. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the well-documented hazards of related chloroacetamides provide a strong basis for establishing robust safety protocols.

Understanding the Inherent Risks: The Chloroacetamide Hazard Profile

Chloroacetamides as a class of compounds present significant health and safety risks that must be diligently managed.[1] The primary hazards associated with compounds in this family include:

  • Acute Toxicity: Chloroacetamides are often toxic if swallowed.[1]

  • Skin Sensitization: A significant risk is the potential to cause an allergic skin reaction upon contact.[1]

  • Suspected Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[1]

  • Irritation: They can cause skin and serious eye irritation.[2][3]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and engineering controls is not just recommended, but essential.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling 2-chloro-N-cyclohexyl-N-methylacetamide, based on the hazards of analogous compounds.

PPE CategorySpecification and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. The chloroacetamide functional group necessitates robust barrier protection to prevent skin contact and potential sensitization.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. In situations with a splash hazard, a face shield should be worn in addition to goggles. This is crucial to prevent contact with the eyes, which can cause serious irritation.[2]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation and the potential for exposure. The goal is to prevent any skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator may be required.[4]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is paramount to ensuring safety and minimizing the risk of exposure or accidental release. The following diagram and procedural steps outline a comprehensive operational plan.

Operational Workflow for 2-chloro-N-cyclohexyl-N-methylacetamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receipt SDS_Review Review Supplier SDS Receipt->SDS_Review Immediate Step PPE_Donning Don PPE SDS_Review->PPE_Donning Fume_Hood Work in Fume Hood PPE_Donning->Fume_Hood Weighing Weighing Fume_Hood->Weighing Dissolving Dissolving Weighing->Dissolving Decontamination Decontamination Dissolving->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal

Caption: A logical workflow for the safe handling of 2-chloro-N-cyclohexyl-N-methylacetamide.

Step-by-Step Handling Protocol:
  • Pre-Handling Preparations:

    • Obtain and thoroughly review the supplier-specific Safety Data Sheet (SDS). This is a mandatory first step.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Prepare all necessary equipment and reagents within a designated and properly functioning chemical fume hood.

  • Handling the Compound:

    • Work exclusively within a chemical fume hood. This is the primary engineering control to prevent inhalation of any dusts or vapors.

    • When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Always keep the container tightly closed when not in use.[2]

  • Spill Management:

    • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

End of Lifecycle: Waste Disposal

Proper disposal of 2-chloro-N-cyclohexyl-N-methylacetamide and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and weigh papers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 2-chloro-N-cyclohexyl-N-methylacetamide, ensuring both personal safety and the integrity of their research. The principles of proactive risk assessment, diligent use of protective equipment, and methodical handling are the cornerstones of a strong laboratory safety culture.

References

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.